3-chloro-1H-indole-4-carbaldehyde
Description
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Properties
IUPAC Name |
3-chloro-1H-indole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-7-4-11-8-3-1-2-6(5-12)9(7)8/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUGQROAODSSTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=C2Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718829 | |
| Record name | 3-Chloro-1H-indole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216113-27-7 | |
| Record name | 3-Chloro-1H-indole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-chloro-1H-indole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-chloro-1H-indole-4-carbaldehyde in Medicinal Chemistry
The indole scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs and clinical candidates. The targeted introduction of functional groups onto the indole ring is a critical strategy for modulating the pharmacological properties of these molecules. This compound is a key intermediate in the synthesis of a variety of biologically active compounds. The presence of a chlorine atom at the 3-position and a formyl group at the 4-position provides two reactive handles for further chemical transformations, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of a robust and reproducible synthetic route to this valuable building block, grounded in established chemical principles and supported by detailed experimental protocols.
Strategic Approach to Synthesis: A Two-Step Pathway
The synthesis of this compound is most effectively achieved through a two-step sequence commencing with the chlorination of a suitable indole precursor followed by a regioselective formylation. This strategy is predicated on the directing effects of the substituents on the indole ring and the well-established reactivity of the indole nucleus.
The proposed synthetic pathway is as follows:
Figure 1: Proposed two-step synthesis of this compound.
This approach is favored due to the often sensitive nature of the formyl group, which might not be compatible with some chlorinating agents. By first installing the chloro substituent, the subsequent formylation can be directed to the desired 4-position.
Part 1: Chlorination of 1H-Indole
The first step involves the selective chlorination of 1H-indole at the 3-position. A variety of chlorinating agents can be employed for this transformation, with sulfuryl chloride (SO₂Cl₂) being a common and effective choice. The reaction proceeds via an electrophilic substitution mechanism.
Experimental Protocol: Synthesis of 3-Chloro-1H-indole
Materials:
-
1H-Indole
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 1H-indole (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add sulfuryl chloride (1.05 eq) dropwise via a dropping funnel.
-
Maintain the reaction mixture at 0 °C and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford pure 3-chloro-1H-indole.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can react with sulfuryl chloride. Therefore, the use of anhydrous solvent and an inert atmosphere is crucial.
-
Low Temperature: The reaction is exothermic, and maintaining a low temperature (0 °C) helps to control the reaction rate and minimize the formation of side products.
-
Stoichiometry: A slight excess of sulfuryl chloride is used to ensure complete conversion of the starting material.
-
Aqueous Workup: The sodium bicarbonate quench neutralizes any remaining acid, and the subsequent washing steps remove inorganic byproducts.
Part 2: Vilsmeier-Haack Formylation of 3-Chloro-1H-indole
The second and final step is the formylation of 3-chloro-1H-indole at the 4-position using the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The Vilsmeier reagent is a mild electrophile that reacts preferentially at the electron-rich positions of the indole ring.
The Vilsmeier-Haack Reaction Mechanism
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt, also known as the Vilsmeier reagent.[1][2]
-
Electrophilic Aromatic Substitution: The electron-rich indole nucleus attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the desired aldehyde.[1][2]
Figure 2: Simplified mechanism of the Vilsmeier-Haack formylation.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Chloro-1H-indole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ice-water
-
Aqueous sodium hydroxide (NaOH) solution
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Heating mantle
-
Büchner funnel and flask
Procedure:
-
In a round-bottom flask, cool anhydrous DMF to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (3.0 eq) dropwise to the cooled DMF with stirring, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.
-
To this mixture, add a solution of 3-chloro-1H-indole (1.0 eq) in anhydrous DMF dropwise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-3 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice.
-
Neutralize the acidic solution by the slow addition of an aqueous sodium hydroxide solution until the pH is basic.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and then dry it under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.
Causality Behind Experimental Choices:
-
Vilsmeier Reagent Formation: The pre-formation of the Vilsmeier reagent at low temperature is crucial for a controlled reaction.
-
Excess Reagent: An excess of the Vilsmeier reagent is used to drive the reaction to completion.
-
Heating: The formylation of the less reactive chloro-substituted indole requires heating to proceed at a reasonable rate.
-
Hydrolysis: The workup with ice and subsequent basification hydrolyzes the intermediate iminium salt to the final aldehyde product and neutralizes the acidic reaction mixture.
Quantitative Data Summary
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | 1H-Indole | SO₂Cl₂ | DCM | 0 | 1-2 | 3-Chloro-1H-indole | High |
| 2 | 3-Chloro-1H-indole | POCl₃, DMF | DMF | 80-90 | 2-3 | This compound | Good |
Note: Yields are dependent on the specific reaction scale and purification efficiency.
Characterization Data
The structure of the final product, this compound, should be confirmed by standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aldehyde proton (around 10 ppm), the indole NH proton (a broad singlet), and the aromatic protons on the benzene and pyrrole rings.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show a signal for the carbonyl carbon of the aldehyde group (typically in the range of 185-195 ppm), as well as signals for the carbons of the indole ring.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
Conclusion
The synthesis of this compound presented here is a reliable and scalable method for accessing this important synthetic intermediate. By understanding the underlying chemical principles of each step, researchers can effectively troubleshoot and optimize the procedure for their specific needs. This guide provides a solid foundation for the preparation of this versatile building block, paving the way for the discovery and development of novel therapeutic agents.
References
-
Organic Syntheses, Coll. Vol. 4, p.539 (1963); Vol. 34, p.57 (1954). [Link]
- Vilsmeier, A.; Haack, A. Ber. Dtsch. Chem. Ges. A/B1927, 60 (1), 119–122.
- Meth-Cohn, O.; Stanforth, S. P. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, 1991; Vol. 2, pp 777–794.
Sources
An In-depth Technical Guide to the Synthesis of 3-chloro-1H-indole-4-carbaldehyde
Abstract
3-chloro-1H-indole-4-carbaldehyde is a key heterocyclic building block in medicinal chemistry, serving as a precursor for a variety of pharmacologically active compounds. Its unique substitution pattern, featuring a chlorine atom at the C3 position and a formyl group at the C4 position, presents a distinct synthetic challenge. This technical guide provides an in-depth analysis of plausible synthetic routes to this target molecule, designed for researchers, scientists, and drug development professionals. The guide explores three primary strategies: the selective chlorination of 1H-indole-4-carbaldehyde, the regioselective formylation of 3-chloro-1H-indole, and a classical approach via the Fischer indole synthesis. Each route is critically evaluated, considering reaction mechanisms, feasibility, and experimental considerations. Detailed protocols, comparative tables, and mechanistic diagrams are provided to offer both theoretical understanding and practical guidance for the synthesis of this important intermediate.
Introduction: The Significance of Substituted Indoles
The indole scaffold is a privileged structure in drug discovery, present in numerous natural products and synthetic pharmaceuticals. The specific substitution pattern of this compound offers a unique combination of reactive handles. The aldehyde at the C4 position is a versatile functional group that can participate in a wide array of chemical transformations, including reductive aminations, Wittig reactions, and condensations, allowing for the introduction of diverse side chains.[1] The chlorine atom at the C3 position, a site typically prone to electrophilic attack, not only influences the electronic properties of the indole ring but also serves as a potential site for further functionalization through cross-coupling reactions.
Given the synthetic challenges associated with achieving this specific substitution pattern, a thorough understanding of potential synthetic strategies is crucial for chemists working in drug development and organic synthesis. This guide aims to provide a comprehensive overview of logical and field-proven approaches to the synthesis of this compound.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound is not a trivial one-step process. The inherent reactivity of the indole nucleus, which strongly favors electrophilic substitution at the C3 position, makes the introduction of substituents at other positions, particularly the C4 position of the benzene ring portion, a significant challenge.[2][3] This guide outlines three distinct and plausible multi-step synthetic routes, each with its own set of advantages and challenges.
The three primary synthetic strategies are:
-
Route A: Late-Stage Chlorination of a Pre-functionalized Indole. This approach commences with the commercially available or readily synthesized 1H-indole-4-carbaldehyde, followed by selective chlorination at the C3 position.
-
Route B: Regiocontrolled Formylation of a Pre-substituted Indole. This strategy begins with 3-chloro-1H-indole and aims to introduce the formyl group at the C4 position, a non-canonical position for electrophilic substitution.
-
Route C: De Novo Synthesis of the Indole Ring. This classical approach involves constructing the indole scaffold from acyclic precursors that already contain the necessary substituents or their precursors, primarily through the Fischer indole synthesis.
The following sections will delve into the mechanistic details and practical considerations of each of these routes.
Route A: Selective C3-Chlorination of 1H-indole-4-carbaldehyde
This is arguably the most direct and potentially highest-yielding approach, contingent on the selective chlorination of the C3 position in the presence of an electron-withdrawing formyl group at C4.
Causality Behind Experimental Choices
The rationale for this route is based on the high nucleophilicity of the C3 position of the indole ring. Even with a deactivating formyl group on the benzene portion of the molecule, the pyrrole ring is expected to remain sufficiently electron-rich to react with an electrophilic chlorinating agent. N-Chlorosuccinimide (NCS) is a mild and effective reagent for the chlorination of indoles and other electron-rich heterocycles.[4][5] The reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile at or below room temperature to control the reactivity and minimize side reactions.
Experimental Workflow and Diagram
The overall transformation for Route A is depicted below:
Caption: Synthetic pathway for Route A.
Detailed Experimental Protocol
Synthesis of this compound from 1H-indole-4-carbaldehyde:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-indole-4-carbaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (approximately 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add N-chlorosuccinimide (NCS) (1.05-1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Upon completion, quench the reaction by pouring the mixture into ice-cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Route B: C4-Formylation of 3-chloro-1H-indole
This route explores the introduction of the formyl group onto a pre-existing 3-chloroindole core. The primary challenge of this approach lies in directing the formylation to the C4 position, as the C2 position is generally more susceptible to electrophilic attack when C3 is blocked.
Causality Behind Experimental Choices
Direct formylation of 3-chloroindole via classical electrophilic substitution methods like the Vilsmeier-Haack reaction is likely to yield the 2-formyl derivative as the major product.[6][7] To achieve C4-formylation, a directing group strategy is often necessary.[2][3] One plausible approach involves the protection of the indole nitrogen with a suitable directing group that can chelate to a metal catalyst and direct C-H activation and subsequent formylation to the C4 position. Another strategy could involve ortho-lithiation. By protecting the indole nitrogen and using a strong base like n-butyllithium or lithium diisopropylamide (LDA), it might be possible to selectively deprotonate the C4 position, followed by quenching with a formylating agent like DMF.[8]
Experimental Workflow and Diagram
A potential workflow for a directing group-assisted C4-formylation is outlined below:
Caption: Synthetic pathway for Route B.
Detailed Experimental Protocol (Vilsmeier-Haack for General Context)
While C4-selectivity is not guaranteed, a general protocol for the Vilsmeier-Haack formylation is provided for context. Modification with a directing group strategy would be required for the synthesis of the target molecule via this route.
General Protocol for Vilsmeier-Haack Formylation:
-
Vilsmeier Reagent Formation: In a two-necked round-bottom flask under an inert atmosphere, cool anhydrous N,N-dimethylformamide (DMF) (used as both solvent and reagent) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) (1.0-1.5 eq) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.[9]
-
Substrate Addition: Dissolve 3-chloro-1H-indole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours. Monitor the reaction by TLC.
-
Hydrolysis: After completion, cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.
-
Basification: Neutralize the acidic solution by the slow addition of an aqueous solution of sodium hydroxide or sodium carbonate until the solution is basic.
-
Work-up and Purification: Extract the product with an organic solvent, wash the organic layer, dry, concentrate, and purify by column chromatography as described in Route A.
Route C: Fischer Indole Synthesis
The Fischer indole synthesis is a robust and versatile method for constructing the indole ring system from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[10][11] This route offers the advantage of building the desired substitution pattern from appropriately functionalized acyclic precursors.
Causality Behind Experimental Choices
To synthesize this compound via the Fischer indole synthesis, the ideal starting materials would be (2-formyl-6-chlorophenyl)hydrazine and a two-carbon aldehyde equivalent, such as chloroacetaldehyde dimethyl acetal. The key challenge is the accessibility of the substituted phenylhydrazine. If not commercially available, it would need to be synthesized, for instance, from 2-amino-6-chlorotoluene. This would involve diazotization followed by reduction.
Experimental Workflow and Diagram
The proposed Fischer indole synthesis is illustrated below:
Caption: Synthetic pathway for Route C.
Detailed Experimental Protocol
Synthesis of this compound via Fischer Indole Synthesis:
This protocol is hypothetical and assumes the successful synthesis of the key hydrazine intermediate.
-
Hydrazone Formation: In a round-bottom flask, dissolve (2-formyl-6-chlorophenyl)hydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid. Add chloroacetaldehyde dimethyl acetal (1.1 eq). Stir the mixture at room temperature for 1-2 hours to form the corresponding hydrazone.[12]
-
Cyclization: To the hydrazone solution, add a strong acid catalyst such as polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or a Brønsted acid like sulfuric acid or p-toluenesulfonic acid.[10] Heat the reaction mixture to 80-120 °C for several hours, monitoring by TLC.
-
Work-up: After the reaction is complete, cool the mixture and pour it onto ice water. Neutralize the acid with a base (e.g., sodium hydroxide or sodium bicarbonate solution).
-
Extraction and Purification: Extract the product with an organic solvent, wash, dry, concentrate, and purify by column chromatography as previously described.
Comparative Analysis of Synthesis Routes
| Route | Starting Material | Key Transformation | Advantages | Challenges |
| A | 1H-indole-4-carbaldehyde | C3-Chlorination | - Short and direct route. - Starting material is accessible. | - Potential for over-chlorination or reaction at other positions. - The electron-withdrawing group at C4 may deactivate the ring. |
| B | 3-chloro-1H-indole | C4-Formylation | - Utilizes a readily available starting material. | - Poor regioselectivity in standard formylation reactions. - Likely requires a multi-step directing group strategy (protection, formylation, deprotection). |
| C | 2-amino-6-chlorobenzaldehyde | Fischer Indole Synthesis | - Classical and reliable method for indole formation. - Allows for the construction of complex substitution patterns. | - The required substituted phenylhydrazine may not be readily available and could require a separate multi-step synthesis. |
Conclusion and Future Perspectives
The synthesis of this compound is a challenging yet achievable goal for the synthetic organic chemist. This guide has outlined three logical and distinct synthetic strategies. Route A, the late-stage chlorination of 1H-indole-4-carbaldehyde, appears to be the most promising and efficient approach on paper , provided that the C3-selectivity can be achieved with high fidelity. Further optimization of the chlorination conditions, including the choice of chlorinating agent, solvent, and temperature, will be key to the success of this route.
Route C, the Fischer indole synthesis, represents a more classical and potentially more versatile approach , especially if variations in the substitution pattern are desired in the future. The primary hurdle for this route is the synthesis of the requisite (2-formyl-6-chlorophenyl)hydrazine.
Route B, the directed formylation of 3-chloro-1H-indole, is the most mechanistically complex and would likely require significant methods development to achieve the desired C4-regioselectivity. However, the development of novel directing group strategies for C-H functionalization is a rapidly advancing field, and this approach may become more viable in the future.[2][3]
Ultimately, the choice of synthetic route will depend on the specific requirements of the research program, including the availability of starting materials, the desired scale of the synthesis, and the tolerance for multi-step sequences. The information provided in this guide serves as a solid foundation for any researcher embarking on the synthesis of this valuable chemical intermediate.
References
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- BenchChem. (2025). A Researcher's Guide to the Regioselectivity of the Vilsmeier-Haack Reaction.
- Yang, L., & Shi, Z. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds.
- Wang, Q., et al. (2021). C4-arylation and domino C4-arylation/3,2-carbonyl migration of indoles by tuning Pd catalytic modes: Pd(i). Chemical Science, 12(3), 1085-1091.
- Indole arylation with different N‐protecting groups. (2021).
- Wikipedia. (2023). Fischer indole synthesis.
- Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. (2022). ACS Omega.
- NROChemistry. Vilsmeier-Haack Reaction.
- Organic Chemistry Portal.
- Shaker, Y. M., & El-Brollosy, N. R. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2538-2548.
- Roohia, L., Afghan, A., & Baradaran, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its application in the synthesis of new heterocyclic compounds. International Journal of Organic Chemistry, 3(3), 187-195.
- New 3H-indole synthesis by Fischer's method. Part I. (2010). PubMed.
- A three-component Fischer indole synthesis. (2011).
- Organic Chemistry Portal. Fischer Indole Synthesis.
- Vilsmeier–Haack reaction of indole. (2023). YouTube.
- Xu, Y., Gan, Z., Hu, B., & Song, Q. (2012). Convenient Chlorination of Some Special Aromatic Compounds Using N-Chlorosuccinimide. Synthesis, 44(07), 1074–1078.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
- N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. (2022).
- BenchChem. (2025).
- Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide. (2016).
- Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl)-4-chlorobenzenes. (n.d.).
- Wikipedia. (2023). Hydrazone.
- Convenient Chlorination of Some Special Aromatic Compounds Using N-Chlorosuccinimide. (2012).
- Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoform
- Method of producing formylhydrazines. (2017).
- Organic Chemistry Portal.
- Lithium Halogen exchange using n-BuLi and DMF for formylation failing why? (2018).
- Preparation of 2,4,6-trichlorophenylhydrazine. (1988).
- Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. (2016).
- nBu4NI-catalyzed C3-formylation of indoles with N-methylaniline. (2016).
- 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses. (2010).
- Preparation of 3-chloro-4-toluidine. (1967).
- ChemInform Abstract: nBu 4 NI-Catalyzed C3-Formylation of Indoles with N-Methylaniline. (2016).
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An In-depth Technical Guide to the Preparation of 3-chloro-1H-indole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic route for the preparation of 3-chloro-1H-indole-4-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is strategically designed as a two-step sequence involving a regioselective C4-formylation of an N-protected indole followed by a selective C3-chlorination. This document delves into the mechanistic underpinnings of each transformation, provides detailed, step-by-step experimental protocols, and includes data presentation and visualizations to aid in practical application. The methodologies are grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and reproducibility.
Introduction: The Significance of Substituted Indoles
The indole scaffold is a privileged structural motif present in a vast array of natural products and pharmaceutically active compounds. Its unique electronic properties and versatile reactivity make it a cornerstone in the synthesis of novel therapeutic agents. Specifically, indoles substituted at both the pyrrole and benzene rings, such as this compound, are of significant interest as they offer multiple points for further chemical elaboration, enabling the generation of diverse molecular libraries for biological screening. The presence of a reactive carbaldehyde group at the C4-position and a chlorine atom at the C3-position provides orthogonal handles for a variety of chemical transformations, including nucleophilic additions, reductive aminations, and cross-coupling reactions.
This guide outlines a rational and efficient synthetic strategy to access this valuable compound, addressing the key challenges of regioselective functionalization of the indole core.
Proposed Synthetic Strategy: A Two-Step Approach
The preparation of this compound is proposed via a two-step synthetic sequence, commencing with the regioselective formylation of an N-protected indole at the C4-position, followed by electrophilic chlorination at the C3-position.
Figure 1: Proposed two-step synthesis of this compound.
Mechanistic Insights and Experimental Protocols
Step 1: Regioselective C4-Formylation of Indole
The primary challenge in the synthesis of 4-substituted indoles is overcoming the intrinsic reactivity of the C3-position towards electrophilic attack. To achieve C4-selectivity, a directing group strategy is employed. In this proposed synthesis, the indole nitrogen is first protected with a trifluoroacetyl group. This group serves a dual purpose: it protects the N-H proton and acts as a weakly coordinating directing group for a transition metal catalyst to activate the C4-H bond.
Mechanism of Directed C4-Formylation:
A plausible mechanism for the rhodium(III)-catalyzed C4-formylation involves the following key steps[1]:
-
C-H Activation: The Rh(III) catalyst coordinates to the trifluoroacetyl group and subsequently activates the C4-H bond through a cyclometalation process, forming a five-membered rhodacycle intermediate.
-
Reaction with Vilsmeier Reagent: The Vilsmeier reagent, generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as the formylating agent. The rhodacycle intermediate reacts with the electrophilic Vilsmeier reagent.
-
Reductive Elimination and Catalyst Regeneration: The resulting intermediate undergoes reductive elimination to afford the C4-formylated N-trifluoroacetylindole and regenerates the active Rh(III) catalyst.
-
Deprotection: The trifluoroacetyl group is readily removed under mild basic conditions to yield 1H-indole-4-carbaldehyde.
Figure 2: Simplified mechanism of directed C4-formylation.
Experimental Protocol for 1H-indole-4-carbaldehyde:
a) Protection of 1H-Indole:
-
To a solution of 1H-indole (1.0 eq) in anhydrous pyridine at 0 °C, add trifluoroacetic anhydride (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Pour the mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous copper sulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-trifluoroacetylindole.
b) Directed C4-Formylation and Deprotection:
-
To a mixture of N-trifluoroacetylindole (1.0 eq) and a rhodium(III) catalyst (e.g., [RhCp*Cl₂]₂, 2.5 mol%) in a suitable solvent (e.g., 1,2-dichloroethane), add the Vilsmeier reagent (prepared by reacting POCl₃ with DMF at 0 °C) (1.5 eq) at room temperature.
-
Heat the reaction mixture at 80 °C for 12-24 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Dissolve the crude product in methanol and add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 4-6 hours.
-
Remove the solvent under reduced pressure, add water, and extract with ethyl acetate.
-
Purify the crude product by column chromatography on silica gel to obtain 1H-indole-4-carbaldehyde[2].
Step 2: Selective C3-Chlorination of 1H-indole-4-carbaldehyde
The second step involves the electrophilic chlorination of 1H-indole-4-carbaldehyde at the C3-position. The electron-withdrawing nature of the carbaldehyde group at C4 deactivates the benzene ring towards electrophilic attack, thereby favoring substitution on the electron-rich pyrrole ring. The C3-position is the most nucleophilic site in the indole ring system.
Mechanism of C3-Chlorination:
The electrophilic chlorination of indoles with N-chlorosuccinimide (NCS) is a well-established transformation. The reaction proceeds through the attack of the electron-rich C3-position of the indole on the electrophilic chlorine atom of NCS. This generates a resonance-stabilized cationic intermediate (a σ-complex), which then loses a proton to restore aromaticity and yield the 3-chloroindole product.[3][4]
Sources
3-chloro-1H-indole-4-carbaldehyde chemical properties
An In-Depth Technical Guide to 3-chloro-1H-indole-4-carbaldehyde: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry and synthetic organic chemistry. The indole scaffold is a privileged structure in numerous natural products and FDA-approved pharmaceuticals. The strategic placement of a chloro substituent on the benzene ring and a carbaldehyde group on the pyrrole moiety endows this molecule with a unique combination of physicochemical properties and versatile reactivity. This document details its known and predicted properties, outlines plausible synthetic routes, explores its chemical reactivity as a versatile building block, and discusses its potential applications in drug discovery and materials science. Safety and handling protocols are also provided to ensure its proper use in a research setting.
Introduction: The Strategic Importance of a Functionalized Indole
The indole nucleus is a cornerstone of modern drug discovery, forming the core of blockbuster drugs and a vast array of bioactive natural products. Its unique electronic properties and ability to participate in hydrogen bonding make it an exceptional scaffold for interacting with biological targets. The utility of the indole core can be significantly enhanced through targeted functionalization.
In the case of This compound , two key functional groups are introduced:
-
The 3-Chloro Group: Halogenation, particularly chlorination, is a widely employed strategy in medicinal chemistry. The introduction of a chlorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by modulating its lipophilicity, metabolic stability, and binding interactions.[1] Chlorine can act as a bioisostere for other groups, block sites of metabolic degradation, and form specific halogen bonds with protein targets, thereby enhancing potency and selectivity.[1]
-
The 4-Carbaldehyde Group: The aldehyde functionality is a versatile synthetic handle. It serves as an electrophilic site for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions, including reductive aminations, Wittig reactions, and condensations to form Schiff bases or other heterocyclic systems.[2] This allows for the straightforward elaboration of the indole scaffold into more complex molecular architectures, making it an invaluable intermediate for building libraries of potential drug candidates.
This guide serves as a technical resource for researchers leveraging this potent chemical building block.
Physicochemical and Spectroscopic Profile
While extensive experimental data for this compound is not widely published, its core properties can be established from available data and predicted based on well-understood chemical principles and data from closely related isomers.
Core Chemical Properties
| Property | Value | Source |
| CAS Number | 1216113-27-7 | [3][4] |
| Molecular Formula | C₉H₆ClNO | [5][6] |
| Molecular Weight | 179.61 g/mol | [4][5] |
| Appearance | Expected to be a solid at room temperature. | Inferred from related isomers |
| IUPAC Name | This compound | N/A |
Spectroscopic Characteristics (Predicted)
-
¹H NMR:
-
Aldehyde Proton (-CHO): A characteristic singlet is expected to appear far downfield, typically in the range of δ 9.9-10.2 ppm.
-
Indole N-H: A broad singlet, often appearing downfield (> δ 8.0 ppm), the position of which can be solvent-dependent.
-
Aromatic Protons: The protons on the benzene and pyrrole rings will appear in the aromatic region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns determined by the substitution pattern. For example, the C2-H proton often appears as a distinct singlet or doublet.
-
Reference spectra for related indole-3-carbaldehydes show similar patterns.[7][8]
-
-
¹³C NMR:
-
Carbonyl Carbon (-CHO): A signal in the highly deshielded region of the spectrum, typically around δ 185 ppm.[7]
-
Aromatic Carbons: Multiple signals in the δ 110-140 ppm range, corresponding to the carbons of the indole ring system.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1670-1700 cm⁻¹.
-
C-Cl Stretch: A peak in the fingerprint region, typically 600-800 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 179. A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺:[M+2]⁺ ratio of approximately 3:1) would be a definitive feature.
-
Synthesis and Purification
While a specific, peer-reviewed synthesis for this compound is not detailed in the available literature, a highly plausible and industrially relevant synthetic route is the Vilsmeier-Haack formylation of a suitable 3-chloro-1H-indole precursor. This reaction is a classic and efficient method for introducing a formyl group onto electron-rich aromatic rings like indole.[9]
Caption: Vilsmeier-Haack Synthesis Workflow.
Experimental Protocol (Hypothetical)
This protocol is based on established procedures for indole formylation.[8][9] Researchers must adapt and optimize conditions based on their specific setup and precursor availability.
-
Vilsmeier Reagent Preparation:
-
To a three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add anhydrous dimethylformamide (DMF) (3.0 eq.).
-
Cool the flask to 0-5 °C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.1 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Stir the resulting mixture at this temperature for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve the starting material, 3-chloro-1H-indole (1.0 eq.), in a minimal amount of anhydrous DMF.
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-90 °C for 5-8 hours, monitoring the reaction progress by TLC.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by slowly adding a saturated sodium carbonate or sodium hydroxide solution until the mixture is alkaline (pH > 8). This step hydrolyzes the intermediate iminium salt.
-
A solid precipitate of the product is expected to form. Stir the suspension for 1 hour to ensure complete precipitation.
-
Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water to remove inorganic salts.
-
-
Purification:
-
Dry the crude solid under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
-
Chemical Reactivity and Derivatization Potential
This compound is a trifunctional scaffold, offering multiple reaction sites for chemical modification. This versatility makes it a highly valuable intermediate for constructing diverse molecular libraries.
Caption: Key Reactivity Pathways.
-
Reactions at the Aldehyde Group: This is the most reactive site for many transformations. It can be converted into amines (via reductive amination), alkenes (via Wittig olefination), a carboxylic acid (via oxidation), or an alcohol (via reduction). It is also a key precursor for forming heterocycles through condensation reactions with dinucleophiles.[10]
-
Reactions at the Indole Nitrogen (N-H): The acidic N-H proton can be removed by a base, allowing for N-alkylation or N-acylation to introduce substituents that can modulate solubility or serve as protecting groups.[11]
-
Reactions at the Chloro-Substituent (C-Cl): The C-Cl bond on the aromatic ring is a prime site for transition-metal-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination reactions can be employed to install new aryl, alkyl, alkynyl, or amino groups, dramatically increasing molecular complexity.
Applications in Research and Drug Development
While specific biological activities of this compound itself are not documented, its value lies in its potential as a scaffold for synthesizing novel bioactive agents. Indole-3-carbaldehyde derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[2][11]
The combination of the indole core, a reactive aldehyde, and a site for cross-coupling (the C-Cl bond) makes this molecule an ideal starting point for:
-
Fragment-Based Drug Discovery (FBDD): It can serve as a core fragment for building more potent molecules.
-
Library Synthesis: The multiple reaction handles allow for the rapid generation of a diverse library of analogues for high-throughput screening.
-
Targeted Synthesis: It can be used as a key intermediate in the multi-step synthesis of complex natural products or designed therapeutic agents.
Safety, Handling, and Storage
As a fine chemical research compound, this compound requires careful handling in a controlled laboratory environment.
-
Hazard Identification:
-
While some safety data sheets for related compounds are conflicting, it is prudent to handle this compound as a potential irritant.[12] It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[13][14]
-
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
-
-
Personal Protective Equipment (PPE):
-
Handling:
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[15]
-
-
Disposal:
-
Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter the sewage system.[13]
-
Conclusion
This compound represents a strategically designed chemical intermediate with significant potential for synthetic and medicinal chemistry. Its trifunctional nature—a privileged indole core, a versatile aldehyde handle, and a cross-coupling-ready chloro-substituent—makes it a valuable building block for the synthesis of complex molecules and libraries of compounds for drug discovery. While further research is needed to fully characterize its physical properties and explore its biological potential, this guide provides a solid foundation for its synthesis, handling, and application in a research context.
References
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- Sigma-Aldrich. 4-Chloroindole-3-carbaldehyde | 876-72-2.
- SAFETY DATA SHEET. (2010, October 29).
- Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
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- PubChem. 3-Chloro-1H-indole-2-carbaldehyde | C9H6ClNO | CID 778247.
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An In-Depth Technical Guide to 3-chloro-1H-indole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-chloro-1H-indole-4-carbaldehyde (CAS No. 1216113-27-7), a halogenated indole derivative with significant potential in medicinal chemistry and materials science. While specific literature on this exact molecule is emerging, this document synthesizes information from closely related analogues and established chemical principles to offer a robust resource for researchers. We will explore its physicochemical properties, propose a viable synthetic route, predict its spectroscopic characteristics, and discuss its potential reactivity and applications, particularly in the realm of drug discovery. This guide is intended to serve as a foundational document to stimulate and support further investigation into this promising chemical entity.
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in the development of therapeutics for a wide range of diseases. The introduction of substituents onto the indole ring allows for the fine-tuning of its pharmacological profile. Halogenation, in particular, can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The presence of a carbaldehyde group at the 4-position further adds a versatile handle for synthetic modifications, making this compound a molecule of considerable interest for the synthesis of novel bioactive compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These values are calculated based on its chemical structure and serve as a useful guide for experimental design.
| Property | Value | Source |
| CAS Number | 1216113-27-7 | Vendor Information |
| Molecular Formula | C₉H₆ClNO | Calculated |
| Molecular Weight | 179.61 g/mol | Calculated |
| Appearance | Predicted to be a solid | Analogy to similar compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | General chemical principles |
| LogP | 2.63 (Predicted) | Chemical supplier data[3] |
Synthesis of this compound
Proposed Synthetic Pathway: Vilsmeier-Haack Reaction
The proposed synthesis starts from the commercially available 3-chloroindole. The Vilsmeier-Haack reaction introduces a formyl group onto the indole ring, with the position of formylation being directed by the electronic properties of the substituted indole.
Caption: Proposed synthesis of this compound via the Vilsmeier-Haack reaction.
Experimental Protocol (Proposed)
Materials:
-
3-chloroindole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride dropwise to the cooled DMF with constant stirring. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
-
Formylation Reaction: Dissolve 3-chloroindole in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
Spectroscopic Characterization (Predicted)
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Based on the analysis of similar structures, the following spectral data can be predicted.[6][7]
¹H NMR (Proton Nuclear Magnetic Resonance)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (N-H) | 11.0 - 12.0 | br s | - |
| H2 | 8.0 - 8.2 | s | - |
| H5 | 7.6 - 7.8 | d | 7.5 - 8.0 |
| H6 | 7.2 - 7.4 | t | 7.5 - 8.0 |
| H7 | 7.8 - 8.0 | d | 7.5 - 8.0 |
| CHO | 9.9 - 10.1 | s | - |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 130 - 135 |
| C3 | 115 - 120 |
| C3a | 125 - 130 |
| C4 | 135 - 140 |
| C5 | 120 - 125 |
| C6 | 122 - 128 |
| C7 | 110 - 115 |
| C7a | 138 - 142 |
| CHO | 185 - 190 |
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 179, with a characteristic isotopic pattern for one chlorine atom ([M+2]⁺ at approximately one-third the intensity of the [M]⁺ peak). Key fragmentation patterns would likely involve the loss of CO (m/z 151) and subsequent fragmentation of the indole ring.
Reactivity and Potential Derivatizations
This compound possesses two key reactive sites: the carbaldehyde group and the indole nucleus. This dual reactivity makes it a versatile building block for the synthesis of a diverse library of compounds.
Caption: Key reaction pathways for the derivatization of this compound.
-
Reactions of the Aldehyde Group:
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3-chloro-1H-indole-4-carboxylic acid, a valuable intermediate for amide and ester synthesis.
-
Reduction: Reduction of the aldehyde using agents like sodium borohydride would yield (3-chloro-1H-indol-4-yl)methanol.
-
Condensation Reactions: The aldehyde can undergo condensation with a variety of nucleophiles. For example, reaction with primary amines would form Schiff bases, while reaction with active methylene compounds (e.g., malononitrile, nitromethane) in Knoevenagel or Henry reactions would lead to C-C bond formation.[8][9]
-
-
Reactions of the Indole Ring:
-
N-Alkylation/N-Arylation: The indole nitrogen can be alkylated or arylated under basic conditions to introduce further diversity.
-
Electrophilic Aromatic Substitution: The indole ring is susceptible to further electrophilic substitution. The directing effects of the existing chloro and formyl groups will influence the position of subsequent substitutions.
-
Potential Applications in Drug Discovery
The indole scaffold is a well-established pharmacophore, and its derivatives have shown a broad spectrum of biological activities.[1][2] The unique substitution pattern of this compound suggests several promising avenues for drug discovery research.
-
Anticancer Agents: Many substituted indoles exhibit potent anticancer activity. The aldehyde functionality can be used to synthesize Schiff bases or other derivatives that could interact with biological targets involved in cancer progression.
-
Antimicrobial Agents: Indole derivatives have been reported to possess antibacterial and antifungal properties.[8] this compound and its derivatives could be screened against a panel of pathogenic bacteria and fungi.
-
Enzyme Inhibitors: The indole nucleus can act as a scaffold for the design of enzyme inhibitors. The specific substitution pattern of this molecule may confer selectivity for certain enzyme active sites.
-
Materials Science: Indole derivatives have also found applications in materials science, for example, as building blocks for organic semiconductors and fluorescent probes.[10]
Conclusion
This compound is a promising, yet underexplored, chemical entity. This technical guide has provided a comprehensive, albeit predictive, overview of its properties, synthesis, and potential applications. By leveraging established chemical principles and data from analogous compounds, we have laid a foundation for future research. The versatility of its functional groups, combined with the proven biological relevance of the indole scaffold, makes this compound a valuable target for further synthetic and biological investigation. It is our hope that this guide will serve as a catalyst for such endeavors, ultimately unlocking the full potential of this intriguing molecule.
References
- Naik, N., & Kumar, H. V. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
Journal of Chemistry. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Retrieved from [Link]
- Supporting Information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
-
Organic Syntheses. (n.d.). Indole-3-aldehyde. Retrieved from [Link]
- The Royal Society of Chemistry. (2020).
-
Chemical Synthesis Database. (n.d.). 4-phenyl-1H-indole-3-carbaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-1H-indole-2-carbaldehyde. Retrieved from [Link]
- ResearchGate. (n.d.).
- Semantic Scholar. (n.d.). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
- MDPI. (n.d.). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl)
- Grafiati. (n.d.). Bibliographies: 'Indole-3-carboxaldehyde'.
-
PubMed. (2007). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). Indole-3-carboxaldehyde. Retrieved from [Link]
-
NIST WebBook. (n.d.). 1H-Indole-3-carboxaldehyde. Retrieved from [Link]
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Unambiguous Structure Determination of 3-chloro-1H-indole-4-carbaldehyde: A Technical Guide for Researchers
Introduction: The Significance of Precise Structural Elucidation in Drug Discovery
In the landscape of modern drug development and materials science, the indole scaffold remains a cornerstone of pharmacologically active molecules. Its derivatives exhibit a broad spectrum of biological activities, making them privileged structures in medicinal chemistry. The introduction of specific substituents, such as a chlorine atom and a carbaldehyde group at defined positions, can dramatically modulate a compound's physicochemical properties and biological targets. 3-chloro-1H-indole-4-carbaldehyde (CAS No. 1216113-27-7) is one such molecule where precise structural confirmation is paramount for its intended application, be it as a synthetic intermediate or a potential therapeutic agent.[1]
This technical guide provides a comprehensive, in-depth methodology for the complete structure elucidation of this compound. Moving beyond a mere recitation of analytical techniques, this document delves into the strategic rationale behind the experimental workflow, emphasizing the synergy between different analytical methods to build an unassailable structural proof. The protocols and interpretations presented herein are designed to be self-validating, ensuring a high degree of confidence in the final assigned structure.
Proposed Synthetic Route: The Vilsmeier-Haack Formylation Approach
A common and efficient method for the formylation of indoles is the Vilsmeier-Haack reaction.[2] In the context of synthesizing this compound, a plausible route would involve the formylation of 3-chloro-1H-indole. This precursor can be synthesized through various methods, such as the chlorination of indole using a suitable chlorinating agent.[3] The subsequent Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) would introduce the carbaldehyde group at the electron-rich C4 position of the indole ring.
A Multi-faceted Analytical Strategy for Structural Confirmation
The cornerstone of robust structural elucidation lies in the integration of multiple, complementary analytical techniques. For this compound, a combination of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy is essential.
Mass Spectrometry: Determining Molecular Weight and Elemental Composition
Expertise & Experience: High-resolution mass spectrometry (HRMS) is the initial and most critical step to confirm the molecular formula. This technique provides a highly accurate mass measurement, which, in turn, allows for the unambiguous determination of the elemental composition.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected molecular ion would be [M+H]+.
-
Data Analysis: Determine the exact mass of the molecular ion and use the instrument's software to calculate the elemental composition.
Expected Results and Interpretation:
The molecular formula of this compound is C9H6ClNO. The expected monoisotopic mass of the [M+H]+ ion would be approximately 180.0165. The presence of a chlorine atom should be evident from the characteristic isotopic pattern, with the M+2 peak (containing the 37Cl isotope) being roughly one-third the intensity of the M peak (containing the 35Cl isotope).
| Ion | Expected Exact Mass | Elemental Composition |
| [M+H]+ | 180.0165 | C9H7ClNO |
| [M+Na]+ | 202.0084 | C9H6ClNNaO |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule. By identifying characteristic vibrational frequencies, we can confirm the presence of the N-H, C=O, and C-Cl bonds, as well as the aromatic nature of the indole ring.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm-1.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Expected Results and Interpretation:
The IR spectrum of this compound is expected to show the following key absorption bands:
| Functional Group | Expected Wavenumber (cm-1) | Significance |
| N-H stretch | 3400-3200 (broad) | Confirms the presence of the indole N-H group. |
| C-H stretch (aromatic) | 3100-3000 | Indicates the aromatic protons of the indole ring. |
| C=O stretch (aldehyde) | 1680-1660 | Confirms the presence of the carbaldehyde group. |
| C=C stretch (aromatic) | 1600-1450 | Characteristic of the indole ring system. |
| C-Cl stretch | 800-600 | Confirms the presence of the chloro substituent. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. A combination of 1H NMR, 13C NMR, and 2D NMR experiments (such as COSY and HSQC) will allow for the unambiguous assignment of all proton and carbon signals and establish the connectivity of the atoms within the molecule.
1H NMR Spectroscopy: Mapping the Proton Environment
Experimental Protocol: 1H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Data Acquisition: Acquire the 1H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Analysis: Analyze the chemical shifts, integration, and coupling patterns of the proton signals.
Expected Results and Interpretation (in DMSO-d6):
The 1H NMR spectrum is expected to show signals for the N-H proton, the aldehyde proton, and the aromatic protons of the indole ring. The chemical shifts and coupling patterns will be crucial for determining the substitution pattern.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment Rationale |
| N-H | ~12.0 | broad singlet | 1H | The acidic proton on the nitrogen atom. |
| Aldehyde H | ~10.0 | singlet | 1H | The proton of the carbaldehyde group. |
| H-2 | ~8.5 | singlet | 1H | The proton at the C2 position, adjacent to the nitrogen. |
| Aromatic H's | 7.0 - 8.0 | multiplets | 3H | The protons on the benzene ring portion of the indole. |
13C NMR Spectroscopy: Probing the Carbon Skeleton
Experimental Protocol: 13C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for 1H NMR.
-
Data Acquisition: Acquire the 13C NMR spectrum.
-
Data Analysis: Analyze the chemical shifts of the carbon signals.
Expected Results and Interpretation (in DMSO-d6):
The 13C NMR spectrum will provide information about the number of unique carbon atoms and their chemical environments.
| Carbon | Expected Chemical Shift (ppm) | Assignment Rationale |
| C=O (aldehyde) | ~190 | The carbonyl carbon of the aldehyde group. |
| Aromatic C's | 110 - 140 | The carbon atoms of the indole ring. |
| C-Cl | ~115 | The carbon atom bearing the chlorine substituent. |
2D NMR Spectroscopy: Connecting the Pieces
Expertise & Experience: 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in confirming the assignments made from 1D NMR and establishing the connectivity between protons and carbons.
-
COSY: This experiment will reveal which protons are coupled to each other, helping to trace the connectivity within the aromatic ring.
-
HSQC: This experiment correlates each proton signal with the carbon signal of the atom to which it is directly attached, providing a direct link between the 1H and 13C NMR spectra.
Visualizing the Elucidation Workflow
The logical flow of the structural elucidation process can be visualized as follows:
Caption: A flowchart illustrating the integrated analytical approach for the structural elucidation of this compound.
Conclusion: A Robust Framework for Structural Integrity
The comprehensive structural elucidation of this compound requires a synergistic application of mass spectrometry, IR spectroscopy, and a suite of NMR experiments. By following the detailed protocols and interpretative guidelines outlined in this technical guide, researchers can achieve an unambiguous and self-validated structural assignment. This level of analytical rigor is indispensable for advancing research and development in fields that rely on the precise molecular architecture of novel chemical entities.
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Nagaraja Naik, et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. Available at: [Link]
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Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. The Royal Society of Chemistry. Available at: [Link]
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Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]
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-
Indole-4-carboxaldehyde. PubChem. Available at: [Link]
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A Technical Guide to the Discovery and Synthesis of Novel Indole-4-Carbaldehydes
Abstract
The indole nucleus is a cornerstone heterocyclic motif in medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products.[1][2] Among its many derivatives, indole-4-carbaldehydes represent a particularly valuable class of synthetic intermediates.[] Their strategic importance lies in the C4-formyl group, an electrophilic handle that enables diverse chemical modifications on the indole's benzene ring, facilitating the construction of complex molecular scaffolds for drug discovery.[] However, the synthesis of these compounds is non-trivial due to the inherent electronic properties of the indole ring, which preferentially directs electrophilic substitution to the C3 position.[4][5] This guide provides an in-depth exploration of both classical and contemporary strategies for the regioselective synthesis of novel indole-4-carbaldehydes, offering field-proven insights into overcoming the challenge of C4-functionalization. We will dissect the causality behind experimental choices, present detailed, self-validating protocols, and discuss the applications of these valuable building blocks.
The Strategic Imperative for C4-Functionalization
The indole scaffold's prevalence in bioactive molecules is well-documented.[1][6] From anti-inflammatory agents like Indomethacin to anti-cancer drugs like Vincristine, the indole core is a privileged structure.[1][7] The specific substitution pattern on the indole ring is critical for modulating pharmacological activity. While the pyrrole moiety (positions C2 and C3) has been extensively explored, functionalization of the benzenoid ring (positions C4-C7) offers a distinct vector for property modulation, yet remains a significant synthetic challenge.[8][9][10]
The indole-4-carbaldehyde, specifically, serves as a gateway to a variety of non-vicinal disubstituted indoles.[11] The aldehyde group can be readily transformed into other functionalities or used as a directing group for further C-H activation, making it a pivotal intermediate for library synthesis in drug development programs.[12] Biologically, indole-4-carbaldehyde itself, isolated from the seaweed Sargassum thunbergii, has demonstrated anti-inflammatory properties by attenuating methylglyoxal-induced hepatic inflammation.[13][14] This inherent bioactivity, coupled with its synthetic versatility, underscores the critical need for robust and efficient methods to access this scaffold.
The Challenge of Regioselectivity: A Conceptual Overview
The primary obstacle in synthesizing indole-4-carbaldehydes is controlling the regioselectivity of formylation. The indole ring's highest occupied molecular orbital (HOMO) has the greatest electron density at the C3 position, making it the most nucleophilic and thus the most reactive site for electrophilic attack.[5] Consequently, classical electrophilic formylation reactions like the Vilsmeier-Haack and Reimer-Tiemann reactions overwhelmingly yield the indole-3-carbaldehyde isomer.[4][5][15]
Caption: The regioselectivity challenge in indole formylation.
Overcoming this inherent reactivity requires strategies that either block the C3 position or specifically activate the C4 position. Modern synthetic chemistry has risen to this challenge through several elegant approaches.
Synthetic Strategies for Indole-4-Carbaldehyde
We will now explore the core methodologies, from classical approaches adapted for C4-selectivity to modern transition-metal-catalyzed techniques.
Directed Ortho-Lithiation: A Powerful Classical Approach
Directed ortho-metalation (DoM) is a powerful strategy for functionalizing aromatic rings at a position ortho to a directing metalation group (DMG). By installing a suitable DMG on the indole nitrogen (N1), the C7 and C2 positions are typically activated. However, placing a directing group at the C3 position can effectively steer lithiation to the C4 position.[8]
Causality of Experimental Choice: The choice of a directing group is critical. A group like pivaloyl (Piv) at the C3 position is effective. The carbonyl oxygen of the pivaloyl group coordinates to the lithium atom of the organolithium base (e.g., n-butyllithium), positioning the base in proximity to the C4-H bond. This chelation-assisted deprotonation overcomes the intrinsic electronic preference for other sites, leading to a C4-lithiated intermediate that can be trapped by an electrophile like N,N-dimethylformamide (DMF) to yield the desired aldehyde.[10]
-
Preparation of Starting Material: Synthesize 3-pivaloylindole from indole and pivaloyl chloride.
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3-pivaloylindole (1.0 eq) and anhydrous tetrahydrofuran (THF, 0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.6 M in hexanes, 1.2 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour. The formation of the C4-lithiated species is often indicated by a color change.
-
Electrophilic Quench: Add anhydrous N,N-dimethylformamide (DMF, 3.0 eq) dropwise to the reaction mixture.
-
Warming and Quench: Allow the reaction to slowly warm to room temperature over 2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-H-indole-4-carbaldehyde. (Note: The pivaloyl group is often cleaved during work-up or purification).
Transition Metal-Catalyzed C-H Functionalization
Recent decades have seen the rise of transition-metal catalysis as a dominant tool for C-H bond activation.[9][16][17] These methods offer high selectivity and functional group tolerance, often under milder conditions than classical methods. For C4-formylation, palladium and rhodium catalysis have proven particularly effective, again typically relying on a directing group at the C3 position.[8][11]
Causality of Experimental Choice: A weakly coordinating directing group, such as a ketone or aldehyde at C3, can form a cyclometalated intermediate with a transition metal catalyst (e.g., Pd(OAc)₂).[18] This intermediate brings the metal center into close proximity to the C4-H bond, enabling its selective activation and subsequent functionalization. The choice of oxidant and other additives is crucial for regenerating the active catalyst and completing the catalytic cycle.
Caption: A generalized experimental workflow for synthesis.
Classical Formylation Under Specific Conditions
While typically C3-selective, classical reactions can sometimes be coerced to yield C4 products, although this is less common and often results in lower yields or requires specific substrates.
-
Reimer-Tiemann Reaction: This reaction involves the formylation of phenols using chloroform and a strong base, proceeding via a dichlorocarbene intermediate.[19] While primarily used for phenols, it is also known to react with electron-rich heterocycles like indoles.[19][20] The reaction typically gives indole-3-carbaldehyde, but under certain conditions or with specific substitution patterns, minor amounts of other isomers, including C4, can be formed.[5][15] Its utility for the targeted synthesis of indole-4-carbaldehydes is limited due to poor selectivity and harsh conditions.[20]
-
Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically formed from DMF and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.[4][21] It is a highly efficient method for producing indole-3-carboxaldehyde.[4][22] Achieving C4-formylation via this method is generally not feasible without blocking the C3 position, as the electrophilic attack is strongly directed there.
Characterization and Data
Unequivocal structural confirmation of the synthesized indole-4-carbaldehyde is essential. The primary techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic. The aldehyde proton (-CHO) will appear as a singlet far downfield, typically between 9.5 and 10.5 ppm. The protons on the benzene ring (H5, H6, H7) will show characteristic coupling patterns (doublets and triplets) that can be used to confirm the C4-substitution pattern. The N-H proton of the indole ring usually appears as a broad singlet at a high chemical shift (>11 ppm in DMSO-d₆).[23][24]
-
¹³C NMR Spectroscopy: The carbon spectrum will show a characteristic peak for the aldehyde carbonyl carbon around 190 ppm. The signals for the carbons of the benzene ring will also shift according to the substituent effects, providing further structural proof.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the addition of a formyl group (CHO, +28 Da) to the starting indole.
Table 1: Comparison of Synthetic Routes to Indole-4-Carbaldehydes
| Method | Typical Substrate | Key Reagents | Typical Conditions | Yield (%) | Reference |
| Directed ortho-Lithiation | 3-Pivaloylindole | n-BuLi, DMF | -78 °C to RT, THF | 60-80% | [10] |
| Pd-Catalyzed C-H Activation | 3-Carbonyl Indole | Pd(OAc)₂, Oxidant | 80-120 °C | 50-75% | [18] |
| Rh-Catalyzed C-H Alkenylation | 3-Trifluoroacetyl Indole | [RhCp*Cl₂]₂, AgSbF₆ | RT to 60 °C | (Alkenylation, not formylation) | [8] |
Conclusion and Future Outlook
The discovery of novel indole-4-carbaldehydes is a synthetically challenging yet highly rewarding endeavor. While classical methods are often thwarted by the intrinsic reactivity of the indole nucleus, modern strategies, particularly directed ortho-lithiation and transition-metal-catalyzed C-H functionalization, have provided reliable pathways to this valuable scaffold. These methods, grounded in the rational application of directing groups to control regioselectivity, have opened the door to a vast chemical space previously difficult to access.
As a versatile intermediate, indole-4-carbaldehyde is a launchpad for the synthesis of new chemical entities with potential applications in oncology, inflammatory diseases, and beyond.[6][7] Future research will likely focus on developing even more efficient and sustainable catalytic systems, perhaps employing photoredox or enzymatic catalysis, to further streamline the synthesis of these important molecules and accelerate the pace of drug discovery.[8][25]
References
- Title: Vilsmeier-Haack Formylation of Indoles - Benchchem Source: Benchchem URL
- Title: Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles Source: The Journal of Organic Chemistry - ACS Publications URL
- Title: Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)
- Title: Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)
- Title: Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction Source: Organic Syntheses URL
- Title: C4-arylation and domino C4-arylation/3,2-carbonyl migration of indoles by tuning Pd catalytic modes: Pd(i)
- Title: C4–H indole functionalisation: precedent and prospects Source: PMC - NIH URL
- Title: Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source Source: ACS Omega - ACS Publications URL
- Title: Palladium‐Catalyzed Regioselective C4 Functionalization of Indoles with Quinones Source: Request PDF URL
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- Title: Aerobic Transition-Metal-Free Visible-Light Photoredox Indole C-3 Formylation Reaction Source: ACS Catalysis - ACS Publications URL
- Title: CAS 1074-86-8 Indole-4-carboxaldehyde Source: BOC Sciences URL
- Source: New Journal of Chemistry (RSC Publishing)
- Title: Transition metal-Catalyzed C-H Functionalizations of Indoles Source: Request PDF - ResearchGate URL
- Title: Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles Source: MDPI URL
- Title: Indole-4-carboxaldehyde Isolated from Seaweed, Sargassum thunbergii, Attenuates Methylglyoxal-Induced Hepatic Inflammation Source: ResearchGate URL
- Title: From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds Source: PubMed URL
- Title: Reimer–Tiemann reaction Source: Wikipedia URL
- Title: Reimer-Tiemann reaction on indole Source: ECHEMI URL
- Title: 1H-indole-4-carboxaldehyde - Optional[1H NMR] - Spectrum Source: SpectraBase URL
- Title: Biomedical Importance of Indoles Source: PMC - NIH URL
- Title: Carbonylative synthesis and functionalization of indoles Source: Beilstein Journals URL
- Source: L.S.
- Title: indole-3-aldehyde Source: Organic Syntheses Procedure URL
- Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024)
- Title: H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation Source: YouTube URL
- Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024)
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An In-depth Technical Guide to the Electrophilic Substitution on 3-Chloroindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive molecules. Substitution at the C3 position, the most nucleophilic site, is a common strategy for molecular diversification. However, when this key position is occupied, as in 3-chloroindole, the dynamics of electrophilic substitution are significantly altered, presenting both challenges and synthetic opportunities. This guide provides a comprehensive exploration of the principles and practices governing electrophilic substitution on the 3-chloroindole scaffold. We will delve into the underlying electronic effects, regiochemical outcomes, and provide field-proven protocols for key transformations, including halogenation, nitration, and Vilsmeier-Haack formylation.
Introduction: The Unique Electronic Landscape of 3-Chloroindole
Indole's high reactivity towards electrophiles is attributed to the electron-rich nature of the pyrrole ring, which is approximately 10¹³ times more reactive than benzene. This reactivity is primarily centered at the C3 position due to the effective stabilization of the resulting cationic intermediate (the arenium ion) by the nitrogen atom's lone pair, without disrupting the aromaticity of the fused benzene ring.
The introduction of a chlorine atom at the C3 position profoundly modifies this electronic landscape. Chlorine exerts two opposing electronic effects:
-
Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density from the indole ring through the sigma bond network. This deactivating effect reduces the overall nucleophilicity of the molecule.
-
Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the ring system, donating electron density. However, due to the poor overlap between the 3p orbital of chlorine and the 2p orbitals of the carbon atoms, this resonance effect is weaker compared to its inductive effect.
The net result is a deactivation of the indole ring towards electrophilic attack compared to the parent indole. This altered reactivity necessitates a careful selection of reaction conditions and reagents to achieve desired transformations.
Regioselectivity in Electrophilic Attack: A Shift in Preference
With the C3 position blocked, electrophilic attack is redirected to other positions on the indole nucleus. The primary sites of substitution become the C2 position of the pyrrole ring and the C4, C5, C6, and C7 positions of the benzene ring.
The regiochemical outcome is a delicate balance of several factors:
-
Kinetic vs. Thermodynamic Control: Initial attack at the C3 position (ipso-attack) can still be a kinetically favored pathway, leading to a tetrahedral intermediate. This intermediate can then undergo a 1,2-migration of the electrophile or the chloro substituent to the C2 position to restore aromaticity. Direct attack at the C2 position is also possible, though often a minor pathway.
-
Nature of the Electrophile: Stronger, more reactive electrophiles are more likely to overcome the deactivating effect of the chloro group and react at various positions. Milder electrophiles may exhibit higher selectivity.
-
Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly influence the reaction pathway and the distribution of products.
In many cases, electrophilic substitution on 3-substituted indoles, including 3-chloroindole, preferentially occurs at the C2 position. However, under strongly acidic conditions that lead to protonation of C3, electrophilic attack can be directed to the C5 position of the benzene ring.
Key Electrophilic Substitution Reactions on 3-Chloroindole
This section details the methodologies for several synthetically important electrophilic substitution reactions on 3-chloroindole.
Halogenation
Further halogenation of 3-chloroindole can provide di- and poly-halogenated indoles, which are valuable building blocks in organic synthesis.
Protocol: Chlorination of 3-Chloroindole
-
Reagents: N-Chlorosuccinimide (NCS) is a commonly employed chlorinating agent due to its mild nature and ease of handling.
-
Solvent: A non-polar aprotic solvent such as dichloromethane (DCM) or chloroform is typically used.
-
Procedure:
-
Dissolve 3-chloroindole in the chosen solvent at room temperature.
-
Add NCS in portions, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Stir the reaction mixture until the starting material is consumed.
-
Wash the reaction mixture with aqueous sodium thiosulfate to quench any remaining NCS, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Causality: The use of NCS provides a controlled source of an electrophilic chlorine equivalent. The reaction proceeds via an initial attack of the chloronium ion (or its equivalent) on the indole ring. The regioselectivity will depend on the specific reaction conditions, with the potential for substitution at C2 or on the benzene ring.
Nitration
The introduction of a nitro group onto the 3-chloroindole scaffold is a critical step in the synthesis of various biologically active compounds.
Protocol: Nitration of 3-Chloroindole
-
Reagents: A mixture of nitric acid and sulfuric acid is a classic nitrating agent. However, for the sensitive indole nucleus, milder conditions are often necessary. A combination of ammonium tetramethylnitrate and trifluoroacetic anhydride offers a non-acidic and metal-free alternative.
-
Solvent: Acetonitrile or dichloromethane can be used as the solvent.
-
Procedure (using Ammonium Tetramethylnitrate/TFAA):
-
Cool a solution of 3-chloroindole in the chosen solvent to 0°C.
-
In a separate flask, prepare the nitrating agent by adding trifluoroacetic anhydride to a suspension of ammonium tetramethylnitrate in the same solvent at 0°C.
-
Slowly add the freshly prepared nitrating agent to the 3-chloroindole solution.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the product by column chromatography.
-
Causality: The reaction of ammonium tetramethylnitrate with trifluoroacetic anhydride generates trifluoroacetyl nitrate, a potent electrophilic nitrating agent. The electron-withdrawing nature of the chlorine at C3 deactivates the pyrrole ring, making the benzene ring more susceptible to nitration, often favoring the C4 position.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.
Protocol: Vilsmeier-Haack Formylation of 3-Chloroindole
-
Reagents: The Vilsmeier reagent is typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).
-
Procedure:
-
Cool DMF in a flask to 0°C under an inert atmosphere.
-
Slowly add POCl₃ dropwise, maintaining the temperature below 10°C.
-
Allow the mixture to stir at room temperature for a short period to ensure the formation of the Vilsmeier reagent.
-
Add a solution of 3-chloroindole in a suitable solvent (e.g., DMF or a chlorinated solvent) to the Vilsmeier reagent at 0°C.
-
Warm the reaction mixture to the desired temperature (often between 60-90°C) and monitor by TLC.
-
After completion, pour the reaction mixture onto crushed ice and basify with an aqueous solution of sodium hydroxide or potassium carbonate.
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the resulting aldehyde by column chromatography or recrystallization.
-
Causality: The Vilsmeier reagent, a chloromethyliminium salt, is the active electrophile. In the case of 3-chloroindole, formylation is expected to occur at the C2 position. The initial adduct is then hydrolyzed during the aqueous workup to yield the aldehyde.
Visualization of Reaction Mechanisms
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the key mechanistic pathways.
Figure 1: Regioselectivity of electrophilic attack on the parent indole molecule.
Figure 2: Simplified workflow for the Vilsmeier-Haack formylation of 3-chloroindole.
Conclusion and Future Outlook
The electrophilic substitution of 3-chloroindole is a nuanced area of organic synthesis that requires a deep understanding of electronic effects and reaction mechanisms. While the presence of the chloro substituent at the C3 position deactivates the indole ring, it also opens up avenues for regioselective functionalization at other positions, particularly C2 and the benzene ring. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthetic utility of this important scaffold.
Future research in this area will likely focus on the development of more selective and efficient catalytic systems for the functionalization of 3-chloroindole, as well as the exploration of a broader range of electrophiles to access novel chemical space. These advancements will undoubtedly contribute to the discovery of new drug candidates and functional materials based on the versatile indole core.
References
-
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Navigating the Regiochemical Challenge: A Technical Guide to the C4-Formylation of 3-Chloro-1H-Indole
Abstract
The C4 position of the indole scaffold represents a pivotal site for chemical modification in the synthesis of a myriad of biologically active compounds and functional materials. However, the inherent electronic properties of the indole ring system render direct and selective functionalization at this position a formidable synthetic challenge, particularly when a substituent is present at the C3 position. This in-depth technical guide provides a comprehensive overview of the strategies and methodologies for the regioselective formylation of 3-chloro-1H-indole at the C4 position. We will dissect the underlying electronic and steric hurdles, explore classical and contemporary synthetic approaches, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals. This guide emphasizes the causality behind experimental choices and offers a self-validating framework for the successful synthesis of 3-chloro-1H-indole-4-carbaldehyde, a valuable building block in medicinal chemistry.
Introduction: The Significance of C4-Formylated Indoles
The indole nucleus is a ubiquitous pharmacophore found in numerous natural products and pharmaceutical agents. Functionalization of the indole core allows for the fine-tuning of its biological activity and physicochemical properties. Among the various positions on the indole ring, the C4 position of the benzenoid ring is of particular interest. The introduction of a formyl group at C4 creates a versatile chemical handle for further elaboration, enabling the construction of complex molecular architectures with diverse therapeutic applications. This compound, the target of this guide, serves as a key intermediate in the synthesis of compounds with potential applications in oncology, neurology, and infectious diseases.
The Synthetic Conundrum: Challenges in C4-Regioselectivity
The direct formylation of the indole ring typically occurs at the electron-rich C3 position due to the highest electron density residing on this carbon.[1] When the C3 position is substituted, as in 3-chloro-1H-indole, electrophilic substitution is generally directed to the C2 or C5/C7 positions of the indole nucleus. The C4 position remains the least accessible for direct electrophilic attack due to both electronic and steric factors.
The primary challenges in the C4-formylation of 3-chloro-1H-indole can be summarized as follows:
-
Inherent Reactivity of the Indole Nucleus: The pyrrole ring is significantly more reactive towards electrophiles than the benzene ring, making selective functionalization of the latter a non-trivial task.
-
Directing Effects of the C3-Chloro Substituent: The chloro group at the C3 position is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic substitution. Its influence on the regioselectivity of the benzenoid ring is less pronounced but generally does not favor substitution at the C4 position.
-
Steric Hindrance: The C4 position is sterically hindered by the peri-relationship with the C5 position and the substituent at the C3 position, making it less accessible to bulky formylating reagents.
Overcoming these challenges necessitates the use of sophisticated synthetic strategies that can override the inherent reactivity of the indole ring and direct the formylation to the desired C4 position.
Strategic Approaches to C4-Formylation
Several strategies have been developed to address the challenge of C4-functionalization of indoles. These can be broadly categorized into classical methods with inherent limitations and modern, more selective approaches.
Classical Formylation Methods: A Brief Overview and Limitations
Traditional formylation reactions, such as the Vilsmeier-Haack, Duff, Reimer-Tiemann, and Gattermann reactions, are generally not suitable for the selective C4-formylation of 3-substituted indoles.[2]
-
Vilsmeier-Haack Reaction: This is the most common method for indole formylation, typically yielding the 3-formyl derivative.[3] In the case of 3-substituted indoles, formylation, if it occurs, is often directed to other positions of the pyrrole or benzene ring, but rarely with high selectivity for C4.[4]
-
Other Classical Methods: The Duff, Reimer-Tiemann, and Gattermann reactions suffer from harsh reaction conditions, low yields, and a lack of regioselectivity when applied to complex indole substrates.
While these methods are of historical importance, their application to the specific challenge of C4-formylating 3-chloro-1H-indole is highly unlikely to be successful.
Directed ortho-Metalation (DoM): A Powerful Tool for Regiocontrol
Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic and heteroaromatic compounds at a position ortho to a directing metalating group (DMG).[5] This approach involves the deprotonation of the C4-proton by a strong base, facilitated by coordination to a DMG, followed by quenching with an electrophile (in this case, a formylating agent).
For the C4-formylation of 3-chloro-1H-indole, this strategy would involve:
-
N-Protection with a Directing Group: The indole nitrogen must be protected with a suitable DMG. The choice of the directing group is critical for achieving high regioselectivity.
-
ortho-Lithiation: Treatment with a strong organolithium base (e.g., n-BuLi, s-BuLi, or LDA) at low temperature to selectively deprotonate the C4 position.[6]
-
Formylation: Quenching the resulting C4-lithiated species with a suitable formylating agent, such as N,N-dimethylformamide (DMF).
A proposed workflow for this strategy is illustrated below:
Figure 1: Proposed workflow for C4-formylation via Directed ortho-Metalation.
Experimental Protocol: Directed ortho-Metalation Approach (General Procedure)
-
N-Protection: To a solution of 3-chloro-1H-indole in an appropriate aprotic solvent (e.g., THF, DMF), add a suitable base (e.g., NaH, KHMDS) at 0 °C. After stirring for 30 minutes, add the desired protecting group precursor (e.g., a silyl chloride, a sulfonyl chloride). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Work up the reaction by quenching with water and extracting with an organic solvent. Purify the product by column chromatography.
-
ortho-Lithiation and Formylation: To a solution of the N-protected 3-chloroindole in anhydrous THF at -78 °C, add a solution of an organolithium base (e.g., n-BuLi in hexanes) dropwise. Stir the mixture at -78 °C for 1-2 hours. Add anhydrous DMF and continue stirring at -78 °C for another hour, then allow the reaction to warm to room temperature. Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Deprotection: The choice of deprotection conditions will depend on the protecting group used. For example, a silyl protecting group can be removed using a fluoride source like TBAF.
Table 1: Comparison of Potential Directing Groups for DoM
| Directing Group (DMG) | Advantages | Disadvantages |
| Triisopropylsilyl (TIPS) | Bulky, can favor C4-lithiation; easily removable. | May not be sufficiently coordinating for all substrates. |
| Pivaloyl | Can direct functionalization to C4.[7] | Requires an additional installation step. |
| Carboxamide | Highly effective in directing ortho-lithiation.[5] | May require harsher deprotection conditions. |
Transition-Metal-Catalyzed C-H Activation: The Modern Approach
Transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical tool for the regioselective functionalization of indoles.[8] This strategy often employs a directing group to guide a transition metal catalyst to a specific C-H bond, which is then cleaved and functionalized. For C4-formylation, a directing group at either the N1 or C3 position can be utilized to favor the formation of a six-membered metallacycle intermediate, leading to C4-functionalization.[9]
While direct C4-formylation via C-H activation is still an emerging area, the principles established for other C4-functionalizations, such as arylation, can be applied.[10][11] A plausible catalytic cycle for a palladium-catalyzed C4-formylation is depicted below:
Figure 2: Plausible catalytic cycle for Pd-catalyzed C4-formylation.
Experimental Protocol: Transition-Metal-Catalyzed C-H Formylation (Hypothetical Procedure)
-
Substrate Preparation: Synthesize the N-protected 3-chloroindole with a suitable directing group (e.g., picolinamide, 8-aminoquinoline).
-
C-H Formylation Reaction: In a sealed tube, combine the N-protected 3-chloroindole, a palladium catalyst (e.g., Pd(OAc)₂), a ligand (if necessary), an oxidant, and a formylating source (e.g., a syngas equivalent or a formal 'CHO+' synthon) in a suitable solvent. The reaction mixture is then heated at a specified temperature for a designated period.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to isolate the C4-formylated product.
-
Deprotection: The directing group is removed under appropriate conditions to yield the final this compound.
Table 2: Key Parameters for Transition-Metal-Catalyzed C-H Formylation
| Parameter | Considerations |
| Catalyst | Palladium, Rhodium, and Ruthenium catalysts are commonly used for C-H activation. |
| Directing Group | The choice of directing group is crucial for regioselectivity and catalyst coordination. |
| Formylating Agent | Carbon monoxide with a hydride source (e.g., silanes) or other 'CHO+' synthons can be used. |
| Oxidant | Often required to regenerate the active catalyst. |
| Solvent and Temperature | These parameters need to be optimized for each specific system. |
Conclusion and Future Perspectives
The regioselective formylation of 3-chloro-1H-indole at the C4 position remains a challenging yet highly rewarding synthetic endeavor. While classical formylation methods are largely ineffective, modern strategies based on directed ortho-metalation and transition-metal-catalyzed C-H activation offer promising avenues to access the desired this compound. The key to success lies in the judicious choice of a directing group that can effectively steer the reactivity to the otherwise unreactive C4 position.
Future research in this area will likely focus on the development of more efficient and versatile catalytic systems for C-H formylation that operate under milder conditions and tolerate a broader range of functional groups. The discovery of novel, easily installable, and removable directing groups will also be crucial for enhancing the practicality of these methods. As our understanding of the mechanisms of C-H activation deepens, we can expect the development of even more sophisticated and selective methods for the synthesis of valuable C4-functionalized indoles.
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A Technical Guide to the Regioselective Synthesis of Substituted Indole-4-Aldehydes
Abstract
Indole-4-carbaldehydes are pivotal structural motifs found in a wide array of pharmacologically active compounds and natural products.[1] Their synthesis, however, presents a significant regioselectivity challenge due to the intrinsic electronic properties of the indole nucleus, which favors functionalization at other positions. This technical guide provides an in-depth exploration of the core strategies developed to overcome this challenge, offering researchers and drug development professionals a comprehensive overview of both classical and modern methodologies. We will dissect the causality behind experimental choices in Directed ortho-Metalation (DoM), transition-metal-catalyzed C-H functionalization, and advanced Vilsmeier-Haack protocols. This guide is structured to provide not only procedural details but also the strategic rationale required to select and optimize a synthetic route for accessing these valuable building blocks.
The Fundamental Challenge: Regiocontrol in Indole Formylation
The indole scaffold is an electron-rich aromatic system, but the electron density is not uniformly distributed. The pyrrole ring is significantly more reactive towards electrophiles than the benzene portion. Consequently, electrophilic substitution reactions, including classical formylation, overwhelmingly favor the C3 position due to the formation of the most stable cationic intermediate.[2] Direct formylation at the C4 position requires strategies that can override this inherent reactivity profile. These strategies typically fall into two major categories: temporarily altering the electronic or steric properties of the indole nucleus or employing directed, site-selective bond activation.
Directed ortho-Metalation (DoM): A Stoichiometric Approach to C4-Formylation
Directed ortho-Metalation (DoM) is a powerful and reliable strategy for functionalizing specific C-H bonds adjacent to a directing metalation group (DMG).[3] In the context of indoles, a DMG installed at the N1 position can effectively direct a strong organolithium base to deprotonate the C7 or, with appropriate steric and electronic tuning, the C4 position.
Causality of DMG Selection
The choice of DMG is critical. It must be capable of coordinating to the lithium cation of the base, thereby lowering the kinetic barrier for deprotonation of the proximal C-H bond. For C4-selectivity, the DMG must orient the base away from the C2 and C7 positions. The N-pivaloyl group is a noteworthy example; its steric bulk can disfavor deprotonation at C2, and when combined with other factors, can promote metalation at C4.[4] Similarly, carbamoyl groups can effectively direct metalation. The process involves the formation of a stable chelated intermediate, which is then quenched with an appropriate electrophile, such as N,N-dimethylformamide (DMF), to install the aldehyde functionality.
Workflow for DoM-based Indole-4-Aldehyde Synthesis
The general workflow involves three key stages: protection of the indole nitrogen with a suitable DMG, the directed metalation reaction itself, and electrophilic quench.
Caption: General workflow for C4-formylation via Directed ortho-Metalation.
Experimental Protocol: DoM of 1-(triisopropylsilyl)-indole
This protocol outlines a typical procedure for the C4-lithiation and subsequent formylation of an N-protected indole.
Step 1: N-Protection
-
To a solution of indole (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil).
-
Stir the mixture for 30 minutes at 0 °C.
-
Add triisopropylsilyl chloride (TIPSCl, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography to yield 1-(triisopropylsilyl)-indole.
Step 2: C4-Lithiation and Formylation
-
Dissolve 1-(triisopropylsilyl)-indole (1.0 eq) in anhydrous diethyl ether under an argon atmosphere and cool to -78 °C.
-
Add s-butyllithium (1.3 eq, ~1.4 M in cyclohexane) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 2 hours.
-
Add anhydrous N,N-dimethylformamide (DMF, 2.0 eq) dropwise.
-
Continue stirring at -78 °C for 1 hour, then allow the mixture to slowly warm to room temperature overnight.
-
Quench with saturated aqueous NH₄Cl and perform an aqueous workup.
-
Purify the crude product by silica gel chromatography to afford 1-(triisopropylsilyl)-1H-indole-4-carbaldehyde.
Step 3: Deprotection
-
Dissolve the silylated indole-4-carbaldehyde (1.0 eq) in THF.
-
Add tetra-n-butylammonium fluoride (TBAF, 1.2 eq, 1.0 M solution in THF).
-
Stir at room temperature for 1 hour.
-
Concentrate the reaction mixture and purify by chromatography to yield the final indole-4-carbaldehyde.
Transition Metal-Catalyzed C-H Functionalization
The advent of transition-metal-catalyzed C-H activation has revolutionized the synthesis of complex molecules, providing a more atom-economical alternative to classical methods.[5] For indole C4-functionalization, this strategy relies on a directing group to guide a metal catalyst (commonly palladium, rhodium, or ruthenium) to selectively activate the C4-H bond.[1][6]
The Role of the Directing Group in Catalysis
Unlike DoM, which uses stoichiometric bases, C-H activation is a catalytic process. A directing group, often installed at the C3 position, coordinates to the metal center, forming a metallacyclic intermediate that positions the catalyst in proximity to the C4-H bond for activation.[7] The aldehyde group itself can serve as a directing group. For instance, Prabhu and co-workers demonstrated a ruthenium-catalyzed C4-alkenylation using a C3-aldehyde as the directing group.[8][9][10] While this exemplifies C4-activation directed by a C3-substituent, the direct formylation of an unsubstituted C4-H bond via this method is less common. A more prevalent strategy involves introducing a different functional group (e.g., an aryl or vinyl group) at C4, or installing a boron species that can be subsequently converted to an aldehyde.
The Shi group developed a palladium-catalyzed C4-arylation of 3-pivaloyl-indoles, showcasing a robust method for C-C bond formation at this challenging position.[1] This highlights the power of a removable C3-directing group to facilitate functionalization of the benzene ring of the indole.
General Catalytic Cycle for C4-Arylation
The mechanism for a palladium-catalyzed C4-arylation typically involves C-H activation/metalation, oxidative addition of an aryl halide, and reductive elimination to form the C-C bond and regenerate the active catalyst.
Caption: Simplified catalytic cycle for Pd-catalyzed C4-arylation.
Alternative and Classical Strategies
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is the quintessential method for formylating electron-rich heterocycles, typically affording indole-3-carbaldehydes with high selectivity.[11][12] Achieving C4-formylation via this route is non-trivial and generally requires blocking the more reactive C3 and C2 positions. If the C3 position is substituted with a group that cannot be easily displaced, formylation may be directed to other positions, but C4 is rarely the primary site without additional directing influences. Strategic use of bulky N-protecting groups can sterically hinder attack at C2 and C3, but this approach often suffers from low yields and poor regioselectivity.
Formylation of 4-Haloindoles via Grignard Reagents
A reliable, albeit less direct, route involves the preparation of a 4-haloindole, which serves as a handle for subsequent functionalization. The halogen atom can be converted into an organometallic species, such as a Grignard reagent, through halogen-metal exchange.[13] This nucleophilic intermediate can then be trapped with a formylating agent like DMF to yield the desired indole-4-aldehyde. This multi-step sequence offers excellent regiocontrol, as the position of the aldehyde is predetermined by the initial halogenation step.
Comparative Analysis of Synthetic Methodologies
The optimal strategy for synthesizing a substituted indole-4-aldehyde depends heavily on the desired substitution pattern, available starting materials, and required scale.
| Methodology | Regioselectivity | Key Reagents/Catalysts | Typical Yields | Key Advantages | Limitations |
| Directed ortho-Metalation (DoM) | Excellent (C4) | N-Directing Group, s-BuLi/ n-BuLi, DMF | Good to Excellent | High regiocontrol, well-established.[14] | Requires cryogenic temperatures, stoichiometric strong base, sensitive to moisture. |
| Transition Metal C-H Activation | Good to Excellent (C4) | Pd, Ru, or Rh catalyst; C3-Directing Group | Moderate to Good | Atom-economical, catalytic, milder conditions than DoM.[1][7] | Requires synthesis of a directed substrate, catalyst cost, potential for side reactions. |
| Vilsmeier-Haack Reaction | Poor (C4) | POCl₃, DMF | Low to Moderate | Inexpensive reagents, simple procedure.[2] | Inherently selective for C3; requires C2/C3 blocking for C4-selectivity, often unselective. |
| Formylation of 4-Haloindole | Excellent (C4) | Mg, DMF | Good | Unambiguous regiocontrol. | Multi-step synthesis required to prepare the 4-haloindole precursor. |
Conclusion and Future Outlook
The synthesis of indole-4-aldehydes has evolved from challenging classical procedures to highly efficient and regioselective modern methodologies. Directed ortho-metalation remains a robust and predictable strategy for accessing these compounds, while transition-metal-catalyzed C-H functionalization offers a more elegant and atom-economical path, particularly for late-stage diversification.[1] The choice of synthetic route is a strategic decision based on the specific target molecule and available resources. Future developments will likely focus on expanding the scope of catalytic C4-H formylation reactions that do not require pre-installed directing groups, further streamlining the synthesis of these medicinally vital scaffolds.
References
- Various Authors. (2018). C4–H indole functionalisation: precedent and prospects. PMC - NIH.
- Lanke, V., & Prabhu, K. R. (2013). Regioselective Synthesis of 4‐Substituted Indoles via CH Activation: A Ruthenium Catalyzed Novel Directing Group. Organic Letters.
- Request PDF. (n.d.). Palladium‐Catalyzed Regioselective C4 Functionalization of Indoles with Quinones.
- Lanke, V., & Prabhu, K. R. (2013). Regioselective Synthesis of 4-Substituted Indoles via C–H Activation: A Ruthenium Catalyzed Novel Directing Group Strategy.
- Various Authors. (n.d.).
- Lanke, V., & Prabhu, K. R. (2013).
- Various Authors. (n.d.).
- Benchchem. (n.d.). A Researcher's Guide to the Regioselectivity of the Vilsmeier-Haack Reaction.
- Various Authors. (n.d.). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry (RSC Publishing).
- Mortier, J. (n.d.).
- ChemWis. (2025). Vilsmeier–Haack reaction of indole. YouTube.
- Bohrium. (2022).
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Organic Chemistry Portal. (n.d.).
- Various Authors. (n.d.). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base.
- Various Authors. (2025). A novel method for the formylation of Grignard reagent.
- Various Authors. (n.d.). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH)
Sources
- 1. C4–H indole functionalisation: precedent and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Directed Ortho Metalation [organic-chemistry.org]
- 4. mdpi.org [mdpi.org]
- 5. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Transition-Metal-Catalyzed Directing Group Assisted C4-H Carbon-Carbon Bond Formation of Indole: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Regioselective synthesis of 4-substituted indoles via C-H activation: a ruthenium catalyzed novel directing group strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. 07- DIRECTED ORTHO METALATION | Jacques Mortier [jmortier.unblog.fr]
Methodological & Application
Synthesis of 3-chloro-1H-indole-4-carbaldehyde: A Detailed Experimental Protocol
Introduction
3-chloro-1H-indole-4-carbaldehyde is a valuable heterocyclic compound that serves as a key building block in the synthesis of a variety of biologically active molecules and functional materials. The indole scaffold is a privileged structure in medicinal chemistry, and the specific substitution pattern of a chloro group at the 3-position and a formyl group at the 4-position offers unique opportunities for further chemical modifications. This application note provides a detailed, two-step experimental protocol for the synthesis of this compound, commencing with the readily available starting material, 1H-indole-4-carbaldehyde.
The synthetic strategy hinges on the inherent reactivity of the indole ring. The C3 position of indole is the most electron-rich and, therefore, highly susceptible to electrophilic substitution. This protocol leverages this reactivity by employing an electrophilic chlorinating agent to selectively introduce a chlorine atom at the C3 position of 1H-indole-4-carbaldehyde. The presence of the electron-withdrawing carbaldehyde group at the C4 position does not significantly hinder this selective chlorination.
Synthetic Strategy Overview
The synthesis of this compound is achieved through a two-step process, beginning with a commercially available or preparable starting material, 1H-indole-4-carbaldehyde. The overall synthetic transformation is depicted below:
Caption: Synthetic workflow for this compound.
Experimental Protocols
Part 1: Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1H-Indole-4-carbaldehyde | ≥97% | Sigma-Aldrich |
| N-Chlorosuccinimide (NCS) | Reagent grade, ≥98% | Sigma-Aldrich |
| Acetonitrile (CH₃CN) | Anhydrous, 99.8% | Sigma-Aldrich |
| Dichloromethane (CH₂Cl₂) | ACS reagent, ≥99.5% | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent grade | Sigma-Aldrich |
| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich |
| Ethyl Acetate | ACS reagent, ≥99.5% | Fisher Scientific |
| Hexanes | ACS reagent, ≥98.5% | Fisher Scientific |
Safety Precautions:
-
N-Chlorosuccinimide (NCS) is a corrosive solid and a strong oxidizing agent. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acetonitrile is flammable and toxic. Work in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a fume hood.
Part 2: Step-by-Step Synthesis
Step 1: Preparation of the Starting Material, 1H-Indole-4-carbaldehyde
1H-indole-4-carbaldehyde is commercially available and can be used as received. For researchers interested in its synthesis, it can be prepared via various methods, including the formylation of indole using specific directing group strategies or isolation from natural sources.[1]
Step 2: Synthesis of this compound via Electrophilic Chlorination
This procedure details the selective chlorination of 1H-indole-4-carbaldehyde at the C3 position using N-chlorosuccinimide.
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1H-indole-4-carbaldehyde (1.45 g, 10 mmol).
-
Add anhydrous acetonitrile (40 mL) to the flask and stir the mixture at room temperature until the starting material is completely dissolved.
-
-
Addition of N-Chlorosuccinimide:
-
In a single portion, add N-chlorosuccinimide (NCS) (1.47 g, 11 mmol, 1.1 equivalents) to the stirred solution.
-
Protect the reaction from light by wrapping the flask with aluminum foil.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The reaction is typically complete within 2-4 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by the consumption of the starting material on TLC), concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in dichloromethane (50 mL).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 30 mL) to neutralize any acidic byproducts.
-
Wash the organic layer with water (30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%) to isolate the pure this compound.
-
Combine the fractions containing the desired product and evaporate the solvent under reduced pressure to yield a solid.
-
Characterization
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
-
Appearance: Off-white to pale yellow solid.
-
Molecular Formula: C₉H₆ClNO
-
Molecular Weight: 179.61 g/mol
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~10.1 (s, 1H, CHO), ~8.5 (br s, 1H, NH), ~7.8-7.2 (m, 4H, Ar-H).
-
¹³C NMR (101 MHz, CDCl₃): Expected signals for the indole core, the chloro-substituted C3, and the carbonyl carbon of the aldehyde.
-
Mass Spectrometry (MS): m/z [M+H]⁺ calculated for C₉H₇ClNO: 180.02; found: 180.0.
Mechanistic Insights: Electrophilic Chlorination of Indole
The chlorination of indole at the C3 position with N-chlorosuccinimide proceeds via a classic electrophilic aromatic substitution mechanism.[2][3]
Caption: Simplified mechanism of electrophilic chlorination of the indole ring.
-
Activation of the Chlorinating Agent: The N-Cl bond in NCS is polarized, making the chlorine atom electrophilic (δ+).
-
Nucleophilic Attack: The electron-rich C3 position of the indole ring acts as a nucleophile and attacks the electrophilic chlorine atom of NCS. This step is the rate-determining step of the reaction.
-
Formation of the Sigma Complex: The attack of the indole on the chlorine atom leads to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The positive charge is delocalized over the indole ring.
-
Deprotonation and Aromatization: A weak base in the reaction mixture, such as the succinimide anion formed in the previous step, removes the proton from the C3 position. This restores the aromaticity of the indole ring and yields the final 3-chloroindole product.
The presence of the formyl group at the C4 position is electron-withdrawing, which slightly deactivates the benzene portion of the indole ring towards electrophilic attack. However, the pyrrole ring, and specifically the C3 position, remains the most nucleophilic site, thus directing the chlorination to this position.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound from 1H-indole-4-carbaldehyde. The procedure is straightforward, employing a selective electrophilic chlorination at the C3 position of the indole nucleus. The methodology is well-suited for laboratory-scale synthesis and provides a key intermediate for the development of novel compounds in the fields of medicinal chemistry and materials science.
References
- Jeske, J., & Stochla, K. (1978). New Chlorine Derivatives of indole-3-acetic Acid and Their Effect on Experiments Inflammation. I. Acta Poloniae Pharmaceutica, 35(5), 611-614.
- Gribble, G. W. (2010). Chapter 2 - Electrophilic Substitution Reactions of Indoles. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 47-115). John Wiley & Sons.
- De Rosa, M., & Alonso, J. L. T. (1978). Studies of the Mechanism of Chlorination of Indoles. Detection of N-Chloroindole and 3-Chloro-3H-indole as Intermediates. The Journal of Organic Chemistry, 43(13), 2639–2643.
- Lee, J. H., et al. (2019).
- Prakash, G. K. S., et al. (2004). N-Halosuccinimide/BF₃−H₂O: Efficient Electrophilic Halogenating Systems for Aromatics.
- BenchChem. (2025). N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorination Reactions. BenchChem Technical Guides.
-
Wikipedia. (2024). N-Chlorosuccinimide. Retrieved from [Link].
Sources
Application Notes & Protocols: 3-Chloro-1H-indole-4-carbaldehyde as a Versatile Synthetic Building Block
Abstract
The indole scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.[1] This guide focuses on 3-chloro-1H-indole-4-carbaldehyde , a specialized building block whose unique trifunctional architecture—comprising a reactive aldehyde, an acidic N-H proton, and a C-Cl bond amenable to cross-coupling—offers a powerful platform for the synthesis of diverse and complex molecular entities. We present a detailed analysis of its reactivity and provide field-proven protocols for its derivatization, empowering researchers in drug discovery and organic synthesis to leverage its full potential.
Introduction: Strategic Value of the Scaffold
This compound is a strategically designed building block for combinatorial chemistry and targeted synthesis. Its utility stems from the orthogonal reactivity of its three key functional groups:
-
C4-Formyl (Aldehyde) Group: Serves as a primary electrophilic site for nucleophilic additions, condensations, and reductive aminations, allowing for the introduction of diverse side chains. The carbonyl group is a versatile handle for constructing C-C and C-N bonds.[2][3]
-
Indole N-H Group: The acidic proton can be readily removed to facilitate N-alkylation or N-arylation, a common strategy for modulating a molecule's pharmacokinetic properties (e.g., solubility, metabolic stability) and target engagement.[1]
-
C3-Chloro Group: This halogen atom is not merely an inert substituent; it is a key handle for modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the construction of complex biaryl or alkyl-aryl structures that are often critical for biological activity.[4]
The confluence of these features in a single, stable molecule allows for a sequential and controlled diversification strategy, making it an invaluable asset for generating compound libraries for high-throughput screening.
Physicochemical & Spectroscopic Data
| Property | Value | Source |
| CAS Number | 1216113-27-7 | Commercial Vendor Data |
| Molecular Formula | C₉H₆ClNO | Calculated |
| Molecular Weight | 179.60 g/mol | Calculated |
| Appearance | Typically an off-white to yellow solid | General Observation |
| ¹H NMR (Predicted) | Signals expected for aldehydic proton (~10 ppm), indole N-H (~8-9 ppm), and aromatic protons in the 7-8 ppm range. | Chemical Principles |
| ¹³C NMR (Predicted) | Signals expected for carbonyl carbon (~185-195 ppm) and aromatic/indole carbons in the 110-140 ppm range. | Chemical Principles |
Note: Actual spectroscopic data should be confirmed on the specific lot of material being used.
Core Synthetic Transformations & Protocols
The true power of this compound is realized through the selective manipulation of its functional groups. Below are three fundamental, high-yield transformations that serve as the foundation for library synthesis.
Application Note 1: N-Alkylation of the Indole Core
Causality & Rationale: N-alkylation is a primary step in diversifying the indole scaffold. Modifying the N-H position prevents hydrogen bonding, which can increase membrane permeability, and introduces substituents that can probe specific binding pockets in a biological target. Classical conditions using a strong base like sodium hydride (NaH) in an aprotic polar solvent like DMF or THF ensure complete deprotonation of the indole nitrogen, leading to clean and efficient alkylation with a suitable electrophile (e.g., an alkyl halide).[1] Weaker bases like cesium carbonate (Cs₂CO₃) can also be effective, particularly for more activated electrophiles.[5]
Workflow Diagram: N-Alkylation
Caption: General workflow for N-alkylation of the indole scaffold.
Detailed Experimental Protocol: Synthesis of 1-Benzyl-3-chloro-1H-indole-4-carbaldehyde
-
Preparation: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq, e.g., 500 mg).
-
Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration, e.g., 28 mL). Stir until fully dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 5 minutes.
-
Scientist's Note: Vigorous hydrogen gas evolution will be observed. Ensure proper ventilation and slow addition to control the exotherm. Stir at 0 °C for 30 minutes after addition is complete to ensure full formation of the indole anion.
-
-
Alkylation: Add benzyl bromide (1.1 eq) dropwise via syringe.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure N-benzylated product.
-
Validation: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. The disappearance of the N-H proton signal in the ¹H NMR spectrum is a key indicator of successful N-alkylation.
Application Note 2: Derivatization via Reductive Amination
Causality & Rationale: Reductive amination is a robust and highly reliable method for converting aldehydes into amines. This two-step, one-pot process involves the initial formation of an imine (or iminium ion) intermediate, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation because it is mild, tolerant of most functional groups, and does not reduce the starting aldehyde, thus minimizing side reactions.[6] This reaction is a cornerstone of medicinal chemistry for rapidly building libraries with diverse amine functionalities.
Workflow Diagram: Reductive Amination
Caption: One-pot workflow for reductive amination of the C4-aldehyde.
Detailed Experimental Protocol: Synthesis of 4-((Cyclohexylamino)methyl)-3-chloro-1H-indole
-
Preparation: To a 50 mL round-bottom flask, add this compound (1.0 eq, e.g., 400 mg) and dissolve it in dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M, e.g., 22 mL).
-
Amine Addition: Add cyclohexylamine (1.1 eq).
-
Imine Formation: Add acetic acid (AcOH, 1-2 drops) as a catalyst. Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Scientist's Note: For less reactive amines or sterically hindered aldehydes, this step may require gentle heating or a longer reaction time. The formation of the imine can often be monitored by TLC or NMR.[7]
-
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.
-
Trustworthiness Check: Using NaBH(OAc)₃ is critical. A stronger reductant like sodium borohydride (NaBH₄) could reduce the aldehyde directly before imine formation is complete, leading to the corresponding alcohol as a byproduct.[6]
-
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS for the disappearance of the imine intermediate and starting aldehyde.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes. Separate the layers and extract the aqueous phase with DCM (2 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, eluting with a DCM/methanol gradient) to afford the desired secondary amine.
-
Validation: Confirm the structure via NMR and HRMS. The ¹H NMR spectrum should show the disappearance of the aldehyde proton and the appearance of new signals corresponding to the cyclohexyl group and the methylene bridge (-CH₂-).
Application Note 3: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
Causality & Rationale: The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forms C-C bonds by coupling an organoboron species with an organic halide, catalyzed by a palladium complex.[8][9] For this compound, the C3-chloro group serves as the electrophilic partner. This reaction is exceptionally powerful for synthesizing biaryl compounds or introducing alkyl chains, which are common motifs in pharmaceuticals. The catalytic cycle involves three key steps: oxidative addition of the Pd(0) catalyst to the C-Cl bond, transmetalation with a boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[9][10]
Workflow Diagram: Suzuki-Miyaura Coupling
Sources
- 1. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin [redalyc.org]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
The Enigmatic Building Block: Applications of 3-Chloro-1H-indole-4-carbaldehyde in Medicinal Chemistry
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and synthetic drugs. Its unique electronic properties and ability to participate in various biological interactions have cemented its status as a "privileged scaffold." Within this important class of heterocycles, halo-substituted indole aldehydes represent versatile building blocks for the synthesis of novel therapeutic agents. This guide focuses on the potential applications of a specific, yet underexplored, derivative: 3-chloro-1H-indole-4-carbaldehyde .
While direct, extensive research on the medicinal chemistry applications of this compound is nascent, by examining the established roles of analogous substituted indoles, we can extrapolate its potential and provide a framework for its utilization in drug discovery. The strategic placement of a chloro group at the 3-position and a carbaldehyde at the 4-position offers a unique combination of electronic and steric properties, opening avenues for the design of targeted therapies. The chlorine atom can modulate the compound's lipophilicity, metabolic stability, and binding interactions, while the aldehyde group serves as a reactive handle for a multitude of chemical transformations.
This document will serve as a detailed application note and protocol guide, providing insights into the potential therapeutic areas, synthetic strategies, and biological evaluation of derivatives of this compound, based on the established chemistry of related indole scaffolds.
I. Potential Therapeutic Applications: An Extrapolation from Related Scaffolds
The indole ring system is a common feature in molecules targeting a wide range of diseases. Based on the known activities of chloro-substituted indoles and indole-4-carboxamide derivatives, we can hypothesize the following promising therapeutic applications for compounds derived from this compound:
Oncology: Targeting DNA Repair and Kinase Signaling
The indole scaffold is prevalent in oncology drug discovery. Notably, derivatives of 1H-indole-4-carboxamide have been investigated as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair in cancer cells.[1] Inhibition of PARP-1 is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.
The 4-carbaldehyde group of this compound can be readily converted to a carboxamide, providing a direct synthetic route to potential PARP-1 inhibitors. The 3-chloro substituent could enhance binding affinity and cellular permeability compared to unsubstituted analogues.
Furthermore, various indole derivatives have been developed as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[2] The unique substitution pattern of this compound could be exploited to design novel kinase inhibitors with unique selectivity profiles.
Antimicrobial Agents: A Scaffold for New Antibiotics and Antifungals
Indole derivatives have a long history as antimicrobial agents. The carbaldehyde functional group can be readily transformed into Schiff bases and other heterocyclic systems known to possess antibacterial and antifungal properties.[3] The presence of a chlorine atom can significantly enhance the antimicrobial potency of organic molecules.[4]
Derivatives of this compound could be explored for their efficacy against a panel of pathogenic bacteria and fungi, including drug-resistant strains. The synthetic versatility of the aldehyde group allows for the creation of diverse chemical libraries for screening.
Neurodegenerative Diseases: Modulators of Neurological Pathways
The indole core is present in many neuroactive compounds, including the neurotransmitter serotonin. This makes indole derivatives attractive candidates for the development of drugs targeting central nervous system (CNS) disorders. While direct evidence for this compound is lacking, related indole compounds have been investigated for their potential in treating conditions like Alzheimer's and Parkinson's disease.
II. Synthetic Protocols: From Building Block to Bioactive Molecule
The aldehyde functionality of this compound is the key to its synthetic utility. Below are detailed protocols for common transformations that can be employed to generate libraries of diverse derivatives for biological screening.
Protocol 1: Reductive Amination to Synthesize Novel Amines
Reductive amination is a robust method for converting aldehydes into amines. This protocol provides a general procedure for the synthesis of N-substituted (3-chloro-1H-indol-4-yl)methanamine derivatives.
Materials:
-
This compound
-
Primary or secondary amine of choice
-
Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
To a solution of this compound (1.0 eq) in DCM or DCE (0.1 M), add the desired amine (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.
-
Add the reducing agent, sodium triacetoxyborohydride (1.5 eq), portion-wise over 10-15 minutes. Caution: If using sodium cyanoborohydride, the reaction should be performed in a well-ventilated fume hood as it can release toxic hydrogen cyanide gas, especially under acidic conditions.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired amine derivative.
Protocol 2: Wittig and Horner-Wadsworth-Emmons Olefination for Alkene Synthesis
The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful tools for the formation of carbon-carbon double bonds from aldehydes. This allows for the extension of the carbon skeleton and the introduction of various functional groups.
Materials:
-
This compound
-
Appropriate phosphonium ylide (for Wittig) or phosphonate ester (for HWE)
-
Strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography
Procedure (Horner-Wadsworth-Emmons):
-
In a flame-dried flask under an inert atmosphere (nitrogen or argon), add the phosphonate ester (1.1 eq) to anhydrous THF.
-
Cool the solution to 0 °C and add a strong base such as sodium hydride (1.1 eq) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes to ensure complete deprotonation and formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired alkene.
III. Biological Evaluation: A Tiered Screening Approach
Once a library of derivatives has been synthesized, a systematic approach to biological evaluation is necessary to identify promising lead compounds.
Diagram: Tiered Biological Screening Workflow
Caption: A tiered approach to biological screening of this compound derivatives.
IV. Data Presentation and Structure-Activity Relationship (SAR) Analysis
Systematic modification of the this compound scaffold and correlation of the resulting biological data are crucial for establishing a structure-activity relationship (SAR). This will guide the rational design of more potent and selective compounds.
Table 1: Hypothetical SAR Data for PARP-1 Inhibitory Activity of 3-Chloro-1H-indole-4-carboxamide Derivatives
| Compound ID | R Group on Amide Nitrogen | PARP-1 IC₅₀ (nM) | Cell-based Activity (EC₅₀, µM) |
| REF-01 | H | >1000 | >50 |
| CMPD-01 | Methyl | 520 | 25.3 |
| CMPD-02 | Ethyl | 350 | 15.1 |
| CMPD-03 | Cyclopropyl | 120 | 5.8 |
| CMPD-04 | Phenyl | 85 | 2.1 |
| CMPD-05 | 4-Fluorophenyl | 45 | 0.9 |
Data are hypothetical and for illustrative purposes only.
Diagram: General Synthetic Scheme for Derivatization
Caption: Synthetic pathways for diversifying the this compound scaffold.
V. Conclusion and Future Directions
This compound represents a promising, yet largely unexplored, starting material for medicinal chemistry campaigns. Its unique substitution pattern offers the potential for developing novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. While this guide has provided a roadmap based on the rich chemistry of related indole derivatives, further research is imperative to fully elucidate the potential of this enigmatic building block. Future work should focus on developing efficient and scalable syntheses of this compound and on the systematic exploration of its derivatization and biological evaluation in a variety of disease models. The insights gained from such studies will undoubtedly contribute to the ever-expanding landscape of indole-based therapeutics.
References
-
Naik, N., & Kumar, H. V. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]
-
El-Sawy, E. R., Mandour, A. H., & El-Hallouty, S. M. (2017). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. SciRP.org. [Link]
-
Vance, J. A., Smith, V., Thornton, P. D., & Jones, K. (2012). 3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities. Chapman University Digital Commons. [Link]
-
Singh, B., Mishra, A., & Chhillar, A. K. (2007). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 42(8), 1109-1114. [Link]
-
Jubie, S., Muthu, P., Kalirajan, R., Gowramma, B., & Gomathi, S. (2011). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
-
Li, X., Liu, M., & Zhang, L. (2016). Design, synthesis and bioevaluation of 1H-indole-4-carboxamide derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors. RSC Advances, 6(75), 71118-71130. [Link]
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The Strategic Application of 3-Chloro-1H-indole-4-carbaldehyde in Modern Drug Discovery
Introduction: A Scaffold of Untapped Potential
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic pharmaceuticals with a wide array of biological activities.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged scaffold in drug design. This guide focuses on a specifically functionalized indole, 3-chloro-1H-indole-4-carbaldehyde , a molecule strategically designed to offer medicinal chemists a versatile platform for generating novel therapeutic agents.
The strategic placement of a chlorine atom at the 3-position and a formyl group at the 4-position of the indole ring is not arbitrary. The 3-chloro substituent can enhance the lipophilicity of the molecule, potentially improving membrane permeability and metabolic stability. Furthermore, the chloro group can engage in favorable halogen bonding interactions with biological targets.[3] The 4-formyl group, an aldehyde, is a versatile chemical handle that can be readily transformed into a wide range of functional groups, enabling the exploration of diverse chemical space and the generation of compound libraries for high-throughput screening. This application note will provide a comprehensive overview of the synthesis, reactivity, and potential applications of this compound in drug discovery, complete with detailed experimental protocols.
Proposed Synthesis of this compound
While a direct, one-step synthesis of this compound may not be readily available in the literature, a plausible and efficient multi-step synthetic route can be proposed based on established indole chemistry. The synthesis begins with the readily available 1H-indole-4-carbaldehyde, which is first subjected to chlorination at the electron-rich 3-position.
Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
1H-Indole-4-carbaldehyde
-
N-Chlorosuccinimide (NCS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a solution of 1H-indole-4-carbaldehyde (1.0 eq) in anhydrous DMF, cooled to 0 °C in an ice bath, add N-chlorosuccinimide (1.1 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into ice-cold water.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.
Rationale: The electron-rich nature of the indole ring makes it susceptible to electrophilic substitution. The 3-position is the most nucleophilic and will readily react with an electrophilic chlorine source like NCS.[4] DMF is a suitable polar aprotic solvent for this reaction.
Applications in Drug Discovery: A Gateway to Novel Bioactive Molecules
The strategic functionalization of this compound opens up numerous avenues for the synthesis of novel drug candidates. The aldehyde group is a versatile precursor for a variety of chemical transformations, allowing for the introduction of diverse pharmacophores.
Key Therapeutic Areas and Molecular Targets
Based on the known biological activities of related indole-4-carboxaldehydes and 3-chloroindoles, derivatives of this compound are anticipated to be active in the following areas:
-
Oncology: The indole scaffold is present in many anticancer agents.[2] The aldehyde can be converted into various heterocyclic systems known to possess antitumor activity.
-
Inflammation: Indole-4-carboxaldehyde has been shown to possess anti-inflammatory properties.[5] Derivatives of the title compound could be explored as novel anti-inflammatory agents.
-
Neurodegenerative Diseases: 3-Chloroindole derivatives have been investigated as ligands for CNS targets, such as the 5-HT6 receptor, which is implicated in cognitive disorders.[6]
-
Infectious Diseases: The indole nucleus is a common motif in antimicrobial compounds.[7]
Workflow for Derivatization and Library Synthesis
Caption: Key derivatization pathways for this compound.
Protocols for Key Synthetic Transformations
The following protocols detail common and highly useful transformations of the aldehyde functionality for the generation of a chemical library for biological screening.
Protocol 1: Reductive Amination
Objective: To introduce a variety of amine functionalities, which are common in bioactive molecules.
Materials:
-
This compound
-
Primary or secondary amine of choice
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
Procedure:
-
To a solution of this compound (1.0 eq) in DCE, add the desired amine (1.2 eq) followed by a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Rationale: Reductive amination is a mild and efficient method for the formation of C-N bonds. STAB is a selective reducing agent for the intermediate iminium ion, tolerating the aldehyde starting material.
Protocol 2: Wittig Reaction
Objective: To introduce carbon-carbon double bonds, allowing for the extension of the molecular scaffold and the introduction of new functionalities.
Materials:
-
This compound
-
Phosphonium ylide of choice (prepared from the corresponding phosphonium salt and a base)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a suspension of the phosphonium salt (1.2 eq) in anhydrous THF at 0 °C, add a strong base such as n-butyllithium or sodium hydride to generate the ylide.
-
Stir the resulting colored solution at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Rationale: The Wittig reaction is a robust method for the synthesis of alkenes from aldehydes and ketones. The choice of ylide will determine the structure of the resulting alkene.
Protocol 3: Knoevenagel Condensation
Objective: To synthesize α,β-unsaturated compounds, which can be valuable Michael acceptors or precursors to various heterocyclic systems.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Piperidine or other basic catalyst
-
Ethanol or other suitable solvent
Procedure:
-
To a solution of this compound (1.0 eq) and the active methylene compound (1.1 eq) in ethanol, add a catalytic amount of piperidine.
-
Reflux the reaction mixture and monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If precipitation occurs, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.
Rationale: The Knoevenagel condensation is a base-catalyzed reaction between an aldehyde or ketone and an active methylene compound, leading to the formation of a new carbon-carbon double bond.
Data Presentation: Physicochemical Properties (Predicted)
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 179.60 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |
| LogP | ~2.5 | Indicates good lipophilicity for membrane permeability. |
| Hydrogen Bond Donors | 1 (indole N-H) | Potential for key interactions with biological targets. |
| Hydrogen Bond Acceptors | 1 (aldehyde oxygen) | Potential for key interactions with biological targets. |
| pKa (indole N-H) | ~16-17 | Influences ionization state at physiological pH. |
Conclusion: A Promising New Tool for Medicinal Chemistry
This compound represents a highly promising, yet underexplored, building block for drug discovery. Its strategic substitution pattern offers a unique combination of physicochemical properties and synthetic versatility. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this scaffold in the development of novel therapeutics for a range of diseases. The ease of derivatization of the 4-formyl group, coupled with the beneficial properties imparted by the 3-chloro substituent, makes this compound a valuable addition to the medicinal chemist's toolbox.
References
-
Chem-Impex. Indole-4-carboxaldehyde. [Link]
-
Zheng, X., et al. (2008). Design, structure-activity relationships, X-ray crystal structure, and energetic contributions of a critical P1 pharmacophore: 3-chloroindole-7-yl-based factor Xa inhibitors. Journal of Medicinal Chemistry, 51(23), 7441-7451. [Link]
-
Royal Society of Chemistry. Organic & Biomolecular Chemistry. [Link]
-
Shinde, A. K., et al. (2012). Synthesis and biological screening of 3-chloro-2-piperazinylmethyl-N-aryl sulfonamide indole derivatives as 5-HT6 receptor ligands. Der Pharma Chemica, 4(3), 909-914. [Link]
-
Cha, S. H., et al. (2019). Indole-4-carboxaldehyde Isolated from Seaweed, Sargassum thunbergii, Attenuates Methylglyoxal-Induced Hepatic Inflammation. Marine Drugs, 17(9), 486. [Link]
-
Organic Chemistry Portal. Synthesis of indoles. [Link]
-
Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]
-
Organic Syntheses. Indole-3-aldehyde. [Link]
-
Organic Chemistry Portal. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. [Link]
-
Wikipedia. Indole-3-carbaldehyde. [Link]
-
PubChem. Indole-4-carboxaldehyde. [Link]
-
ResearchGate. Bioactive natural compounds from 1H-indole-3-carboxaldhyde. [Link]
-
Fadhil Pratama, M. R., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 46(3), 233-250. [Link]
-
PrepChem. Preparation of 3-chloroindole. [Link]
-
Kavitha, C., et al. (2013). Biomedical Importance of Indoles. International Journal of Molecular Sciences, 14(9), 19764-19793. [Link]
-
Al-Ostath, A. I., et al. (2024). Synthesis and evaluation of biological activity of some novel indoles. Journal of Chemical and Pharmaceutical Research, 16(1), 1-10. [Link]
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- 5. Indole-4-carboxaldehyde Isolated from Seaweed, Sargassum thunbergii, Attenuates Methylglyoxal-Induced Hepatic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Synthesis and evaluation of biological activity of some novel indoles [wisdomlib.org]
Application Note & Protocols: Strategic Derivatization of the Aldehyde Group in 3-Chloro-1H-indole-4-carbaldehyde
Abstract
3-Chloro-1H-indole-4-carbaldehyde is a pivotal heterocyclic building block in contemporary drug discovery and medicinal chemistry. Its strategic position of the aldehyde group on the indole scaffold, combined with the electronic influence of the C3-chloro substituent, makes it a versatile precursor for a diverse array of molecular architectures. The ability to selectively and efficiently modify the formyl group is critical for library synthesis, structure-activity relationship (SAR) studies, and the development of novel therapeutic agents. This guide provides an in-depth exploration of key derivatization strategies for the aldehyde moiety of this compound, offering detailed protocols, mechanistic insights, and practical considerations for researchers in the field.
Introduction: The Strategic Value of this compound
The indole nucleus is a privileged scaffold, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The title compound, this compound, serves as a highly valuable intermediate due to its three distinct points of potential modification: the indole nitrogen (N-H), the C3-chloro position (amenable to cross-coupling reactions), and the C4-aldehyde group. This document focuses exclusively on the rich chemistry of the aldehyde functional group.
The aldehyde is an electrophilic hub, enabling a vast range of transformations from carbon-carbon bond formation to the introduction of diverse nitrogen-containing functionalities. These modifications are fundamental in tuning a molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical determinants of pharmacological activity. This guide is designed to serve as a practical resource for chemists, providing both the theoretical basis and actionable protocols for the most common and impactful derivatizations.
Core Derivatization Strategies & Protocols
This section details several field-proven methodologies for modifying the C4-aldehyde group. Each protocol is presented as a self-validating system, with explanations for key steps and potential troubleshooting advice.
Reductive Amination: Accessing Diverse Amine Scaffolds
Reductive amination is arguably one of the most powerful tools in medicinal chemistry for converting aldehydes into amines. The process involves two sequential steps: the formation of an imine or iminium ion via condensation with a primary or secondary amine, followed by in-situ reduction.
Causality & Rationale: This one-pot procedure is highly efficient for creating C-N bonds and introducing a wide variety of amine-containing side chains, which are crucial for modulating biological activity and improving pharmacokinetic profiles. The choice of reducing agent is critical; mild hydrides like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are preferred as they selectively reduce the protonated imine intermediate without significantly affecting the starting aldehyde.[2]
Experimental Protocol: General Reductive Amination
-
Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), 0.1 M), add the desired primary or secondary amine (1.1-1.2 eq).
-
Imine Formation: Add acetic acid (AcOH, 2.0 eq) to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS to observe the consumption of the aldehyde and formation of the imine intermediate.
-
Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (STAB, NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Reaction: Stir the reaction at room temperature for 12-24 hours until the imine intermediate is fully consumed as monitored by TLC/LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired amine product.
Caption: Workflow for Reductive Amination.
Knoevenagel Condensation: C-C Bond Formation with Active Methylene Compounds
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (a compound with a methylene group flanked by two electron-withdrawing groups) to an aldehyde, followed by dehydration to yield an α,β-unsaturated product.[3]
Causality & Rationale: This reaction is exceptionally useful for extending the carbon skeleton and introducing functionalities like nitriles, esters, or acids. It creates a conjugated system that can be a valuable pharmacophore or an intermediate for further reactions like Michael additions. The reaction is typically catalyzed by a weak base, such as piperidine or triethylamine, which is sufficient to deprotonate the active methylene compound without causing self-condensation of the aldehyde.[3][4]
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol (EtOH, 0.2 M).
-
Catalysis: Add a catalytic amount of piperidine (0.1 eq or 2-3 drops).
-
Reaction: Stir the mixture at room temperature. A precipitate of the product often begins to form within minutes to a few hours. Monitor the reaction to completion by TLC.
-
Isolation: If a precipitate forms, cool the mixture in an ice bath for 30 minutes and collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of ice-cold ethanol to remove residual starting materials and catalyst. Dry the product under vacuum. If no precipitate forms or further purification is needed, concentrate the reaction mixture and purify by silica gel column chromatography.[4]
Caption: Mechanism of Knoevenagel Condensation.
Wittig Reaction: Conversion to Alkenes
The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes or ketones to alkenes.[5] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically generated in situ from a phosphonium salt and a strong base.[6]
Causality & Rationale: This method offers excellent control over the location of the newly formed double bond. It is a robust C-C bond-forming reaction tolerant of many functional groups.[5] For aromatic aldehydes like our substrate, unstabilized ylides tend to favor the formation of (Z)-alkenes, while stabilized ylides (where the carbanion is stabilized by resonance) yield (E)-alkenes. The reaction proceeds through a betaine or oxaphosphetane intermediate, which collapses to form the alkene and triphenylphosphine oxide.[5][7]
Experimental Protocol: Wittig Olefination
-
Ylide Generation: In a flame-dried, two-neck flask under an inert atmosphere (N₂ or Ar), suspend the desired triphenylphosphonium salt (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Deprotonation: Add a strong base, such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) (1.05 eq), dropwise. The formation of the ylide is often indicated by a distinct color change (e.g., to deep red or orange). Stir for 1 hour at 0 °C.
-
Aldehyde Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor by TLC for the disappearance of the aldehyde.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with ethyl acetate (EtOAc) three times.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product contains triphenylphosphine oxide as a major byproduct. Purify via column chromatography on silica gel to isolate the desired alkene.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 7. scribd.com [scribd.com]
Application Note: Spectroscopic Characterization of 3-chloro-1H-indole-4-carbaldehyde
Abstract
This application note provides a detailed guide for the comprehensive spectroscopic analysis of 3-chloro-1H-indole-4-carbaldehyde, a substituted indole derivative of interest in medicinal chemistry and drug development. We present detailed protocols and theoretical considerations for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. While experimental data for this specific molecule is not widely published, this guide leverages data from analogous structures and first principles to provide a robust framework for its characterization. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals requiring rigorous structural confirmation of novel heterocyclic compounds.
Introduction: The Importance of Substituted Indoles
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Halogenated and formylated indoles, in particular, serve as versatile intermediates for the synthesis of more complex bioactive molecules. This compound (Figure 1) is one such compound, whose precise structural characterization is paramount for ensuring the integrity of subsequent synthetic steps and for understanding its physicochemical properties. This document provides a comprehensive guide to its analysis using a suite of spectroscopic techniques.
Figure 1. Chemical Structure of this compound (CAS: 1216113-27-7, Molecular Weight: 179.61 g/mol ).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, ¹H and ¹³C NMR will provide critical information on the electronic environment of each proton and carbon atom, respectively, as well as their connectivity.
Predicted ¹H NMR Spectral Characteristics
The ¹H NMR spectrum is expected to exhibit distinct signals for the aromatic protons and the aldehyde and amine protons. The predicted chemical shifts (in ppm) in a solvent like DMSO-d₆ are based on the analysis of similar indole derivatives.[1][2]
-
N-H Proton (H1): A broad singlet is anticipated in the downfield region, typically around 11.0-12.5 ppm . Its broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.
-
Aldehyde Proton (CHO): A sharp singlet is expected between 9.5-10.5 ppm , characteristic of an aldehyde proton.
-
Indole Protons (H2, H5, H6, H7):
-
H2: A singlet or a narrow triplet (due to long-range coupling) is predicted around 8.0-8.5 ppm .
-
H5, H6, H7: These protons on the benzene ring will likely appear as a set of coupled multiplets between 7.0-8.0 ppm . The exact splitting pattern will depend on the coupling constants between them.
-
Predicted ¹³C NMR Spectral Characteristics
The ¹³C NMR spectrum will provide information on all nine carbon atoms in the molecule. The predicted chemical shifts are based on established data for substituted indoles.[1]
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C=O | 185-195 | The carbonyl carbon of the aldehyde is highly deshielded. |
| C4 | 135-145 | Aromatic carbon attached to the aldehyde group. |
| C7a | 130-140 | Bridgehead carbon of the indole ring. |
| C3a | 125-135 | Bridgehead carbon adjacent to the pyrrole ring. |
| C3 | 120-130 | Carbon bearing the chloro substituent. |
| C2 | 115-125 | Carbon in the pyrrole ring. |
| C5, C6, C7 | 110-130 | Aromatic carbons of the benzene ring, with specific shifts influenced by the chloro and aldehyde groups. |
Experimental Protocol for NMR Spectroscopy
This protocol provides a standardized workflow for acquiring high-quality NMR spectra of this compound.
Materials:
-
This compound (10-20 mg)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes (5 mm)
-
Tetramethylsilane (TMS) as an internal standard
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Add a small amount of TMS as an internal reference (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the TMS peak at 0 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
-
Process the spectrum similarly to the ¹H spectrum.
-
Caption: NMR Spectroscopy Workflow.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-Cl, and aromatic C-H and C=C bonds.
Expected FTIR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| N-H Stretch | 3200-3400 (broad) | Stretching |
| Aromatic C-H | 3000-3100 (sharp) | Stretching |
| Aldehyde C-H | 2800-2900 and 2700-2800 | Stretching (Fermi resonance) |
| C=O Stretch | 1650-1700 | Stretching |
| Aromatic C=C | 1450-1600 | Stretching |
| C-N Stretch | 1200-1350 | Stretching |
| C-Cl Stretch | 600-800 | Stretching |
The presence of a strong absorption band around 1650-1700 cm⁻¹ is a clear indicator of the carbonyl group of the aldehyde.[3] The broad N-H stretch is characteristic of the indole ring.
Experimental Protocol for FTIR Spectroscopy
Materials:
-
This compound (1-2 mg)
-
Potassium bromide (KBr), spectroscopy grade
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer with a sample holder
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the compound with approximately 100-200 mg of dry KBr in an agate mortar.
-
Transfer the fine powder to a pellet press die.
-
Apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation.
Expected Mass Spectrum
For this compound (C₉H₆ClNO), the expected molecular weight is approximately 179.61 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) should be observed at m/z 179. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), an M+2 peak at m/z 181 with approximately one-third the intensity of the M⁺ peak is expected.
Common fragmentation pathways may include the loss of the aldehyde group (-CHO), the chlorine atom (-Cl), or cleavage of the indole ring.
Experimental Protocol for Mass Spectrometry
Materials:
-
This compound (a few micrograms)
-
Volatile solvent (e.g., methanol, dichloromethane)
-
Mass spectrometer (e.g., with EI or ESI source)
Procedure (Electron Ionization - Direct Infusion):
-
Sample Preparation:
-
Dissolve a small amount of the compound in a suitable volatile solvent.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known standard.
-
Set the ionization source parameters (e.g., electron energy for EI).
-
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).
-
-
Data Analysis:
-
Identify the molecular ion peak and the M+2 peak.
-
Analyze the fragmentation pattern to propose the structures of the major fragment ions.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like indoles.
Expected UV-Vis Spectrum
Indole and its derivatives typically exhibit two main absorption bands in the UV region, corresponding to the ¹Lₐ and ¹Lₑ transitions.[4] For this compound, the conjugation of the aldehyde group with the indole ring is expected to cause a red shift (bathochromic shift) of these absorption maxima to longer wavelengths. The spectrum, likely recorded in a solvent like ethanol or methanol, is predicted to show strong absorption bands in the range of 250-350 nm .
Experimental Protocol for UV-Vis Spectroscopy
Materials:
-
This compound
-
Spectroscopy grade solvent (e.g., ethanol, methanol)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare a dilute stock solution of the compound in the chosen solvent.
-
Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.
-
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Record a baseline spectrum with the blank.
-
Fill a quartz cuvette with the sample solution.
-
Record the UV-Vis spectrum over a range of approximately 200-400 nm.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λₘₐₓ).
-
Caption: Integrated Spectroscopic Analysis Workflow.
Conclusion
The combination of NMR, FTIR, Mass Spectrometry, and UV-Vis spectroscopy provides a powerful and comprehensive approach for the unambiguous structural characterization of this compound. By following the detailed protocols and considering the predicted spectral data presented in this application note, researchers can confidently verify the identity and purity of this important synthetic intermediate. This rigorous analytical framework is essential for advancing research and development in fields that rely on the chemistry of substituted indoles.
References
-
Royal Society of Chemistry. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Retrieved from [Link]
-
Supporting information: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from [Link]
-
Wang, B., et al. (n.d.). Regioselective C5−H Direct Iodination of Indoles. Retrieved from [Link]
-
Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. Retrieved from [Link]
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2024, February 22). YouTube. Retrieved from [Link]
-
Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Hart, K. J., & McLuckey, S. A. (1994). Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. Journal of the American Society for Mass Spectrometry, 5(5), 452-462. Retrieved from [Link]
-
FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. (2023, March 2). YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
ProQuest. (n.d.). Mass Spectra of New Heterocycles: XXV.1 Electron Ionization Study of N-[5-Aminothiophen-2-yl]thioureas. Retrieved from [Link]
-
Giraud, S., et al. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 433-441. Retrieved from [Link]
-
University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
-
ResearchGate. (n.d.). UV − visible absorption spectra of indole-3-acetaldehyde,.... Download Scientific Diagram. Retrieved from [Link]
-
ResearchGate. (2000). A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR determination of aliphatic and aromatic C-H contents of fossil leaf compressions. Part 2: applications. Download Scientific Diagram. Retrieved from [Link]
-
Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2). Retrieved from [Link]
-
National Institutes of Health. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. Retrieved from [Link]
Sources
Application Notes & Protocols: High-Purity Isolation of 3-chloro-1H-indole-4-carbaldehyde
Introduction: The Critical Role of Purity in Drug Discovery
3-chloro-1H-indole-4-carbaldehyde is a key heterocyclic building block in medicinal chemistry, serving as a precursor for a diverse range of pharmacologically active molecules. The precise arrangement of its chloro, indole, and carbaldehyde functionalities makes it an attractive scaffold for targeting various biological pathways. However, the presence of impurities, such as starting materials, reaction byproducts, or degradation products, can significantly impact the outcome of subsequent synthetic steps and biological assays. Therefore, robust and efficient purification strategies are paramount to ensure the integrity and reproducibility of research and development efforts.
These application notes provide a comprehensive guide to the purification of this compound, detailing established techniques including recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). The protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific principles to empower users to adapt and troubleshoot these methods effectively.
Understanding the Molecule: Physicochemical Properties and Impurity Profile
A successful purification strategy begins with an understanding of the target molecule's properties and the likely impurities. This compound is a solid at room temperature with a molecular weight of 179.61 g/mol .[1][2] Its polarity is influenced by the indole nitrogen, the carbonyl group, and the chloro substituent. Common impurities may include unreacted starting materials from Vilsmeier-Haack or other formylation reactions, positional isomers, and oxidation or degradation products.
Expected Physicochemical Properties:
| Property | Estimated Value/Characteristic | Impact on Purification |
| Polarity | Moderately Polar | Influences choice of chromatographic stationary and mobile phases. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Ethyl Acetate, Acetone); sparingly soluble in non-polar solvents (e.g., Hexane) and water.[3][4] | Guides selection of recrystallization solvents and mobile phase composition. |
| Stability | Generally stable, but can be susceptible to oxidation or degradation under harsh acidic/basic conditions or prolonged exposure to light and air. | Dictates the need for careful handling and storage, and mild purification conditions. |
Purification Strategy Workflow
The choice of purification technique depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. A typical workflow involves an initial bulk purification followed by a high-resolution polishing step if necessary.
Caption: General purification workflow for this compound.
Method 1: Recrystallization
Recrystallization is a powerful and economical technique for purifying solid compounds, particularly on a larger scale. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[5]
Principle of Recrystallization
The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature.[5] Impurities should either be insoluble at high temperatures (allowing for hot filtration) or highly soluble at low temperatures (remaining in the mother liquor upon cooling).
Protocol for Recrystallization of this compound
This protocol is a starting point and may require optimization based on the observed impurities. A mixed solvent system of ethyl acetate and hexane is proposed due to the moderate polarity of the target compound.
Materials:
-
Crude this compound
-
Ethyl Acetate (EtOAc)
-
n-Hexane
-
Erlenmeyer flasks
-
Hot plate with stirring
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely with gentle heating and stirring. The goal is to create a saturated solution.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Slowly add n-hexane to the hot solution until it becomes slightly turbid. Reheat gently until the solution is clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[5]
-
Ice Bath: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Rationale for Solvent Choice: Ethyl acetate is a moderately polar solvent that should effectively dissolve the polar indole-carbaldehyde at elevated temperatures. Hexane, a non-polar solvent, acts as an anti-solvent, reducing the solubility upon cooling and inducing crystallization.
Method 2: Flash Column Chromatography
For mixtures with impurities of similar polarity to the target compound, column chromatography offers superior separation.[6] This technique separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[6]
Principle of Column Chromatography
A solid stationary phase (typically silica gel) is packed into a column. The crude mixture is loaded onto the top of the column, and a liquid mobile phase (eluent) is passed through.[6] Compounds with higher affinity for the stationary phase travel down the column more slowly, while less polar compounds that are more soluble in the mobile phase move faster, achieving separation.[6][7]
Protocol for Column Chromatography of this compound
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Ethyl Acetate (EtOAc)
-
n-Hexane
-
Glass column with stopcock
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
TLC Analysis: First, determine the optimal eluent composition using TLC. Spot the crude mixture on a TLC plate and develop it in various ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3). The ideal system will show good separation of the target compound from impurities, with the target having an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in hexane. Pour the slurry into the column and allow it to pack evenly, tapping the column gently to remove air bubbles.[7] Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry, loaded silica onto the top of the column bed.
-
Elution: Begin eluting with the predetermined hexane:ethyl acetate mobile phase. Maintain a constant flow rate.
-
Fraction Collection: Collect the eluent in small fractions using test tubes. Monitor the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp.
-
Combine and Evaporate: Combine the pure fractions containing the target compound and remove the solvent using a rotary evaporator.
Eluent System Rationale: A gradient of increasing ethyl acetate in hexane is recommended. This starts with a lower polarity to elute non-polar impurities, and the polarity is gradually increased to elute the moderately polar this compound.
Caption: Schematic of a flash column chromatography separation.
Method 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For achieving the highest possible purity, especially on a smaller scale or for removing trace impurities, preparative HPLC is the method of choice.[8] It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate quantities of material.[8]
Principle of Preparative HPLC
A high-pressure pump forces the mobile phase through a column packed with a stationary phase of very small particle size, leading to high-resolution separations. The sample is injected into the mobile phase stream, and as it passes through the column, its components are separated. A detector monitors the eluent, and a fraction collector isolates the desired compound as it exits the detector.
Protocol for Preparative HPLC of this compound
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 20 mm x 250 mm, 5-10 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile (MeCN) with 0.1% Formic Acid or TFA |
| Gradient | e.g., 30-70% B over 20 minutes (to be optimized based on analytical run) |
| Flow Rate | 10-20 mL/min (column dependent) |
| Detection | UV at 254 nm or 300 nm |
| Injection Volume | Dependent on sample concentration and column size |
Procedure:
-
Analytical Method Development: Develop an analytical HPLC method on a smaller C18 column to determine the optimal separation conditions and retention time of the target compound.[9]
-
Sample Preparation: Dissolve the partially purified compound in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water. The sample should be filtered through a 0.45 µm filter before injection.
-
System Equilibration: Equilibrate the preparative column with the initial mobile phase composition until a stable baseline is achieved.
-
Injection and Fraction Collection: Inject the sample and begin the run. Collect fractions corresponding to the peak of the target compound, as determined by the analytical method. Peak-based fraction collection is often automated.[8]
-
Post-Purification Workup: Combine the pure fractions. The solvent is typically removed by lyophilization (if aqueous) or rotary evaporation.
Rationale for Conditions: A reversed-phase C18 column is well-suited for separating moderately polar aromatic compounds.[10][11] A gradient of increasing acetonitrile in water allows for the elution of compounds over a range of polarities. The acidic modifier (formic acid or TFA) helps to produce sharp peaks by protonating acidic silanols on the stationary phase and ensuring the analyte is in a single protonation state.
Purity Assessment
Post-purification, the purity of this compound should be rigorously assessed using analytical techniques such as:
-
Analytical HPLC: To quantify the purity as a percentage of the total peak area.[10][11]
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any structural impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Conclusion
The purification of this compound is a critical step in its utilization for research and drug development. The choice between recrystallization, column chromatography, and preparative HPLC depends on the specific requirements of the project. By understanding the principles behind each technique and following these detailed protocols, researchers can consistently obtain high-purity material, ensuring the reliability and success of their scientific endeavors.
References
- Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC.
- University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder.
- Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
- ChemScene. (n.d.). 3-Chloro-1H-indole-2-carbaldehyde.
- Cayman Chemical. (2020). Indole-3-carboxaldehyde.
- Vassar College. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube.
- SIELC Technologies. (n.d.). Separation of 1H-Indole-3-carboxaldehyde, 1,2-diphenyl- on Newcrom R1 HPLC column.
- Organic Syntheses. (n.d.). Indole-3-aldehyde.
- ChemicalBook. (n.d.). 4-HYDROXY-1H-INDOLE-3-CARBALDEHYDE synthesis.
- BenchChem. (n.d.). Comparative Guide to Purity Analysis of Synthetic 3-Chloro-4-(isopentyloxy)aniline.
- Karanikolopoulou, E., et al. (2024). Food Chemistry Advances, 4, 100643.
- Cheméo. (n.d.). 1H-Indole-4-carboxaldehyde.
- ChemicalBook. (n.d.). Indole-3-carboxaldehyde.
- Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube.
- Sigma-Aldrich. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound CAS#: 1216113-27-7.
- BenchChem. (n.d.). Purity Assessment of Synthesized 3H-Indole-2-carbaldehyde by HPLC: A Comparative Guide.
Sources
- 1. This compound | 1216113-27-7 [sigmaaldrich.com]
- 2. This compound CAS#: 1216113-27-7 [chemicalbook.com]
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- 4. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 3-chloro-1H-indole-4-carbaldehyde: Ensuring Stability and Integrity in Research and Development
Introduction: The Significance of 3-chloro-1H-indole-4-carbaldehyde in Drug Discovery
This compound is a key heterocyclic building block in medicinal chemistry and drug development. Its indole scaffold, substituted with a reactive carbaldehyde group and a chlorine atom, provides a versatile platform for the synthesis of a diverse array of biologically active molecules. The indole nucleus is a privileged structure found in numerous natural products and pharmaceuticals, exhibiting a wide range of therapeutic activities. The aldehyde functionality serves as a crucial handle for various chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the construction of complex molecular architectures. The presence of the chlorine atom can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can be a key interaction point with biological targets.
Given its pivotal role as a synthetic intermediate, maintaining the chemical integrity of this compound is paramount to ensure the reliability and reproducibility of experimental results. This document provides a comprehensive guide to the stability and optimal storage conditions for this compound, along with detailed protocols for its handling and use in common laboratory applications.
Understanding the Chemical Stability of this compound
The stability of this compound is influenced by several factors, primarily its susceptibility to oxidation, light-induced degradation, and to a lesser extent, hydrolysis. The electron-rich indole ring system and the aldehyde functional group are the main sites of reactivity.
Key Factors Influencing Stability:
-
Oxidation: The indole ring is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), especially in the presence of light or metal ions. The aldehyde group can also be readily oxidized to the corresponding carboxylic acid. This oxidative degradation can lead to the formation of colored impurities and a decrease in the purity of the material.
-
Light: Aromatic aldehydes and indole derivatives can be sensitive to light, particularly UV radiation. Photoreaction of indole-containing compounds has been shown to generate modified products.[1] For instance, photoreactions involving chlorinated compounds can lead to the formation of various photoproducts. Therefore, prolonged exposure to light should be avoided to prevent photochemical degradation.
-
Moisture and pH: While aromatic aldehydes are generally less susceptible to hydrolysis than their aliphatic counterparts, prolonged exposure to high humidity or aqueous solutions at non-neutral pH can potentially lead to degradation. A study on nitrosated 4-chloroindole indicated instability at alkaline pH (pH 8), suggesting that the chloro-substituted indole moiety may be sensitive to basic conditions.[2]
Recommended Storage and Handling Conditions
To ensure the long-term stability and preserve the purity of this compound, the following storage and handling conditions are strongly recommended.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Refrigeration slows down potential degradation reactions. |
| Atmosphere | Inert gas (Nitrogen or Argon) | Minimizes the risk of oxidation of the indole ring and the aldehyde group. |
| Container | Tightly sealed, amber glass vial | Protects from light and moisture ingress. |
| Light Exposure | Store in the dark | Prevents photochemical degradation. |
| Moisture | Store in a dry environment | Minimizes the potential for hydrolysis. |
Workflow for Handling a New Batch of this compound
Caption: Workflow for receiving and preparing this compound for use.
Protocols for Laboratory Use
Protocol 1: Weighing and Dispensing
Given the sensitivity of this compound to air, weighing should be performed efficiently and, for larger quantities or long-term studies, under an inert atmosphere.
-
Preparation:
-
Ensure the balance is clean, calibrated, and located in a draft-free area.
-
Allow the sealed container of this compound to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
-
Weighing (Standard Benchtop):
-
For routine, small-scale use where the entire vial will be consumed quickly, weighing can be done rapidly in the open.
-
Tare a clean, dry weighing vessel.
-
Quickly open the vial, transfer the desired amount of solid using a clean spatula, and immediately re-seal the vial.
-
Record the weight.
-
-
Weighing (Inert Atmosphere - Glovebox):
-
For applications requiring the highest purity and for long-term storage of the bulk material, weighing inside a glovebox with a nitrogen or argon atmosphere is recommended.
-
Introduce the sealed vial, weighing vessel, and spatula into the glovebox antechamber and cycle as per the glovebox protocol.
-
Perform the weighing and dispensing operations inside the glovebox.
-
Tightly re-seal the main container before removing it from the glovebox.
-
Protocol 2: Preparation of Stock Solutions
The choice of solvent can impact the stability of the dissolved compound. It is crucial to use high-purity, dry (anhydrous) solvents.
-
Solvent Selection:
-
Commonly used solvents for indole derivatives include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and dichloromethane (DCM).
-
Ensure the chosen solvent is compatible with the downstream application.
-
Use anhydrous grade solvents to minimize water content.
-
-
Solution Preparation:
-
Calculate the required mass of this compound and the volume of solvent to achieve the desired concentration.
-
Under an inert atmosphere if possible, add the weighed solid to a clean, dry volumetric flask.
-
Add a portion of the anhydrous solvent and gently swirl or sonicate until the solid is completely dissolved.
-
Add the remaining solvent to the mark, cap the flask, and invert several times to ensure homogeneity.
-
-
Storage of Stock Solutions:
-
Store stock solutions in amber glass vials with tightly sealed caps at -20°C or -80°C for long-term storage.
-
For daily use, a working aliquot can be stored at 2-8°C for a limited period (stability should be verified for the specific solvent and concentration).
-
Minimize freeze-thaw cycles by preparing smaller aliquots.
-
Forced Degradation Studies: A Proactive Approach to Understanding Stability
For critical applications in drug development, conducting forced degradation studies is recommended to identify potential degradation products and establish a stability-indicating analytical method. These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.
General Protocol for Forced Degradation:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).[3]
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C) for a defined period.[3]
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature.[3]
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide (H₂O₂) at room temperature.[3]
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 70°C).
-
Photolytic Degradation: Expose the solution and solid compound to a combination of UV and visible light, as per ICH Q1B guidelines.[3]
-
-
Analysis:
-
At various time points, withdraw samples and neutralize if necessary (for acid and base hydrolysis).
-
Analyze the samples using a stability-indicating HPLC method with a photodiode array (PDA) detector to separate the parent compound from any degradation products.
-
Characterize the degradation products using mass spectrometry (LC-MS) and, if necessary, isolate for structural elucidation by NMR.
-
Logical Flow for Stability Assessment
Caption: A logical workflow for assessing the stability of this compound.
Incompatible Materials
To prevent degradation or hazardous reactions, avoid storing or mixing this compound with the following classes of chemicals:
-
Strong Oxidizing Agents: Can lead to the oxidation of the aldehyde and indole functionalities.
-
Strong Bases: May promote degradation of the chloro-indole moiety.
-
Strong Acids: While generally more stable under acidic conditions than basic, strong, non-aqueous acids could potentially lead to polymerization or other reactions.
-
Reactive Nucleophiles: The aldehyde group is susceptible to reaction with strong nucleophiles.
Conclusion
The chemical integrity of this compound is critical for its successful application in research and drug development. By adhering to the recommended storage conditions of refrigeration (2-8°C) under a dry, inert atmosphere and protection from light, researchers can significantly mitigate the risk of degradation. The provided protocols for handling, dispensing, and solution preparation are designed to maintain the compound's purity and ensure the validity of experimental outcomes. For GMP applications or long-term research projects, conducting formal stability studies is a crucial step in defining a reliable shelf-life and understanding the compound's degradation profile.
References
-
The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. Carcinogenesis.
-
Excited state photoreaction between the indole side chain of tryptophan and halocompounds generates new fluorophores and unique modifications. Photochemistry and Photobiology.
-
Forced Degradation Studies Research Articles. R Discovery.
-
A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Engineering Research & Technology.
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
Sources
- 1. Excited state photoreaction between the indole side chain of tryptophan and halocompounds generates new fluorophores and unique modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-chloro-1H-indole-4-carbaldehyde
Welcome to the technical support center for advanced indole synthesis. This guide is designed for researchers, chemists, and drug development professionals tackling the challenging synthesis of 3-chloro-1H-indole-4-carbaldehyde. Our goal is to provide not just protocols, but a deep understanding of the chemical principles at play, enabling you to troubleshoot effectively and optimize your synthetic strategy.
The synthesis of the target molecule presents a significant regioselectivity challenge. Standard electrophilic formylation methods, such as the Vilsmeier-Haack reaction, are notoriously selective for the electron-rich C3 position of the indole nucleus.[1][2] Direct formylation of 3-chloroindole at the C4 position is therefore not a straightforward transformation and often leads to low yields or incorrect isomers.
This document will first troubleshoot the common but ill-suited Vilsmeier-Haack approach to highlight the underlying chemical principles. We will then present a more robust and regioselective strategy based on directed ortho-metalation, complete with a detailed experimental protocol and troubleshooting advice.
Part 1: Troubleshooting Guide for Electrophilic Formylation (Vilsmeier-Haack Approach)
This section addresses the likely issues encountered when attempting a direct formylation of 3-chloroindole using standard Vilsmeier-Haack conditions (POCl₃/DMF). Understanding these failure modes is critical to appreciating why an alternative strategy is necessary.
Frequently Asked Questions (FAQs)
Q1: I performed a Vilsmeier-Haack reaction on 3-chloroindole and obtained a complex mixture of products, with very little of the desired 4-carbaldehyde. What happened?
A1: This is the expected outcome. The indole ring's reactivity towards electrophiles is highest at C3. Since the C3 position is already substituted with a chloro group, the next most reactive positions are typically C2 and C6, not C4. The Vilsmeier-Haack reagent, an electrophile, will preferentially attack these more nucleophilic sites. You have likely formed a mixture of 3-chloro-1H-indole-2-carbaldehyde and 3-chloro-1H-indole-6-carbaldehyde. Furthermore, under the acidic conditions of the reaction, polymerization of the indole starting material is a common side reaction, contributing to the complex mixture and low mass balance.
Q2: Can I force the Vilsmeier-Haack reaction to the C4 position by altering reaction conditions (e.g., temperature, stoichiometry)?
A2: It is highly unlikely. Regioselectivity in electrophilic aromatic substitution is governed by the inherent electronic properties of the substrate. While minor variations in the isomer ratio can sometimes be achieved by modifying the steric bulk of the Vilsmeier reagent, overcoming the strong electronic preference for C2/C6 over C4 is not feasible with this method.[3] Aggressive conditions (e.g., high heat) will likely favor decomposition and polymerization over selective C4 formylation.
Q3: My reaction turned into a dark, intractable tar. What causes this?
A3: Indoles, especially N-unsubstituted ones, are prone to polymerization under strong acidic conditions, which are characteristic of the Vilsmeier-Haack reaction. The formation of a tar-like substance indicates widespread decomposition and is a common issue when subjecting sensitive indole substrates to this reaction without careful control.
Part 2: Recommended Synthetic Strategy: Directed ortho-Metalation (DoM)
To overcome the regioselectivity challenge, a more sophisticated strategy is required. Directed ortho-metalation (DoM) offers a powerful and reliable method to achieve functionalization at a specific, otherwise unreactive, position. This strategy involves three key steps:
-
N-Protection: The acidic N-H proton must be replaced with a protecting group. This prevents unwanted side reactions and is crucial for the subsequent metalation step. A pivaloyl (Piv) or triisopropylsilyl (TIPS) group is suitable.
-
Directed Lithiation: The N-protecting group directs an organolithium base (like s-BuLi or t-BuLi) to deprotonate the adjacent C7 position. A subsequent lithium-halogen exchange or a second deprotonation event can then be used to selectively generate the C4-lithiated species.
-
Formylation: The C4-lithiated indole is quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to install the aldehyde group at the desired position.[4]
Logical Workflow for Directed ortho-Metalation
Caption: Workflow for C4-Formylation via Directed Metalation.
Part 3: Experimental Protocol & Troubleshooting
This section provides a detailed, step-by-step methodology for the synthesis of this compound using the Directed ortho-Metalation strategy.
Step 1: N-Protection of 3-Chloroindole with a Silyl Group
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-chloroindole (1.0 eq).
-
Dissolution: Dissolve the indole in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Scientist's Note: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ensure complete formation of the indolide anion. You should observe hydrogen gas evolution.
-
-
Silylation: Cool the reaction mixture back down to 0 °C. Add triisopropylsilyl chloride (TIPSCl, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction carefully by adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield N-TIPS-3-chloroindole.
Step 2: Directed Lithiation and Formylation
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere, add the N-TIPS-3-chloroindole (1.0 eq) and dissolve it in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add sec-butyllithium (s-BuLi, ~1.4 M in cyclohexanes, 2.5 eq) dropwise via syringe. The solution should develop a deep color.
-
Scientist's Note: The first equivalent of s-BuLi may react with any trace protons. The subsequent addition drives the deprotonation at C4. Stir for 2-3 hours at -78 °C to ensure complete lithiation. The choice of base and stoichiometry is critical for regioselectivity.
-
-
Formylation: While maintaining the temperature at -78 °C, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq) dropwise.
-
Quenching: After stirring for 1-2 hours at -78 °C, quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Workup: Allow the mixture to warm to room temperature. Extract with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
Step 3: N-Deprotection
-
Setup: Dissolve the crude product from the previous step in THF.
-
Deprotection: Add tetra-n-butylammonium fluoride (TBAF, 1.0 M solution in THF, 1.5 eq).
-
Reaction: Stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Purification: Once the reaction is complete, concentrate the mixture and purify directly by flash column chromatography on silica gel to afford the final product, this compound.
Troubleshooting the DoM Strategy
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield of lithiated intermediate | 1. Insufficiently dried glassware or solvents.[5]2. Inactive organolithium reagent.3. Reaction temperature too high. | 1. Ensure all glassware is flame-dried under vacuum and solvents are rigorously anhydrous.2. Titrate the organolithium solution before use to determine its exact molarity.3. Strictly maintain the temperature at -78 °C during lithiation. |
| Formation of other isomers (e.g., C2 or C7 formylation) | 1. Incorrect choice of N-protecting group.2. Lithiation time or temperature not optimal. | 1. The TIPS group is generally effective for directing to C4/C7. Ensure the protecting group is correctly installed.2. Perform a time-course study to find the optimal lithiation duration. In some cases, a different base like LDA might offer different selectivity. |
| Incomplete formylation reaction | 1. Insufficient DMF.2. DMF not anhydrous. | 1. Use a larger excess of DMF (3-5 eq).2. Use freshly distilled, anhydrous DMF for the reaction. |
| Difficult final purification | Co-elution with silicon byproducts from the deprotection step. | Use a different deprotection method (e.g., HF-Pyridine) or employ a two-step purification process with an aqueous wash to remove most TBAF salts before chromatography. |
Part 4: Visualization of Regioselectivity Challenge
The following diagram illustrates why direct electrophilic attack on 3-chloroindole is problematic for achieving C4 substitution.
Sources
common side products in the synthesis of 3-chloro-1H-indole-4-carbaldehyde
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-chloro-1H-indole-4-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development professionals who are actively working with this important synthetic intermediate. Our goal is to provide not just a protocol, but a deep, mechanistic understanding of the reaction, enabling you to troubleshoot common issues, minimize the formation of side products, and optimize your reaction yields.
The synthesis of this compound is most reliably achieved via the direct electrophilic chlorination of 1H-indole-4-carbaldehyde. The inherent electron-rich nature of the indole's pyrrole ring dictates that electrophilic attack is overwhelmingly favored at the C3 position.[1][2] This guide focuses on this primary synthetic route, addressing the common pitfalls and byproducts encountered during this critical transformation.
Core Synthesis Pathway
The intended transformation relies on the high nucleophilicity of the C3 position of the indole ring to attack a chlorinating agent. The C4-carbaldehyde group, while electron-withdrawing, does not sufficiently deactivate the pyrrole ring to prevent this highly favored reaction.
Caption: The primary synthetic route to the target compound.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis. Each answer provides a mechanistic explanation and actionable advice.
Q1: My final product is contaminated with a significant amount of unreacted starting material (1H-indole-4-carbaldehyde). What went wrong?
A1: This is a common issue related to incomplete conversion and can be traced back to several factors:
-
Insufficient Reagent: The stoichiometry of the chlorinating agent is critical. Ensure that at least one full equivalent of the chlorinating agent (e.g., N-Chlorosuccinimide - NCS) is used. It is advisable to use a slight excess (1.05-1.1 equivalents) to drive the reaction to completion, but be wary of over-chlorination (see Q2).
-
Reagent Purity: Chlorinating agents can degrade over time. Use a freshly opened bottle of NCS or recrystallize it before use. For sulfuryl chloride (SO₂Cl₂), ensure it has not hydrolyzed by exposure to atmospheric moisture.
-
Low Reaction Temperature: While low temperatures are often used to control selectivity, the activation energy for the reaction might not be met. If the reaction is sluggish, consider a modest increase in temperature (e.g., from 0 °C to room temperature), while carefully monitoring the reaction progress by TLC or LCMS to avoid side product formation.
-
Insufficient Reaction Time: Electrophilic chlorination of a somewhat deactivated indole can be slower than that of unsubstituted indole. Ensure the reaction has been allowed to stir for an adequate period. Monitor the consumption of the starting material before proceeding with the workup.
Q2: I've isolated a byproduct with a mass corresponding to a dichloro-indole derivative. How can I prevent this?
A2: The formation of dichlorinated products is a classic example of over-reaction. The indole ring, even after the first chlorination, remains relatively electron-rich and can undergo a second electrophilic attack.
-
Causality: The primary product, this compound, can be attacked by a second equivalent of the electrophile. This second attack is less favorable than the first but can occur if there is a high concentration of the chlorinating agent or if the reaction is left for too long. The most likely positions for the second chlorination are C2 or positions on the benzene ring (e.g., C5, C7). Dichlorination at the C2 and C3 positions is a known side reaction pathway for indoles.[3]
-
Preventative Measures:
-
Strict Stoichiometric Control: Do not use a large excess of the chlorinating agent. Titrate the reagent if its purity is uncertain.
-
Controlled Addition: Add the chlorinating agent slowly and portion-wise (or as a solution via syringe pump) to the solution of the indole. This keeps the instantaneous concentration of the electrophile low, favoring the mono-chlorination of the more reactive starting material over the di-chlorination of the product.
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 0 °C or below). This increases the selectivity for the more kinetically favorable mono-chlorination.
-
Q3: My NMR shows unexpected signals, and mass spectrometry suggests the formation of an oxidized byproduct, possibly an oxindole. Why does this happen?
A3: Certain chlorinating agents, or impurities within them, can act as oxidants, leading to the formation of 2-oxindole derivatives. For instance, some chlorination reactions can yield 3-chloro-2-oxindoles or 3,3-dichloro-2-oxindoles.[4]
-
Mechanism: The reaction may proceed through an intermediate that is susceptible to oxidation or rearrangement. For example, attack of water (present as an impurity in the solvent or introduced during workup) on an intermediate can lead to the formation of a 2-hydroxyindole, which tautomerizes to the more stable 2-oxindole.
-
Troubleshooting:
-
Use Anhydrous Conditions: Ensure your solvent is dry and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to minimize the presence of water.
-
Choice of Reagent: N-Chlorosuccinimide (NCS) is generally considered a milder and more selective chlorinating agent for indoles compared to reagents like sulfuryl chloride (SO₂Cl₂) or chlorine gas, which can be more aggressive and prone to oxidative side reactions.[5][6]
-
Careful Workup: Quench the reaction carefully and avoid prolonged exposure to acidic or basic aqueous conditions during extraction, which can promote byproduct formation.
-
Q4: The reaction mixture turned dark and I isolated a tar-like substance with very low yield of the desired product. What causes this polymerization/degradation?
A4: Indoles are notoriously sensitive to strong acids.[7] Under acidic conditions, the C3-protonated indole is highly electrophilic and can be attacked by another neutral indole molecule, initiating a chain reaction that leads to oligomers and polymers (tar).
-
Source of Acid: Many chlorinating agents can generate acid as a byproduct. For example, sulfuryl chloride (SO₂Cl₂) can produce HCl. The Vilsmeier-Haack reaction, a formylation method, is itself conducted under acidic conditions and can cause degradation if not controlled.[8][9]
-
Mitigation Strategies:
-
Use a Non-Acidic Chlorinating Agent: NCS is preferred as it does not inherently produce a strong acid.
-
Include a Mild, Non-Nucleophilic Base: In some protocols, a proton scavenger like pyridine or 2,6-lutidine is included in small amounts to neutralize any in-situ generated acid, though this must be done carefully to avoid side reactions with the chlorinating agent.
-
Control Temperature: Acid-catalyzed degradation is often highly temperature-dependent. Maintaining low temperatures throughout the reaction can significantly suppress polymerization.
-
Side Product Formation Pathways
Understanding the potential reaction pathways is key to diagnosing and preventing issues.
Caption: Competing reaction pathways in the synthesis.
Recommended Protocol & Best Practices
This protocol utilizes N-Chlorosuccinimide (NCS) for its high selectivity and milder reaction conditions.
Objective: To synthesize this compound with minimal side product formation.
Materials:
-
1H-indole-4-carbaldehyde (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.05 eq), recrystallized
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation (The "Why"): Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. An inert atmosphere is crucial to prevent moisture from interfering and causing oxidative side products.
-
Dissolution (The "Why"): Dissolve 1H-indole-4-carbaldehyde (1.0 eq) in anhydrous DMF (or CH₃CN) to a concentration of approximately 0.2 M. Using a polar aprotic solvent helps to dissolve the starting material and the NCS, ensuring a homogeneous reaction.
-
Cooling (The "Why"): Cool the solution to 0 °C using an ice-water bath. Low temperature is the primary tool for controlling the reaction rate and preventing over-chlorination and degradation.
-
Reagent Addition (The "Why"): In a separate flask, dissolve NCS (1.05 eq) in a minimum amount of anhydrous DMF. Add this solution dropwise to the cooled indole solution over 30-60 minutes. Slow, controlled addition maintains a low concentration of the electrophile, maximizing selectivity for mono-chlorination.
-
Reaction Monitoring (The "Why"): Stir the reaction mixture at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LCMS every 30 minutes. Compare the reaction mixture to a spot of the starting material. The reaction is complete when the starting material spot has been completely consumed. This prevents unnecessary reaction time that could lead to side product formation.
-
Quenching (The "Why"): Once the reaction is complete, pour the mixture into a beaker containing cold water. This will precipitate the crude product and dilute the DMF.
-
Extraction (The "Why"): Transfer the aqueous mixture to a separatory funnel and extract with Ethyl Acetate (3x volumes). EtOAc is a good solvent for the product and is immiscible with water.
-
Washing (The "Why"): Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally brine. The bicarbonate wash is critical to neutralize any trace acids, and the brine wash helps to remove residual water from the organic layer.
-
Drying and Concentration (The "Why"): Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification (The "Why"): The crude product will likely contain succinimide (from the NCS) and potentially minor impurities. Purify the solid by column chromatography on silica gel or by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) to obtain the pure this compound.
Data Interpretation Guide
Use the following table to help identify your product and potential impurities in analytical data. (Note: ¹H NMR shifts are approximate and can vary based on solvent and concentration).
| Compound Name | Structure | Expected Mass (m/z) [M+H]⁺ | Key ¹H NMR Signals (in DMSO-d₆) |
| 1H-Indole-4-carbaldehyde (Starting Material) | O=Cc1cccc2c1[nH]cc2 | 146.06 | ~10.1 ppm (s, 1H, CHO), ~8.3 ppm (s, 1H, H2), ~7.5 ppm (d, 1H, H5) |
| This compound (Desired Product) | O=Cc1cccc2c1[nH]c(Cl)c2 | 180.02 | ~10.2 ppm (s, 1H, CHO), H2 proton signal is absent, ~7.6 ppm (d, 1H, H5) |
| 2,3-dichloro-1H-indole-4-carbaldehyde (Dichlorination Product) | O=Cc1cccc2c1[nH]c(Cl)c2Cl | 213.98 | H2 and H3 proton signals are absent. Aromatic signals will shift. |
| 3-chloro-1,3-dihydro-2H-indol-2-one-4-carbaldehyde (Oxindole Byproduct) | O=Cc1cccc2c1C(Cl)C(=O)N2 | 196.02 | Absence of indole N-H and C2-H. Presence of a C3-H signal (~5.0-5.5 ppm). |
Troubleshooting Workflow
If you encounter a problem, follow this logical workflow to diagnose and resolve the issue.
Caption: A step-by-step diagnostic workflow for common issues.
References
-
Canadian Journal of Chemistry. 1970, 48(3): 422-426. Chlorination of some indole derivatives with ethyl N,N-dichlorocarbamate.Link
-
The Journal of Organic Chemistry. 2023, 88(8): 4839–4847. Sulfuryl Chlorofluoride: A Versatile Reagent for Controllable Chlorination and Chlorooxidation of Indoles.Link
-
ResearchGate. Proposed mechanism for the chlorination of indoles 1.Link
-
BenchChem. 2,3-Dichloro-1H-indole | High-Quality Research Chemical.Link
-
Organic Syntheses. 2024, 101: 21-33. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction.Link
-
Safrole Clandestine Chemistry. Exploring the World of Indole: Synthesis, Chemistry and Biofunctions.Link
-
Molecules. 2021, 26(19): 5953. Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles.Link
-
YouTube. Vilsmeier–Haack reaction of indole.Link
-
ResearchGate. Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles.Link
-
Semantic Scholar. Formation of indole trimers in Vilsmeier type reactions.Link
-
RSC Advances. 2023, 13: 26396-26430. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.Link
-
Química Orgánica. Electrophilic substitution at the indole.Link
-
Angewandte Chemie International Edition. 2010, 49(36): 6284-6287. Electrophilic Aromatic Substitution of a BN Indole.Link
-
PubChem. Indole-4-carboxaldehyde.Link
-
University of Lucknow. Synthesis and Chemistry of Indole.Link
Sources
- 1. Electrophilic substitution at the indole [quimicaorganica.org]
- 2. bhu.ac.in [bhu.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. Indole synthesis [organic-chemistry.org]
- 5. safrole.com [safrole.com]
- 6. mdpi.com [mdpi.com]
- 7. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Failed Formylation of 3-Chloroindole
Welcome to the technical support center for the formylation of 3-chloroindole. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this challenging electrophilic substitution reaction. The inherent electronic properties of the 3-chloroindole scaffold present unique challenges compared to unsubstituted indole, often leading to failed reactions, low yields, or unexpected products. This document provides in-depth, field-proven insights to navigate these complexities.
Introduction: The Challenge of Formylating 3-Chloroindole
The formylation of indole is a cornerstone reaction in synthetic chemistry, providing a crucial aldehyde handle for further functionalization. However, when the C3 position is occupied by a halogen such as chlorine, the reaction's outcome becomes significantly less predictable. The primary challenge arises from a conflict in directing effects:
-
Pyrrole Ring Activation: The nitrogen lone pair strongly activates the indole ring towards electrophilic aromatic substitution (EAS), with a profound preference for the C3 position.[1]
-
C3-Blocking Group: The presence of a chlorine atom at the C3 position physically blocks the most reactive site.
-
Electronic Effects of Chlorine: The chlorine atom exerts a dual electronic influence: it is inductively electron-withdrawing (-I effect), which deactivates the entire ring system, but it is also a resonance donor (+M effect), directing electrophiles to the ortho (C2 and C4) and para (C6) positions.
This electronic tug-of-war means that standard formylation conditions, like the Vilsmeier-Haack reaction, can fail or lead to a mixture of constitutional isomers, most notably formylation at the C2 position.[2] This guide will help you troubleshoot these issues systematically.
Troubleshooting Guide (Q&A Format)
This section addresses specific experimental failures.
Q1: My Vilsmeier-Haack reaction failed completely. TLC analysis shows only my 3-chloroindole starting material. What went wrong?
A1: Complete failure to form product in a Vilsmeier-Haack reaction is a common issue that almost always points to a problem with the Vilsmeier reagent itself or insufficient reactivity. Here is a systematic checklist to diagnose the cause.
1. Integrity of the Vilsmeier Reagent: The success of the reaction hinges on the proper formation of the electrophilic chloroiminium salt (Vilsmeier reagent) from DMF and a halogenating agent like phosphorus oxychloride (POCl₃).[3][4] This reagent is highly sensitive to moisture and can be thermally unstable.[5]
-
Reagent Quality: Ensure you are using fresh, anhydrous N,N-dimethylformamide (DMF). Old bottles of DMF can absorb water and decompose to dimethylamine, which consumes the Vilsmeier reagent.[6] Similarly, use freshly distilled or a newly opened bottle of phosphorus oxychloride (POCl₃).
-
Preparation Conditions: The Vilsmeier reagent should be prepared in situ at low temperatures (typically 0 °C) and used immediately.[5] Allowing the reagent to warm up for extended periods before the addition of the substrate can lead to its decomposition.
2. Reaction Conditions: 3-Chloroindole is a deactivated substrate. Therefore, more forcing conditions may be required compared to unsubstituted indole.
-
Temperature: While the Vilsmeier reagent is prepared at 0 °C, the subsequent reaction with 3-chloroindole often requires heating. Monitor the reaction at room temperature first, but if no conversion is observed by TLC, gradually increase the temperature to 40-80 °C.[7] Be aware that higher temperatures can also promote side reactions.
-
Stoichiometry: An excess of the Vilsmeier reagent is often necessary to drive the reaction to completion. A common starting point is 1.5 to 3.0 equivalents of the pre-formed reagent relative to the indole substrate.[8]
Troubleshooting Logic for No Reaction The following diagram outlines the decision-making process when no product is observed.
Caption: Troubleshooting logic for a failed formylation reaction.
Q2: My reaction is very messy. I see multiple spots on TLC and my yield of the desired product is very low. How can I improve this?
A2: The formation of multiple products indicates that either side reactions are occurring or that the formylation is not regioselective.
1. Common Side Reactions:
-
Over-formylation: While less common with a deactivated substrate, it's possible if reaction conditions are too harsh (high temperature, long reaction time). This can be minimized by using lower temperatures and carefully monitoring the reaction by TLC.[3]
-
Polymerization/Degradation: Indoles can be unstable under strongly acidic conditions, leading to polymerization or the formation of tar-like substances. Ensure the workup is performed promptly once the reaction is complete. A controlled quench is critical.
2. Lack of Regioselectivity: As discussed, the C3-chloro substituent directs electrophilic attack to other positions. The primary product is often 3-chloro-1H-indole-2-carboxaldehyde .[2] However, formylation at C4, C6, or C7 is also possible, leading to a mixture of isomers that can be difficult to separate.
-
Control Temperature: Lowering the reaction temperature can often improve the selectivity of electrophilic aromatic substitutions.
-
Solvent Choice: While DMF is the reagent, using a co-solvent like 1,2-dichloroethane can sometimes modulate reactivity and improve outcomes.[2]
3. Workup and Purification Issues:
-
Controlled Quench: The reaction must be quenched by slowly adding the reaction mixture to a vigorously stirred beaker of crushed ice and water.[9] This hydrolyzes the intermediate iminium salt to the aldehyde and manages the exothermic decomposition of excess POCl₃.
-
Neutralization: After quenching, the acidic mixture should be carefully neutralized with a base like sodium bicarbonate or sodium acetate solution to a pH of 6-7.[5]
-
Purification: Crude indole aldehydes often contain unreacted starting materials and byproducts. Purification is typically achieved by column chromatography on silica gel or recrystallization.[10][11]
Q3: I've isolated a product, but I'm not sure which position on the indole ring was formylated. How can I confirm the structure?
A3: Structure confirmation is critical. The most powerful tool for this is ¹H NMR spectroscopy, supplemented by ¹³C NMR and Mass Spectrometry.
-
¹H NMR Spectroscopy:
-
Expected Product (3-chloro-1H-indole-2-carboxaldehyde): The most telling sign is the disappearance of the C2-H proton signal, which typically appears as a singlet or a small doublet around δ 6.5-7.5 ppm in the starting material. You will also see a new singlet for the aldehyde proton (-CHO) far downfield, typically between δ 9.5-10.5 ppm. The protons on the benzene portion of the ring (H4, H5, H6, H7) will remain.
-
Other Isomers: If formylation occurred at C4, C6, or C7, you would still see the C2-H proton signal, and the splitting patterns of the aromatic protons would change significantly compared to the starting material.
-
-
Mass Spectrometry: This will confirm that you have added a formyl group (an increase of 28 Da, corresponding to CO) to your starting material. For 3-chloroindole (MW ≈ 151.59 g/mol ), the product aldehyde should have a molecular weight of ≈ 179.60 g/mol .[12]
Table 1: Typical Spectroscopic Data for Structure Confirmation
| Feature | 3-Chloroindole (Starting Material) | 3-Chloro-1H-indole-2-carboxaldehyde (Product) |
| ¹H NMR (C2-H) | Present (e.g., ~δ 7.3 ppm) | Absent |
| ¹H NMR (CHO) | Absent | Present (singlet, ~δ 10.0 ppm) |
| Mass (M⁺) | ~151.6 m/z | ~179.6 m/z |
Frequently Asked Questions (FAQs)
What is the most reliable method for formylating 3-chloroindole?
The Vilsmeier-Haack reaction remains the most widely reported and direct method for attempting the formylation of 3-chloroindole, typically yielding the 2-formyl product.[2] While other methods exist for indole formylation, their efficacy on this specific substituted substrate is less documented.
Are there milder, alternative formylation methods I could try if the Vilsmeier-Haack reaction fails?
Yes, if the Vilsmeier-Haack reaction proves too harsh or low-yielding, several other methods can be considered, though they may require significant optimization for this specific substrate.
-
Duff Reaction: This method uses hexamethylenetetramine (HMTA) in an acidic medium (like acetic or trifluoroacetic acid).[13] It is generally milder than the Vilsmeier-Haack reaction but often suffers from lower yields with indole substrates.[14][15]
-
Metal-Catalyzed Formylations: Modern methods using catalysts, such as iron-catalyzed formylation with formaldehyde and ammonia, offer greener alternatives but may have different regioselectivities.[16]
-
Boron-Catalyzed Formylation: A recently developed method uses trimethyl orthoformate as the formyl source with a boron trifluoride catalyst, which may offer a milder entry to formylated indoles.[17]
What is the reaction mechanism for the Vilsmeier-Haack formylation of 3-chloroindole?
The reaction proceeds in two main stages: formation of the Vilsmeier reagent, followed by electrophilic attack. Since the C3 position is blocked, the attack occurs at the next most nucleophilic position, which is C2.
Caption: Vilsmeier-Haack reaction mechanism overview.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 3-Chloroindole to 3-Chloro-1H-indole-2-carboxaldehyde
This protocol is adapted from established procedures for formylating substituted indoles.[2][8]
Materials:
-
3-Chloroindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
1,2-Dichloroethane (DCE), anhydrous (optional solvent)
-
Sodium Acetate or Sodium Bicarbonate
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for chromatography
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a stir bar, dropping funnel, and nitrogen inlet, add anhydrous DMF (3.0 eq.). If using a co-solvent, dissolve the DMF in anhydrous DCE. Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.5 eq.) dropwise to the stirred DMF solution via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the resulting mixture at 0 °C for 30-60 minutes. The solution may become a thick slurry or solid.
-
Reaction: Dissolve 3-chloroindole (1.0 eq.) in a minimal amount of anhydrous DMF or DCE. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).
-
If no reaction is observed, gently heat the mixture to 60-80 °C and continue to monitor by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture back to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water.
-
Slowly and carefully pour the reaction mixture into the ice/water.
-
Neutralize the acidic mixture by the slow addition of a saturated sodium acetate or sodium bicarbonate solution until the pH is approximately 7.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure 3-chloro-1H-indole-2-carboxaldehyde.
General Experimental Workflow
Caption: General workflow for the Vilsmeier-Haack synthesis.
References
-
Chen, F., et al. (2010). A Practical and Efficient Vilsmeier Synthesis of 3-Chloroindole-2-carboxaldehydes. Synthetic Communications, 40(21), 3233-3240. Available from: [Link]
-
Wang, Q.-D., et al. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Synlett, 28, 2670-2674. Available from: [Link]
-
Chatterjee, A., & Biswas, K. M. (1973). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. The Journal of Organic Chemistry, 38(23), 4002–4005. Available from: [Link]
-
Grokipedia. Duff reaction. Grokipedia. Available from: [Link]
-
ACS Omega (2025). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. Available from: [Link]
-
Wikipedia. Duff reaction. Wikipedia, The Free Encyclopedia. Available from: [Link]
-
ResearchGate (2025). Formylation without catalyst and solvent at 80 degrees C. ResearchGate. Available from: [Link]
-
SynArchive. Duff Reaction. SynArchive.com. Available from: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Chemistry Steps. Available from: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available from: [Link]
-
Reddit (2021). Having some troubles with a Vislmeier-Haack reaction. Reddit. Available from: [Link]
-
ResearchGate (2025). The ammonium-promoted formylation of indoles by DMSO and H2O. ResearchGate. Available from: [Link]
-
MDPI (2022). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Molecules, 27(15), 4987. Available from: [Link]
-
J&K Scientific LLC. Vilsmeier-Haack Reaction. NROChemistry. Available from: [Link]
-
Growing Science (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)malonaldehyde. Organic Chemistry: An Indian Journal. Available from: [Link]
-
Semantic Scholar. Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. Semantic Scholar. Available from: [Link]
-
ACS Publications (2017). Aerobic Transition-Metal-Free Visible-Light Photoredox Indole C-3 Formylation Reaction. ACS Catalysis, 7(5), 3392-3396. Available from: [Link]
-
Der Pharma Chemica (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(5), 1990-1996. Available from: [Link]
-
Organic Syntheses. indole-3-aldehyde. Organic Syntheses Procedure. Available from: [Link]
-
Penn State Research Database. Studies of the Mechanism of Chlorination of Indoles. Penn State Research Database. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of indoles. Organic Chemistry Portal. Available from: [Link]
-
Química Organica.org. Electrophilic substitution with position 3 of the indole occupied. Química Organica.org. Available from: [Link]
-
Rzepa, H. (2013). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. Available from: [Link]
-
NIH (2014). Electrophilic Aromatic Substitution of a BN Indole. Angewandte Chemie International Edition, 53(38), 10195-10199. Available from: [Link]
-
ElectronicsAndBooks. A New Theory of Electrophilic Substitution in 3-Substituted Indoles. ElectronicsAndBooks. Available from: [Link]
-
ResearchGate (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available from: [Link]
- Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.
Sources
- 1. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
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- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
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- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Reaction Conditions for 3-Chloro-1H-indole-4-carbaldehyde
Welcome to the technical support guide for the synthesis and optimization of 3-chloro-1H-indole-4-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic intermediate. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you streamline your experiments and maximize your success.
The synthesis of this compound typically involves a two-step process: the chlorination of an indole precursor followed by formylation, or vice-versa. The most common and effective route is the Vilsmeier-Haack formylation of 3-chloroindole. This guide will focus on optimizing this key transformation, addressing issues from reagent preparation to product purification.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions based on established chemical principles.
Question 1: My Vilsmeier-Haack reaction has a low yield or fails to proceed to completion. What are the likely causes and how can I fix it?
Answer: Low conversion is a frequent issue, often stemming from problems with the Vilsmeier reagent itself or suboptimal reaction conditions.
Possible Cause A: Inactive or Decomposed Vilsmeier Reagent The Vilsmeier reagent (a chloroiminium salt) is formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2][3] This reagent is sensitive to moisture.
-
Solution:
-
Use Anhydrous Reagents: Ensure that the DMF is anhydrous and the POCl₃ is freshly distilled or from a newly opened bottle.[1]
-
Controlled Reagent Formation: Prepare the Vilsmeier reagent at a low temperature (0-5 °C) by adding POCl₃ dropwise to DMF under an inert atmosphere (e.g., Nitrogen or Argon).[1][4] Stir for 30-60 minutes at this temperature to ensure complete formation before adding your substrate.[5]
-
Possible Cause B: Insufficient Reaction Temperature or Time While the initial formation of the Vilsmeier reagent is exothermic and requires cooling, the subsequent electrophilic substitution on the 3-chloroindole ring may require thermal energy to proceed at a practical rate.[5]
-
Solution:
-
Temperature Optimization: After adding the 3-chloroindole solution at 0 °C, allow the reaction to warm to room temperature. Then, gently heat the mixture to 40-80 °C.[1][6] The optimal temperature will depend on the specific substrate and scale.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material. If the reaction stalls, consider incrementally increasing the temperature or extending the reaction time.[5]
-
Possible Cause C: Substrate Reactivity The chlorine atom at the C3 position makes the indole ring less electron-rich compared to unsubstituted indole, thus reducing its reactivity towards the weakly electrophilic Vilsmeier reagent.[3][7]
-
Solution:
-
Increase Reagent Stoichiometry: Use a slight excess of the Vilsmeier reagent (e.g., 1.5 to 2.0 equivalents relative to the 3-chloroindole) to drive the reaction to completion.
-
Solvent Choice: While DMF is the reagent, using a co-solvent like 1,2-dichloroethane (DCE) or chloroform can sometimes improve solubility and reaction kinetics.[1]
-
Question 2: My final product is contaminated with significant byproducts. How can I identify and minimize them?
Answer: Byproduct formation is common and can usually be controlled by carefully managing stoichiometry and reaction temperature.
Possible Cause A: Di-formylation or Formylation at Other Positions Although formylation is strongly directed to the C4 position when C3 is blocked, highly activating conditions (high temperature or large excess of Vilsmeier reagent) can sometimes lead to minor formylation at other positions on the benzene ring or even N-formylation.
-
Solution:
Possible Cause B: Chlorinated Byproducts At higher temperatures, the Vilsmeier reagent can sometimes act as a chlorinating agent, leading to dichlorinated indole species.[5]
-
Solution:
-
Strict Temperature Control: Do not exceed the optimal reaction temperature identified during your optimization studies.
-
Proper Work-up: Ensure the reaction is properly quenched and neutralized during work-up to deactivate any remaining reactive species.
-
Possible Cause C: Polymerization/Tar Formation Indoles are susceptible to polymerization under strongly acidic conditions, which are present during the reaction.
-
Solution:
-
Maintain Low Temperatures: Keep the temperature as low as possible, especially during reagent preparation and substrate addition.[1]
-
Inert Atmosphere: Exclude air and moisture by running the reaction under an inert atmosphere.
-
Careful Work-up: The work-up is critical. Quench the reaction by pouring it slowly into a vigorously stirred mixture of ice and water.[5] Subsequently, neutralize the mixture carefully with a base like sodium hydroxide or sodium carbonate solution while keeping the temperature low.[4][8]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal synthetic sequence: chlorination first, or formylation first? A: The preferred route is chlorination of indole to form 3-chloroindole, followed by Vilsmeier-Haack formylation. The C3 position of indole is the most nucleophilic and reactive site for both electrophilic chlorination and formylation.[9][10] Chlorinating first installs the chloro group at the desired C3 position. If you were to formylate indole first, you would obtain indole-3-carbaldehyde. Subsequent chlorination of this product would be difficult to control and would likely not give the desired regioselectivity, as the electron-withdrawing aldehyde group deactivates the pyrrole ring.
Q2: Which chlorinating agent is best for preparing the 3-chloroindole precursor? A: N-Chlorosuccinimide (NCS) is an excellent choice for the chlorination of indoles.[11] It is a stable, crystalline solid that is easier and safer to handle than chlorine gas or sulfuryl chloride (SO₂Cl₂).[11] NCS provides high regioselectivity for the C3 position of electron-rich indoles under mild conditions.[12] Recent literature also highlights DMSO-catalyzed chlorination with NCS as a mild and effective method for various heteroaromatics.
Q3: How can I effectively monitor the reaction progress? A: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system that gives good separation between your starting material (3-chloroindole) and the product (this compound). A mixture of ethyl acetate and hexane is a good starting point. The product, being more polar due to the aldehyde group, will have a lower Rf value than the starting material. Staining with an appropriate agent (e.g., potassium permanganate or ceric ammonium molybdate) can help visualize the spots. For more precise monitoring, LC-MS can be used to track the disappearance of the starting material mass peak and the appearance of the product mass peak.
Q4: What are the best practices for purifying the final product? A: The crude product obtained after aqueous work-up can be purified by one of two primary methods:
-
Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture with hexane) can provide highly pure material. This is often the most efficient method for large-scale purification.
-
Silica Gel Column Chromatography: This is the most reliable method for removing stubborn impurities and byproducts. A gradient elution starting with a non-polar solvent system (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity will typically provide good separation.[13]
Optimized Experimental Protocols
Protocol 1: Synthesis of 3-Chloroindole via NCS Chlorination
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add indole (1.0 eq.) and a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05 eq.) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC until the indole is consumed (typically 1-2 hours).
-
Work-up: Quench the reaction with water. Separate the organic layer, wash it with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-chloroindole, which can be used directly in the next step or purified by column chromatography if necessary.
Protocol 2: Vilsmeier-Haack Formylation of 3-Chloroindole
-
Vilsmeier Reagent Preparation: In a separate three-necked flask equipped with a dropping funnel and under a nitrogen atmosphere, add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C. Add POCl₃ (1.5 eq.) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.[1][4] Stir the resulting mixture at 0 °C for an additional 30 minutes.
-
Substrate Addition: Dissolve 3-chloroindole (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature, then heat to 60-70 °C for 2-4 hours.[5] Monitor the reaction by TLC.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water.[5] A precipitate may form. Basify the solution slowly with cold 5 M NaOH solution or saturated sodium carbonate solution until the pH is ~8-9, keeping the temperature low with an ice bath.[4][8]
-
Purification: Collect the precipitated solid by filtration, wash thoroughly with cold water, and air-dry. The crude this compound can then be purified by recrystallization or column chromatography.
Data & Optimization Summary
For successful optimization, systematically vary one parameter at a time. The table below provides a starting point for your experimental design.
| Parameter | Range to Investigate | Starting Point | Key Considerations |
| POCl₃ Equiv. | 1.1 - 2.0 | 1.5 | Excess can lead to byproducts; too little results in incomplete reaction. |
| DMF Equiv. | 3.0 - 10.0 | 3.0 | Often used as both reagent and solvent. |
| Temperature | Room Temp to 80 °C | 60 °C | Higher temperatures increase rate but may also increase byproduct formation.[6] |
| Reaction Time | 1 - 12 hours | 3 hours | Monitor by TLC to avoid prolonged heating after completion. |
Visual Workflow and Mechanism Diagrams
Synthetic Workflow Diagram
This diagram illustrates the recommended two-step synthesis of the target compound.
Caption: Recommended workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Use this flowchart to diagnose and resolve low-yield issues in the Vilsmeier-Haack step.
Caption: A decision tree for troubleshooting low reaction yields.
References
- BenchChem. (n.d.). Troubleshooting poor yield in the Vilsmeier-Haack formylation of chromones.
- TCI Chemicals. (2020). Chlorination of (Hetero)arene Derivatives with DMSO Catalyst.
- BenchChem. (n.d.). Troubleshooting side reactions during the formylation step of synthesis.
- BenchChem. (n.d.). Optimization of Vilsmeier-Haack reaction parameters.
- Organic Chemistry Portal. (2024). N-Chlorosuccinimide (NCS).
- Wikipedia. (n.d.). N-Chlorosuccinimide.
- Sayah, B., Pelloux-Léon, N., Milet, A., Pardillos-Guindet, J., & Vallée, Y. (2006). Highly Regioselective Vilsmeier−Haack Acylation of Hexahydropyrroloindolizine. The Journal of Organic Chemistry, 71(13), 5036–5039.
- BenchChem. (n.d.). A Researcher's Guide to the Regioselectivity of the Vilsmeier-Haack Reaction.
- Naik, N., & Kumar, H. V. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
- BenchChem. (n.d.). Application Notes and Protocols: N-Chlorosuccinimide (NCS) Mediated Chlorination of Aromatic Compounds.
- Bentham Science. (2024). N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis.
- Chemiz. (2021, June 10). Vilsmeier–Haack reaction of indole [Video]. YouTube.
- Organic Chemistry Portal. (2023). Synthesis of indoles.
- Aghazadeh, M. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research, 2, 34-39.
- Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde. International Journal of Industrial Chemistry, 4(1), 187-191.
- Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Reddit. (2022). Vilsmeier Haack Reaction. r/OrganicChemistry.
- J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction.
- Organic Syntheses. (n.d.). Indole-3-aldehyde.
- Chemical Synthesis Database. (n.d.). 4-phenyl-1H-indole-3-carbaldehyde.
- ACS Publications. (2019). Regioselective C5−H Direct Iodination of Indoles. The Journal of Organic Chemistry, 84(1), 449–456.
- Royal Society of Chemistry. (2024).
- MDPI. (2007). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 12(8), 1735-1744.
Sources
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- 2. growingscience.com [growingscience.com]
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- 6. jk-sci.com [jk-sci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
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Technical Support Center: Purification of Halogenated Indole Aldehydes
Welcome to the technical support center for the purification of halogenated indole aldehydes. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile but often challenging compounds. Here, we will address common issues encountered during purification, providing not just solutions, but also the underlying chemical principles to empower you to troubleshoot effectively.
Introduction
Halogenated indole aldehydes are critical building blocks in medicinal chemistry and materials science, serving as precursors to a wide array of bioactive molecules and functional materials.[1][2] However, their purification is frequently complicated by their sensitivity to oxidation, light, and the acidic nature of common chromatography media, as well as the presence of closely-related impurities from their synthesis.[3] This guide provides a structured approach to overcoming these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured in a question-and-answer format to directly address the most common and pressing issues faced in the lab.
Q1: My crude reaction mixture is a dark, intractable tar. Where do I even begin?
A1: The "Pre-Purification" Workup is Key.
Tarry mixtures often result from polymerization or the formation of highly colored degradation products. Before attempting column chromatography, a liquid-liquid extraction is essential.
-
Causality: Halogenated indoles can be sensitive to the conditions of synthesis, such as the Vilsmeier-Haack reaction, which can produce colored byproducts.[4][5] A proper workup neutralizes reactive species and removes highly polar or nonpolar baseline impurities.
-
Troubleshooting Steps:
-
Quench and Neutralize: Ensure the reaction is fully quenched (e.g., with ice-water) and neutralized. For Vilsmeier-Haack reactions, careful addition of a base like NaOH or NaHCO₃ solution is critical to hydrolyze the intermediate iminium salt and neutralize acidic byproducts.[6]
-
Solvent Selection: Use a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) for extraction. EtOAc is often preferred due to its lower tendency to form emulsions.
-
Aqueous Washes:
-
Wash with saturated NaHCO₃ solution to remove residual acid.
-
Wash with brine (saturated NaCl solution) to break up emulsions and remove excess water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Crucially, avoid excessive heat as this can promote degradation.
-
Q2: Why is my "purified" halogenated indole aldehyde pink, purple, or brown? How can I remove the color?
A2: The color is likely due to oxidation of the indole ring.
Indoles, particularly electron-rich ones, are susceptible to air oxidation, which forms highly colored, conjugated oligomeric impurities.[7][8] The aldehyde group itself can also be oxidized to the corresponding carboxylic acid.[3][9]
-
Causality: The indole nitrogen lone pair contributes to a high electron density in the pyrrole ring, making it susceptible to electrophilic attack and oxidation. Light and trace acid can catalyze this degradation.
-
Solutions for Color Removal:
-
Activated Charcoal Treatment: This is a highly effective method for adsorbing colored, nonpolar impurities.[10][11]
-
Protocol: Dissolve the colored compound in a suitable hot solvent (e.g., ethanol, ethyl acetate). Add a small amount (1-5% by weight) of activated charcoal.[11] Swirl or briefly heat the mixture, then immediately perform a hot gravity filtration through a fluted filter paper or a pad of Celite® to remove the charcoal.[11]
-
Caution: Activated carbon can also adsorb your product, leading to yield loss.[11] Use the minimum amount necessary and minimize contact time.
-
-
Recrystallization: Often, the colored impurities are minor components and can be removed by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).[3][12]
-
Short Silica Plug: Passing a solution of your compound through a short plug of silica gel can sometimes trap the more polar, colored impurities at the origin.
-
Q3: My compound streaks badly on the TLC plate and gives poor separation during column chromatography. What is happening?
A3: This is a classic sign of interaction with the stationary phase or compound instability.
Streaking is often caused by the acidic nature of standard silica gel interacting with the basic indole nitrogen. It can also be a sign of on-plate decomposition.[13]
-
Causality: The surface of silica gel is covered with acidic silanol (Si-OH) groups. These can protonate the indole nitrogen or other basic sites, causing the compound to "stick" and elute slowly and unevenly.[14]
-
Troubleshooting & Optimization:
-
Deactivate the Silica Gel: Add a small amount of a basic modifier to your mobile phase.
-
Triethylamine (TEA): Adding 0.5-1% TEA to your eluent (e.g., Hexane/EtOAc) is a very common and effective strategy. The TEA will preferentially interact with the acidic silanol sites, "masking" them from your compound.[14]
-
Ammonia: For very polar systems, using a mobile phase like DCM/Methanol with a small amount of concentrated ammonia solution can be effective.
-
-
Use an Alternative Stationary Phase:
-
Alumina (Neutral or Basic): For compounds that are particularly acid-sensitive, switching to alumina can be a good alternative.[13]
-
Reversed-Phase (C18): If your compound is sufficiently nonpolar, reversed-phase chromatography using solvents like acetonitrile/water or methanol/water can provide excellent separation without the acidity issues of silica.
-
-
Check for Decomposition: Run a 2D TLC. Spot your compound, run the plate in one direction, then turn it 90 degrees and run it again in the same solvent system. If you see spots that are not on the diagonal, your compound is decomposing on the silica.[13]
-
Q4: I have multiple spots on my TLC, but the NMR of the crude mixture looks relatively clean. What are the likely impurities?
A4: Impurities often arise from the specific synthetic method used.
Understanding the reaction mechanism helps predict the most likely side products. For the common Vilsmeier-Haack formylation, several impurities are possible.[5][15]
-
Common Impurities & Their Origin:
| Impurity Type | Origin | How to Identify/Remove |
| Unreacted Halogenated Indole | Incomplete reaction. | Less polar than the aldehyde product. Usually separates well with standard flash chromatography. |
| Over-halogenated Species | If halogenation is part of the sequence. | May have similar polarity. Careful chromatography or recrystallization is needed. |
| Indole-3-carboxylic acid | Oxidation of the aldehyde product.[3] | More polar. Will have a higher Rf in polar solvents. Can be removed by a basic wash (e.g., NaHCO₃) during workup or by chromatography. |
| Indole Trimers | Side reaction under Vilsmeier conditions.[16] | Typically much less polar and may be less soluble. Can often be filtered off or removed via chromatography. |
| Residual DMF/POCl₃ Byproducts | From the Vilsmeier reagent. | Highly polar and water-soluble. Should be removed during the aqueous workup. |
Experimental Protocols & Workflows
Workflow 1: General Purification Strategy
This diagram outlines a decision-making process for purifying a crude halogenated indole aldehyde.
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- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
preventing decomposition of 3-chloro-1H-indole-4-carbaldehyde
Welcome to the dedicated technical support guide for 3-chloro-1H-indole-4-carbaldehyde. This resource is designed for researchers, medicinal chemists, and drug development professionals to ensure the stability and integrity of this valuable synthetic intermediate. As a substituted indole, this compound possesses inherent reactivity that, if not properly managed, can lead to decomposition and compromised experimental outcomes. This guide provides in-depth, experience-driven answers to common challenges, explaining the chemical principles behind each recommendation to empower you in your research.
Frequently Asked Questions (FAQs)
Q1: My solid this compound has changed color from light yellow to brown upon storage. What is causing this, and is the material still usable?
A1: This color change is a common visual indicator of degradation, likely stemming from a combination of oxidation and polymerization. The indole nucleus is an electron-rich heterocycle, making it susceptible to oxidation, even by atmospheric oxygen. This process can generate highly colored polymeric impurities. The aldehyde functional group is also prone to slow air oxidation, potentially forming the corresponding carboxylic acid, though this is typically not highly colored.
-
Causality: The degradation is often initiated by exposure to air (oxygen), light (photo-oxidation), and elevated temperatures, which act as catalysts for these decomposition pathways. The presence of trace acid or metal impurities can accelerate this process.
-
Usability: The material's usability depends on the extent of decomposition. A slight color change may indicate minor impurity formation (<5%), which might be acceptable for some initial screening experiments. However, for reactions sensitive to impurities or for generating material for late-stage development, the compound should be repurified (e.g., by column chromatography or recrystallization) or a fresh batch should be used. We strongly recommend running a purity check via HPLC or NMR to quantify the level of degradation before use.
Q2: I dissolved the compound in DMSO for screening, but after 24 hours at room temperature, I see multiple new peaks in my LC-MS analysis. What happened?
A2: This is a classic case of solvent- and time-dependent degradation. While DMSO is a common solvent, its quality and handling are critical. "Wet" or unstabilized DMSO can contain trace amounts of water and peroxides, which can facilitate hydrolysis and oxidation of the aldehyde. Furthermore, prolonged exposure to ambient light and temperature on a lab bench will accelerate these processes.
-
Likely Degradation Products:
-
Oxidation: The primary new peak is likely the corresponding carboxylic acid (3-chloro-1H-indole-4-carboxylic acid), formed by the oxidation of the aldehyde.
-
Dimerization/Polymerization: Broader, less-defined peaks could indicate the formation of oligomers.
-
Reaction with Solvent Impurities: Trace impurities in the DMSO could potentially react with the aldehyde.
-
-
Preventative Protocol: For maximum stability in solution, prepare stock solutions fresh for each experiment. If storage is unavoidable, use anhydrous, high-purity DMSO, flash the vial with an inert gas (Argon or Nitrogen) before sealing, and store at -20°C or -80°C in the dark.
Q3: What are the absolute optimal storage conditions for this compound, both as a solid and in solution?
A3: Optimal storage is crucial for extending the shelf-life and ensuring reproducible results. The key is to mitigate exposure to oxygen, moisture, light, and heat.
| Parameter | Solid State Storage | Solution State Storage | Scientific Rationale |
| Temperature | 2-8°C is standard.[1][2] For long-term (>1 year), -20°C is preferred. | -20°C to -80°C. | Reduces the kinetic rate of all decomposition reactions. Avoids freeze-thaw cycles. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen).[3] | Flash solution with Argon or Nitrogen before sealing. | Prevents oxidation of the electron-rich indole ring and the aldehyde group.[4][5] |
| Light | Store in an amber vial or a container wrapped in aluminum foil. | Use amber vials or foil-wrapped tubes. | Prevents photo-oxidation and light-catalyzed degradation pathways.[6] |
| Moisture | Store in a desiccator or a tightly sealed container with a desiccant. | Use anhydrous, high-purity solvents. | Prevents hydrolysis and moisture-catalyzed side reactions. |
| Container | Glass vials with PTFE-lined caps. For ultimate long-term storage, flame-sealed ampoules.[4] | Vials with PTFE-lined septa caps. | Ensures an inert storage environment and prevents leaching or reaction with container materials. |
Troubleshooting Guide
Problem 1: Inconsistent Reaction Yields
-
Symptom: You are running a well-established reaction (e.g., a Wittig reaction, reductive amination) and observing inconsistent yields, ranging from high to very low, using the same protocol.
-
Underlying Cause: The most probable cause is variable purity of your this compound starting material. If the compound has partially degraded, the actual molar quantity of the active aldehyde is lower than calculated, and the impurities may interfere with the reaction.
-
Troubleshooting Workflow:
Caption: Workflow for diagnosing inconsistent reaction yields.
Problem 2: Appearance of an Unidentified Carboxylic Acid Peak
-
Symptom: During reaction monitoring or upon workup, you detect a mass corresponding to 3-chloro-1H-indole-4-carboxylic acid (M+16 relative to starting material).
-
Underlying Cause: This is a direct result of the oxidation of the aldehyde functional group. This can happen slowly in storage but is often accelerated during a reaction by certain reagents or conditions.
-
Common Causes & Solutions:
-
Air Exposure: Performing reactions in an open flask or not using an inert atmosphere allows atmospheric oxygen to oxidize the aldehyde, especially at elevated temperatures.
-
Solution: Always run reactions under an inert atmosphere of Nitrogen or Argon. Use glassware that has been oven-dried to remove moisture.[7]
-
-
Oxidizing Reagents: Use of certain reagents, even if not intended as primary oxidants, can cause this side reaction. For example, some metal catalysts can facilitate air oxidation.
-
Solution: Scrutinize all reagents for their oxidizing potential. If a metal catalyst is used, ensure the system is rigorously deoxygenated.
-
-
Peroxide Contamination: Solvents like THF or diethyl ether can form explosive peroxides over time. These peroxides are potent oxidizing agents.
-
Solution: Always use freshly distilled or inhibitor-free, anhydrous solvents from a reputable supplier. Test for peroxides in older solvent bottles before use.
-
-
Plausible Decomposition Pathways
The diagram below illustrates the most likely degradation routes for this compound based on the chemical properties of the indole and aldehyde functional groups.
Caption: Plausible decomposition pathways for the target compound.
Experimental Protocols
Protocol 1: Recommended Procedure for Preparing a Stock Solution
This protocol is designed to minimize degradation when preparing solutions for screening or reactions.
-
Preparation: Gently warm a vial of this compound to room temperature inside a desiccator to prevent moisture condensation.
-
Inert Atmosphere: Transfer the required amount of the solid to a clean, dry vial inside a glovebox or under a positive flow of argon/nitrogen.[4][5]
-
Solvent Addition: Add anhydrous, high-purity solvent (e.g., DMSO, DMF) via syringe. The solvent should have been previously purged with argon or nitrogen for 15-20 minutes.
-
Mixing: Gently swirl or sonicate at room temperature until fully dissolved. Avoid heating if possible.
-
Storage: Tightly seal the vial with a PTFE-lined cap. If using a septum, wrap the cap junction with Parafilm®. For immediate use, keep on the bench. For storage longer than a few hours, store at -20°C in the dark.
Protocol 2: Forced Degradation Study (for Analytical Method Validation)
This protocol outlines conditions to intentionally degrade the compound to identify potential degradation products and validate the specificity of a stability-indicating HPLC method.[8][9][10]
-
Sample Preparation: Prepare several identical solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Acid Hydrolysis: To one sample, add 1N HCl. Heat at 60°C for 2-8 hours.
-
Base Hydrolysis: To another sample, add 1N NaOH. Keep at room temperature for 1-4 hours.
-
Oxidative Degradation: To a third sample, add 3-6% hydrogen peroxide (H₂O₂). Keep at room temperature for 8-24 hours, protected from light.[6]
-
Thermal Degradation: Keep one sample (solid or in solution) in an oven at 70°C for 24-48 hours.
-
Photolytic Degradation: Expose one sample (solid or in solution) to direct UV light (e.g., 254 nm) or in a photostability chamber.
-
Analysis: After the designated time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by HPLC-UV/MS to identify and separate the degradation products from the parent peak.
References
- Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds.
- Ossila. Air Sensitive Compounds.
- Fiveable. Aromatic Aldehyde Definition - Organic Chemistry Key Term.
- ChemicalBook. (2024). This compound CAS#: 1216113-27-7.
- ChemScene. 3-Chloro-1H-indole-2-carbaldehyde.
- Chemistry Stack Exchange. (2023).
- Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134.
- Fisher Scientific.
- Patolia, V. N. et al. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online.
- Echemi. (2019).
- International Journal of Research in Pharmacology & Pharmacotherapeutics. (2019). Development of forced degradation and stability indicating studies for drug substance and drug product.
- PubChem. 3-Chloro-1H-indole.
- Sule, S. et al. (2023).
- Research Journal of Pharmacy and Technology. (2018).
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- 5. This compound | 1216113-27-7 [chemicalbook.com]
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- 7. Azidoindolines—From Synthesis to Application: A Review [mdpi.com]
- 8. ijrpp.com [ijrpp.com]
- 9. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Scale-Up Synthesis of 3-Chloro-1H-indole-4-carbaldehyde
Introduction
3-Chloro-1H-indole-4-carbaldehyde is a critical intermediate in the synthesis of various pharmaceutical agents, particularly in the development of anti-cancer and anti-inflammatory drugs.[1] Its precise architecture allows for the construction of complex molecular frameworks. However, transitioning the synthesis of this valuable building block from the laboratory bench to a larger, pilot-plant or industrial scale presents a unique set of challenges. These can range from managing reaction exotherms and ensuring regioselectivity to achieving consistent purity and yield.
This technical support guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to navigate the complexities of scaling up the synthesis of this compound. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed, data-driven decisions during your scale-up campaigns.
Synthetic Strategy Overview
The most common and industrially viable route to this compound involves a two-step sequence starting from 1H-indole.
-
Vilsmeier-Haack Formylation: Introduction of the aldehyde group at the C3 position of the indole ring. This reaction is highly regioselective for the electron-rich C3 position.[2]
-
Electrophilic Chlorination: Subsequent chlorination of the intermediate, 1H-indole-3-carbaldehyde, at the C3 position is not feasible. The typical route involves formylation at the 4-position, which is not the most reactive site, followed by chlorination. A more direct approach starts with 4-formylindole. However, for the target molecule, the process starts with formylation of indole, which predominantly occurs at the 3-position. A more practical route would be to start with 1H-indole-4-carbaldehyde and then perform a chlorination. The most common chlorinating agent for this transformation is N-Chlorosuccinimide (NCS).[3][4]
The overall synthetic workflow can be visualized as follows:
Sources
Technical Support Center: Managing Regioselectivity in Indole Formylation
Welcome to the Technical Support Center for Managing Regioselectivity in Indole Formylation. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the nuanced challenge of introducing a formyl group onto the indole scaffold. As a privileged structure in numerous pharmaceuticals and bioactive natural products, the precise functionalization of indole is paramount.
This document moves beyond simple protocols to provide a deeper understanding of the underlying principles governing regioselectivity. We will dissect common formylation reactions, troubleshoot frequent issues, and offer field-tested strategies to achieve your desired constitutional isomer.
Part 1: The Fundamentals of Indole Reactivity
Before delving into specific troubleshooting scenarios, it's crucial to understand the inherent electronic properties of the indole ring. The pyrrole moiety of indole is electron-rich, making it highly susceptible to electrophilic aromatic substitution. The highest electron density is at the C3 position, making it the most nucleophilic and kinetically favored site for electrophilic attack.[1] Consequently, most standard formylation methods will overwhelmingly yield the indole-3-carboxaldehyde.
Our challenge, therefore, is to either leverage this inherent reactivity for efficient C3-formylation or to develop strategies that override this natural preference to achieve formylation at other positions (C2, C4, C5, C6, or C7).
Part 2: C3-Formylation: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is the most prevalent and versatile method for introducing a formyl group at the C3 position of indoles.[2][3] It utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as a mild electrophile.[4][5]
Reaction Mechanism Overview
The process involves two main stages: formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) and the subsequent electrophilic attack by the indole, followed by hydrolysis.[5]
Caption: General mechanism of the Vilsmeier-Haack reaction on indole.
Frequently Asked Questions & Troubleshooting Guide for C3-Formylation
This section addresses common problems encountered during the Vilsmeier-Haack formylation of indoles.
Question 1: My reaction is producing a significant amount of a high molecular weight, insoluble byproduct. What is it and how can I prevent it?
Answer: You are likely observing the formation of a bis(indolyl)methane derivative. This occurs when the newly formed, electron-rich indole-3-carboxaldehyde product reacts with another molecule of the starting indole under the acidic reaction conditions.[6]
Troubleshooting Steps:
-
Control Stoichiometry: Avoid using a large excess of the Vilsmeier reagent. A slight excess (1.1-1.5 equivalents) is usually sufficient.
-
Maintain Low Temperature: Keep the reaction temperature low (0 °C to room temperature) during the addition of the indole. Elevated temperatures can accelerate the side reaction.[6]
-
Order of Addition: Always add the indole solution dropwise to the pre-formed Vilsmeier reagent at low temperature. This ensures the indole encounters the formylating agent first, rather than the product.[6]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Once the indole is gone, quench the reaction promptly to minimize byproduct formation.[6][7]
Question 2: Besides my desired C3-aldehyde, I'm seeing a second formylated product. What is the likely cause?
Answer: This is most likely a diformylated product. Depending on the substrate and conditions, a second formyl group can be added to the indole ring or, if present, to other reactive sites on a substituent.[6] For example, with 7-acetylindoles, diformylation at the acetyl group has been reported.
Troubleshooting Steps:
-
Limit Vilsmeier Reagent: Use a stoichiometric amount (1.0 to 1.1 equivalents) of the Vilsmeier reagent relative to the indole substrate.[6]
-
Milder Conditions: Employ lower reaction temperatures and shorter reaction times to disfavor the second formylation event.[6]
Question 3: The reaction is sluggish or not going to completion. What solvent-related issues could be at play?
Answer: A stalled reaction can often be traced back to the solvent.[7]
-
Poor Solubility: If your starting indole has poor solubility in the chosen solvent, the reaction rate will be slow and may not reach completion.[7]
-
Reactive Solvents: Protic solvents like alcohols are incompatible as they will react with the Vilsmeier reagent.[7]
Troubleshooting Steps:
-
Solvent Screening: Screen anhydrous, aprotic solvents like Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Acetonitrile.[7] Sometimes, using DMF as both the reagent and solvent is effective.[8]
-
Co-solvents: If solubility is an issue, consider using a co-solvent system to better dissolve the starting material.[7]
-
Temperature Optimization: If using a low-boiling solvent like DCM, the reaction may be temperature-limited. Switching to a higher-boiling solvent like DCE could allow for gentle heating to drive the reaction to completion.
Standard Protocol: Vilsmeier-Haack C3-Formylation of Indole
-
Reagent Formation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.[7]
-
Reaction: Dissolve the indole (1 equivalent) in a minimal amount of anhydrous solvent (e.g., DCM or DMF). Add this solution dropwise to the Vilsmeier reagent at 0 °C.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC until the starting material is consumed.[7]
-
Workup: Cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium acetate or sodium bicarbonate until the pH is neutral or slightly basic.[7]
-
Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Part 3: Directing Formylation to Other Positions
Achieving regioselectivity at positions other than C3 requires overcoming the indole's natural electronic preference. This is typically accomplished by either blocking the C3 position or by using directing groups that steer the electrophile to a different site.
C2-Formylation Strategies
Formylation at the C2 position is challenging due to the lower electron density compared to C3.
-
Blocking the C3 Position: If the C3 position is already substituted (e.g., 3-methylindole), formylation can be forced to occur at other positions. In the case of 2,3-dimethylindole, formylation occurs on the nitrogen (N-formylation). With 3-methylindole (skatole), a mixture of N-formylation and C2-formylation can occur.
-
Directed C-H Functionalization: Modern synthetic methods increasingly rely on directing groups. While less common for formylation compared to other C-H activations, a directing group at the N1 position can facilitate C2 functionalization. For instance, in palladium-catalyzed reactions, a directing group can favor C2-arylation over C4-arylation.[9] This principle can be extended to formylation under specific catalytic conditions.
Question 4: I have a 3-substituted indole and want to formylate the C2 position. Why am I getting N-formylation instead?
Answer: The nitrogen of the indole (N1) is also a nucleophilic site. When the more reactive C3 position is blocked, and especially with electron-donating groups on the ring that increase the nitrogen's nucleophilicity, electrophilic attack can occur at N1. This is often competitive with C2 attack.
Troubleshooting Steps:
-
Protecting the Nitrogen: The most straightforward solution is to install a protecting group on the indole nitrogen (e.g., Boc, Tosyl, SEM). This completely blocks N-formylation and can electronically influence the regioselectivity of C-H formylation.
-
Reaction Conditions: N-formylation can sometimes be minimized by careful control of reaction conditions, such as using less polar solvents or specific Lewis acids that coordinate preferentially with the formylating agent, increasing its steric bulk and disfavoring attack at the more hindered C2 position next to the C3 substituent.
Formylation on the Benzene Ring (C4-C7)
Formylating the benzenoid ring of indole is a significant challenge due to the much higher reactivity of the pyrrole ring. This typically requires advanced strategies.
-
Directed C-H Activation: The most powerful strategy is the use of a directing group. A group installed at either the N1 or C3 position can chelate to a transition metal catalyst, bringing the catalytic center into proximity with a specific C-H bond on the benzene ring, enabling its functionalization.[9]
-
Blocking Pyrrole Ring Positions: In substrates where N1, C2, and C3 are all substituted, electrophilic attack is forced onto the benzene ring, typically at C6.
Caption: Decision workflow for predicting indole formylation regioselectivity.
Part 4: Alternative and Modern Formylation Methods
While the Vilsmeier-Haack reaction is a workhorse, other methods offer advantages under specific circumstances.
| Method | Reagents | Typical Regioselectivity | Advantages | Disadvantages |
| Gattermann Reaction | HCN (or Zn(CN)₂) / HCl, Lewis Acid (e.g., AlCl₃) | C3 | Can formylate phenols and ethers | Highly toxic reagents (HCN).[11][12] |
| Reimer-Tiemann | CHCl₃, strong base (e.g., NaOH) | C3 (and ortho to -OH on phenols) | Useful for phenolic substrates | Harsh conditions, often low yields, can cause ring-expansion to quinolines.[5][13] |
| Duff Reaction | Hexamethylenetetramine (HMT), acid (e.g., AcOH) | C3 | Easy and convenient to perform | Generally lower yields than Vilsmeier-Haack.[14] |
| Iron-Catalyzed | FeCl₃, Formaldehyde, aq. Ammonia, Air | C3 | Inexpensive, non-toxic catalyst, greener alternative.[15] | Requires elevated temperatures (130 °C).[15] |
| Photoredox Catalysis | Eosin Y, TMEDA, Visible Light, Air | C3 | Very mild conditions, uses air as oxidant.[16][17] | May have substrate scope limitations. |
| Orthoformate Method | Trimethyl orthoformate (TMOF), BF₃·OEt₂ | C3 | Rapid, high-yielding, operationally simple.[18] | Can form tris(indolyl)methanes with other catalysts.[18] |
Conclusion
Managing regioselectivity in indole formylation is a classic challenge in organic synthesis that requires a firm grasp of both the indole's inherent reactivity and the mechanism of the chosen reaction. For standard C3-formylation, the Vilsmeier-Haack reaction remains the method of choice, with careful control over stoichiometry and temperature being key to minimizing byproducts. To achieve formylation at less conventional sites, chemists must employ more advanced strategies, primarily involving the use of blocking or directing groups, often in conjunction with modern catalytic methods. This guide provides the foundational knowledge and troubleshooting frameworks to help you navigate these complexities and achieve your desired synthetic outcomes.
References
- Technical Support Center: Vilsmeier-Haack Formylation of Indoles. (n.d.). Benchchem.
-
Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. (2022). Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]
- Minimizing solvent effects on formylation reaction outcomes. (n.d.). Benchchem.
- Gattermann reaction. (n.d.). Grokipedia.
- Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. (n.d.). Benchchem.
-
Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. (2025). ACS Omega. Retrieved January 20, 2026, from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). Growing Science.
-
Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. (2017). Synlett. Retrieved January 20, 2026, from [Link]
- Visible-Light-Promoted Indole C-3 Formylation Using Eosin Y as a Photoredox Catalyst. (n.d.). Thieme Chemistry.
- Vilsmeier–Haack reaction of indole. (2025). YouTube.
-
Optimization of Reaction Conditions for C3-Formylation of Indole. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
- Navigating the Complexities of 3-Bromo-1H-indole Formylation: A Technical Guide. (n.d.). Benchchem.
-
Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Journal of Pharmaceutical, Chemical and Biological Sciences.
- Regioselective Formation of Substituted Indoles: Formal Synthesis of Lysergic Acid. (n.d.). MDPI.
- Comparing Vilsmeier-Haack with other formylation methods for heterocycles. (n.d.). Benchchem.
-
Selective and Efficient Formylation of Indoles (C3) and Pyrroles (C2) Using 2,4,6-Trichloro-1,3,5-Triazine/Dimethylformamide (TCT/DMF) Mixed Reagent. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. (2020). Chemical Science. Retrieved January 20, 2026, from [Link]
-
Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. (2022). Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]
- Acylation of Indoles by Duff Reaction and Vilsmeier-Haack Formylation and Conformation of N- Formylindoles. (n.d.). Sciencemadness.org.
-
Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. (1968). Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). NROChemistry. Retrieved January 20, 2026, from [Link]
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Technical Support Center: Synthesis of 3-chloro-1H-indole-4-carbaldehyde
Welcome to the technical support center for the synthesis of 3-chloro-1H-indole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of the work-up procedure for this specific indole derivative. Here, we address common challenges and provide scientifically grounded solutions in a direct question-and-answer format.
I. Frequently Asked Questions (FAQs) about the Work-up
Q1: My reaction mixture is a thick, viscous paste after the Vilsmeier-Haack reaction. Is this normal, and how should I proceed with the work-up?
A1: Yes, the formation of a viscous paste or even a solid mass is quite common in Vilsmeier-Haack reactions involving indoles.[1] This is due to the formation of the intermediate iminium salt, which often has limited solubility in the reaction medium.
Recommended Action: The crucial next step is the careful hydrolysis of this intermediate. Do not be tempted to add the entire reaction mixture to a large volume of water at once, as this can be highly exothermic and lead to uncontrolled temperature increases and potential side reactions. Instead, slowly and cautiously add crushed ice to the reaction vessel with vigorous stirring. This allows for a controlled quench and hydrolysis of the iminium salt to the desired aldehyde.
Q2: After adding water/ice, the color of my solution is an intense red/orange. Does this indicate a problem?
A2: A cherry-red or deep orange color upon initial hydrolysis is characteristic of the protonated form of the resulting indole-4-carbaldehyde and is generally not a cause for alarm.[1] The acidic conditions generated from the decomposition of the Vilsmeier reagent contribute to this coloration. The color should lighten as you proceed with the neutralization step.
Q3: What is the optimal pH for precipitating the this compound product?
A3: The product is typically precipitated by carefully neutralizing the acidic reaction mixture. While a specific pH is not always mandated, the goal is to reach a point where the product is least soluble. A general procedure involves adding a saturated solution of a base, such as sodium carbonate or sodium hydroxide, until the solution is alkaline.[2] It is advisable to monitor the precipitation during the addition of the base. For hydroxy-substituted indole carbaldehydes, a final pH of 4 has been reported to be effective for precipitation.[3] Given the chloro-substitution, a neutral to slightly basic pH (around 7-8) is a good starting point for maximizing precipitation.
Q4: My precipitated product is an oily solid or a gum. How can I obtain a filterable solid?
A4: The formation of an oily product can be attributed to several factors, including the presence of impurities or residual solvent.
Troubleshooting Steps:
-
Ensure Complete Hydrolysis: Incomplete hydrolysis of the iminium intermediate can lead to oily byproducts. After the initial quench, allow the mixture to stir for a sufficient period (e.g., 1-2 hours) at room temperature to ensure the reaction is complete.
-
Controlled Neutralization: Add the basic solution slowly and with efficient stirring to promote the formation of a crystalline solid. Rapid addition can sometimes lead to the oiling out of the product.
-
Solvent Trituration: If an oil persists, you can attempt to induce crystallization by adding a small amount of a non-polar solvent in which the product is insoluble, such as hexane or diethyl ether, and vigorously stirring or sonicating the mixture.
-
Temperature Adjustment: Cooling the mixture in an ice bath after neutralization can also aid in the solidification of the product.[4]
II. Troubleshooting Guide: Common Work-up Issues and Solutions
This section provides a more in-depth look at specific problems that can arise during the work-up and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solutions |
| Low Yield of Precipitated Product | 1. Incomplete reaction. 2. Product is partially soluble in the aqueous work-up solution. 3. Overly aggressive basification leading to decomposition. | 1. Ensure the Vilsmeier-Haack reaction has gone to completion using TLC analysis before initiating the work-up. 2. After filtration, extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover any dissolved product. 3. Add the base portion-wise and monitor the pH carefully. Avoid strongly basic conditions for extended periods. |
| Product is Contaminated with a Dark, Tarry Impurity | 1. Reaction temperature was too high, leading to polymerization or decomposition of the indole. 2. Air oxidation of the indole nucleus. | 1. Maintain careful temperature control during the Vilsmeier-Haack reaction. 2. Consider performing the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The crude product can often be purified by recrystallization or column chromatography. |
| Difficulty in Filtering the Precipitated Solid (Fine Particles) | 1. Rapid precipitation leading to the formation of very small crystals. | 1. Allow the neutralized mixture to stand for a longer period (e.g., overnight in a refrigerator) to allow for crystal growth. 2. Use a filtration aid such as Celite® to improve the filtration rate. |
| Product Purity is Low After Initial Precipitation | 1. Co-precipitation of inorganic salts. 2. Presence of unreacted starting material or side products. | 1. Wash the filtered solid thoroughly with deionized water to remove inorganic salts.[1] 2. Further purification by recrystallization or column chromatography is necessary. |
III. Experimental Protocols
A. Standard Work-up and Precipitation Protocol
This protocol assumes the Vilsmeier-Haack reaction has been completed.
-
Controlled Quenching: Cool the reaction vessel in an ice-salt bath. Slowly and with vigorous stirring, add crushed ice to the reaction mixture. Maintain the temperature below 10 °C during this process.[1]
-
Hydrolysis: Once the initial exothermic reaction has subsided, allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete hydrolysis of the iminium intermediate.
-
Neutralization and Precipitation: Cool the solution in an ice bath. Slowly add a saturated aqueous solution of sodium carbonate with continuous stirring until the mixture is alkaline (pH ~8). A precipitate should form.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any inorganic salts.
-
Drying: Dry the solid under vacuum to a constant weight.
B. Recrystallization Protocol for Purification
Recrystallization is a powerful technique for purifying the crude this compound.[5] The choice of solvent is critical.
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or a mixture such as ethanol/water) to find a suitable recrystallization solvent. The ideal solvent will dissolve the compound when hot but not when cold.[4] For indole-3-aldehyde, ethanol has been used for recrystallization.[1]
-
Dissolution: In a flask, add the crude product and a minimal amount of the chosen recrystallization solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[4]
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
IV. Visualizing the Work-up Workflow
The following diagram illustrates the key stages of the work-up procedure for this compound synthesis.
Caption: Workflow for the work-up and purification of this compound.
V. Troubleshooting Logic Diagram
This diagram provides a logical path for troubleshooting common issues encountered during the work-up.
Caption: Troubleshooting flowchart for the work-up of this compound.
References
-
El-Gharably, A. et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27233–27285. Available at: [Link]
- Fritz, H. (1959). As cited in: Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Unpublished work.
- BenchChem (2025). Vilsmeier-Haack Formylation of Indoles.
-
ResearchGate (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Available at: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]
-
ChemWis (2023). Vilsmeier–Haack reaction of indole. YouTube. Available at: [Link]
- Google Patents (2012). Synthetic method for indole-3-carboxaldehyde compounds. CN102786460A.
- Naik, N. et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
-
Organic Syntheses. Indole-3-aldehyde. Available at: [Link]
-
MDPI (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(4), M1483. Available at: [Link]
- BenchChem (2025).
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
- Supporting Information for a scientific article. Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
-
ResearchGate (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available at: [Link]
-
Wikipedia. Indole-3-carbaldehyde. Available at: [Link]
-
Vassar College (2007). Organic Chemistry Lab: Recrystallization. YouTube. Available at: [Link]
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- 2. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
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- 4. m.youtube.com [m.youtube.com]
- 5. Reagents & Solvents [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 3-chloro-1H-indole-4-carbaldehyde
For researchers and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of progressive and reliable research. Among the arsenal of analytical techniques, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level map of a molecule's proton framework. This guide offers an in-depth analysis of the ¹H NMR spectrum of 3-chloro-1H-indole-4-carbaldehyde, a substituted indole of interest in medicinal chemistry.
This document moves beyond a simple data sheet, providing a comparative analysis against structurally related analogues. By understanding how the chloro and carbaldehyde substituents modulate the electronic environment of the indole scaffold, researchers can gain a deeper, predictive insight into the structural characterization of similar compounds.
Predictive Analysis of the ¹H NMR Spectrum
Caption: Structure of this compound with proton numbering.
The predicted ¹H NMR spectrum is characterized by several key features arising from the combined electronic effects of the substituents:
-
Aldehyde Proton (-CHO): This proton is expected to be the most deshielded, appearing as a singlet far downfield, likely in the range of δ 10.0–10.5 ppm . This is due to the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group.
-
Indole N-H Proton (H1): This proton typically appears as a broad singlet at a high chemical shift, often > δ 8.5 ppm , and its position can be highly dependent on solvent and concentration.[3] In a hydrogen-bond-accepting solvent like DMSO-d₆, this peak becomes sharper and more distinct.
-
Pyrrole Proton (H2): The H2 proton is adjacent to the electronegative nitrogen. The presence of the C3-chloro group will further deshield this proton through an inductive effect. It is predicted to be a singlet (no adjacent protons) in the range of δ 7.5-7.8 ppm .
-
Benzene Ring Protons (H5, H6, H7): These protons form a coupled system.
-
H5: This proton is ortho to the strongly electron-withdrawing aldehyde group, which will cause a significant downfield shift. It is expected to appear as a doublet of doublets (dd) or a triplet around δ 7.8-8.0 ppm .
-
H7: This proton is ortho to the indole nitrogen's lone pair but is also influenced by the C4-aldehyde. Its chemical shift is predicted to be around δ 7.5-7.7 ppm as a doublet of doublets (dd).
-
H6: Positioned meta to the aldehyde, H6 will be the most shielded of the benzenoid protons, likely appearing as a triplet (or dd) around δ 7.2-7.4 ppm .
-
Comparative Analysis with Indole Analogues
To understand the specific influence of each substituent, we compare the predicted shifts for our target molecule with the known experimental data for 1H-Indole, 3-chloro-1H-indole, and 1H-indole-4-carbaldehyde. This comparison illuminates the additive nature of substituent effects on the indole ring.[4]
| Proton | 1H-Indole (DMSO-d₆)¹ | 3-chloro-1H-indole (CDCl₃)² | 1H-indole-4-carbaldehyde (CDCl₃)³ | This compound (Predicted in DMSO-d₆) | Rationale for Shift |
| N-H | ~11.08 (br s) | ~8.1 (br s) | ~8.4 (br s) | ~11.5 (br s) | Electron-withdrawing groups increase acidity and shift N-H downfield. |
| H2 | ~7.40 (t) | ~7.25 (s) | ~7.4 (t) | ~7.7 (s) | Inductive deshielding from adjacent Cl atom; becomes a singlet. |
| H3 | ~6.45 (t) | --- | ~7.3 (t) | --- | Position is substituted. |
| H4 | ~7.55 (d) | ~7.7 (d) | --- | --- | Position is substituted. |
| H5 | ~6.98 (t) | ~7.1 (t) | ~7.8 (d) | ~7.9 (dd) | Strong deshielding from ortho-carbaldehyde group. |
| H6 | ~7.08 (t) | ~7.15 (t) | ~7.3 (t) | ~7.3 (t) | Relatively unaffected, being meta to both substituents. |
| H7 | ~7.45 (d) | ~7.4 (d) | ~7.6 (d) | ~7.6 (d) | Deshielded by proximity to the pyrrole ring and C4-substituent. |
| -CHO | --- | --- | ~10.2 (s) | ~10.3 (s) | Characteristic aldehyde proton chemical shift. |
¹ Data adapted from various sources.[3][5] ² Data adapted from various sources.[6][7] ³ Data adapted from various sources.[8][9]
Analysis of Trends:
-
The chloro group at C3 primarily affects the local environment, causing a downfield shift and converting the H2 signal from a triplet to a singlet.
-
The carbaldehyde group at C4 exerts a powerful deshielding effect on the peri-proton H5, shifting it significantly downfield. It also has a notable, though lesser, effect on H7 and the N-H proton.
-
The predicted spectrum of This compound is a logical superposition of these individual effects.
Experimental Protocol for Spectrum Acquisition and Validation
To obtain a high-quality, verifiable ¹H NMR spectrum, a standardized protocol is essential. The following methodology is designed to be self-validating by ensuring sample purity, proper instrument setup, and the use of appropriate internal standards.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified solid this compound.[10][11] The purity of the sample is paramount; impurities will introduce extraneous peaks and complicate interpretation.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended as it effectively solubilizes many indole derivatives and slows the N-H proton exchange, resulting in a sharper N-H signal.[12]
-
Transfer the solution to a clean, dry 5 mm NMR tube of good quality.[13] Ensure no solid particulates are present, as they can degrade the magnetic field homogeneity and thus the spectral resolution.
-
Use the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) as the primary internal reference for calibrating the chemical shift axis.
-
-
Spectrometer Setup and Data Acquisition:
-
The experiment should be performed on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion, especially for the coupled aromatic protons.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the DMSO-d₆. Perform automated or manual shimming of the magnetic field to maximize its homogeneity, which is critical for achieving sharp, well-resolved peaks.
-
Acquisition Parameters:
-
Pulse Angle: Use a 30-45° pulse angle to allow for a shorter relaxation delay without saturating the signals.
-
Acquisition Time (AT): Set to at least 3-4 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient for qualitative analysis. For accurate integration, a longer delay (5 x T₁) is required.
-
Number of Scans (NS): Acquire 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
-
Caption: Workflow for NMR-based structural elucidation of the target molecule.
Advanced 2D NMR for Unambiguous Assignment
While 1D ¹H NMR provides a wealth of information, complex coupling patterns can sometimes lead to ambiguity. For definitive proof of structure, 2D NMR experiments are indispensable.[14][15]
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[16] For this compound, a COSY spectrum would be expected to show correlations between H5-H6, H6-H7, and a weaker long-range correlation between H5-H7. This would confirm their connectivity and relative positions on the benzene ring.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps each proton directly to the carbon it is attached to.[17] This provides an unambiguous link between the proton and carbon skeletons of the molecule, confirming, for example, that the signal at ~7.7 ppm (H2) is attached to a carbon in the pyrrole ring, while signals at ~7.3-7.9 ppm are attached to carbons in the benzene ring.
Caption: Predicted ¹H-¹H COSY correlations for this compound.
By combining predictive analysis with a robust experimental framework and advanced 2D techniques, researchers can confidently elucidate and verify the structure of this compound and other novel substituted indoles, ensuring the integrity and progress of their research endeavors.
References
-
PubChem. (n.d.). Indole. National Center for Biotechnology Information. Retrieved from [Link][18]
-
Dame, Z. T., et al. (2017). Developing and Standardizing a Protocol for Quantitative Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy of Saliva. Journal of Visualized Experiments. Retrieved from [Link][19]
-
SpectraBase. (n.d.). 1H-indole-4-carboxaldehyde - Optional[1H NMR] - Spectrum. Wiley. Retrieved from [Link][8]
-
Royal Society of Chemistry. (n.d.). Supporting information: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation.... Retrieved from [Link][20]
-
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link][17]
-
Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link][12]
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link][21]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link][11]
-
ResearchGate. (n.d.). 1 H NMR spectra showing NH of indole moiety and aromatic protons. Retrieved from [Link][22]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link][13]
-
ResearchGate. (n.d.). Electronic trends of indole substitution. Retrieved from [Link][4]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0029737). Retrieved from [Link][23]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link][14]
-
PubChem. (n.d.). 3-Chloro-1H-indole. National Center for Biotechnology Information. Retrieved from [Link][6]
-
PubChem. (n.d.). Indole-4-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link][9]
-
Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. Heterocycles, 27(2), 377-395. Retrieved from [Link]
-
Elyashberg, M., et al. (2012). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 50(9), 627-638. Retrieved from [Link][15]
-
SpectraBase. (n.d.). 1-Methyl-1H-indole - Optional[1H NMR] - Chemical Shifts. Wiley. Retrieved from [Link][24]
-
YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives. Retrieved from [Link][1]
-
ResearchGate. (n.d.). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System. Retrieved from [Link][25]
-
ATB. (n.d.). 3-Chloro-1H-indazole. Retrieved from [Link][26]
-
San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Retrieved from [Link][16]
-
Axios Research. (n.d.). 3-Chloro-1H-indole. Retrieved from [Link][27]
-
ChemRxiv. (2020). Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study. Retrieved from [Link][2]
-
National Institutes of Health. (2012). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PMC. Retrieved from [Link][28]
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A Comparative Guide to the Mass Spectrometry of 3-chloro-1H-indole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction to 3-chloro-1H-indole-4-carbaldehyde
This compound is a halogenated indole derivative. The indole scaffold is a core structural motif in numerous biologically active compounds and pharmaceuticals. The presence of a chlorine atom and a carbaldehyde group significantly influences the molecule's chemical properties and its behavior in a mass spectrometer. Understanding its fragmentation pattern is crucial for its unambiguous identification in complex matrices, such as in drug metabolism studies or synthetic reaction monitoring.
Chemical Properties:
| Property | Value |
| Chemical Formula | C₉H₆ClNO |
| Molecular Weight | 179.61 g/mol |
| CAS Number | 1216113-27-7 |
Comparative Analysis of Ionization Techniques
The choice of ionization technique is paramount in mass spectrometry as it dictates the type and extent of fragmentation, and consequently, the structural information that can be obtained. Here, we compare two of the most common techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).
Electron Ionization (EI): The Hard Ionization Approach for Structural Elucidation
Electron Ionization is a high-energy ("hard") ionization technique that imparts significant internal energy to the analyte molecule, leading to extensive and reproducible fragmentation. This makes it a powerful tool for structural elucidation by creating a characteristic "fingerprint" mass spectrum.
Expected Fragmentation Pattern under EI:
Upon electron impact, this compound is expected to form a molecular ion (M⁺˙) at m/z 179, with a characteristic M+2 peak at m/z 181 due to the natural isotopic abundance of ³⁷Cl (approximately 32.5% that of ³⁵Cl). The subsequent fragmentation is predicted to proceed through several key pathways:
-
Loss of a Hydrogen Radical (H•): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, leading to a stable acylium ion [M-H]⁺ at m/z 178.
-
Loss of Carbon Monoxide (CO): Following the initial loss of a hydrogen radical, the resulting acylium ion can lose carbon monoxide, a neutral loss of 28 Da, to form an ion at m/z 150.
-
Loss of the Formyl Group (•CHO): Cleavage of the C-C bond between the indole ring and the carbaldehyde group can result in the loss of a formyl radical, yielding an ion at m/z 150.
-
Loss of Chlorine Radical (Cl•): Cleavage of the C-Cl bond would result in an ion at m/z 144.
-
Loss of HCl: Elimination of a neutral hydrogen chloride molecule could lead to an ion at m/z 143.
Proposed EI Fragmentation Summary:
| Ion | Proposed Structure | m/z (for ³⁵Cl) |
| [M]⁺˙ | Molecular Ion | 179 |
| [M+2]⁺˙ | Molecular Ion (³⁷Cl) | 181 |
| [M-H]⁺ | 178 | |
| [M-CHO]⁺ | 150 | |
| [M-Cl]⁺ | 144 | |
| [M-HCl]⁺˙ | 143 |
Electrospray Ionization (ESI): The Soft Ionization Technique for Molecular Weight Determination
Electrospray Ionization is a "soft" ionization technique that typically results in the formation of protonated molecules [M+H]⁺ with minimal fragmentation. This makes it ideal for determining the molecular weight of the analyte. Tandem mass spectrometry (MS/MS) is then required to induce fragmentation and obtain structural information.
Expected Behavior under ESI:
In positive ion mode ESI, this compound is expected to readily form a protonated molecule at m/z 180 (for the ³⁵Cl isotope) and m/z 182 (for the ³⁷Cl isotope).
Collision-Induced Dissociation (CID) in ESI-MS/MS:
To elicit structural information, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID). The fragmentation of the protonated molecule is expected to differ from that of the radical cation formed in EI. Common fragmentation pathways for protonated aromatic aldehydes include the neutral loss of carbon monoxide (CO) and water (H₂O)[1]. For indole derivatives, cleavage of side chains is a common fragmentation pathway[2][3].
Proposed ESI-MS/MS Fragmentation Summary:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment |
| 180/182 ([M+H]⁺) | 152/154 | 28 (CO) | [M+H-CO]⁺ |
| 180/182 ([M+H]⁺) | 162/164 | 18 (H₂O) | [M+H-H₂O]⁺ |
| 180/182 ([M+H]⁺) | 144 | 36 (HCl) | [M+H-HCl]⁺ |
It is also possible to observe dehalogenation reactions in the ESI source, which can sometimes complicate spectral interpretation.
Experimental Protocols
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a solvent compatible with the chosen ionization method. For ESI, a typical solvent system is 50:50 acetonitrile:water with 0.1% formic acid.
Electron Ionization Mass Spectrometry (EI-MS) Protocol
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an EI source.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
-
Instrumentation: A liquid chromatograph coupled to a mass spectrometer (LC-MS) equipped with an ESI source.
-
LC Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with 10% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Scan Range: m/z 50-500.
-
-
MS/MS Conditions:
-
Precursor Ion Selection: Isolate the [M+H]⁺ ions at m/z 180 and 182.
-
Collision Gas: Argon.
-
Collision Energy: Ramp from 10-40 eV to observe the fragmentation pattern at different energies.
-
Conclusion
The mass spectrometric analysis of this compound provides a wealth of structural information that is highly dependent on the chosen ionization technique. Electron Ionization will yield a complex and highly specific fragmentation pattern, ideal for library matching and unambiguous identification. In contrast, Electrospray Ionization is the method of choice for accurate molecular weight determination, with tandem MS/MS providing controlled fragmentation that can be used to confirm the connectivity of the molecule. By leveraging the complementary nature of these techniques, researchers can achieve a comprehensive and confident characterization of this and other related halogenated indole compounds.
References
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Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Request PDF. [Link]
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Maslamani, R., et al. (2018). Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Infrared (GC-IR) Analyses of the Chloro-1- n-pentyl-3-(1-naphthoyl)-Indoles: Regioisomeric Cannabinoids. PubMed. [Link]
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Salvitti, C., et al. (2025). a) ESI‐(−) mass spectrum (MS) of the reaction between p‐chloro... ResearchGate. [Link]
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da Silva, G. N., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. PubMed. [Link]
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Schauer, J. J., et al. (2003). LC−MS Analysis of Carbonyl Compounds and Their Occurrence in Diesel Emissions. Analytical Chemistry. [Link]
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Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. [Link]
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Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]
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Wang, L., et al. (2011). Formation of ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry. PubMed. [Link]
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Harrata, A. K., et al. (2011). Study of Mass Spectra of Some Indole Derivatives. SciRP.org. [Link]
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Doc Brown's Chemistry. C2H5Cl CH3CH2Cl mass spectrum of chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of ethyl chloride. [Link]
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Tiwari, A., & Jain, M. (2011). Mass spectral studies of nitroindole compounds. TSI Journals. [Link]
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FooDB. Showing Compound 4-Chloro-1H-indole-3-acetic acid (FDB010921). [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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National Institute of Standards and Technology. (2014). Loss of H2 and CO from protonated aldehydes in electrospray ionization mass spectrometry. [Link]
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El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. [Link]
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National Institute of Standards and Technology. (2014). Loss of H2 and CO from Protonated Aldehydes in Electrospray Ionization Mass Spectrometry. [Link]
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A Senior Application Scientist's Guide to the Synthesis of Indole-4-Carbaldehydes: A Comparative Analysis
Introduction: The Significance of the Indole-4-Carbaldehyde Scaffold
Indole-4-carbaldehyde is a crucial heterocyclic building block in the landscape of pharmaceutical and materials science.[1] Its strategic importance lies in the versatile reactivity of the formyl group at the C4 position of the indole nucleus, a feature that allows for extensive molecular elaboration. This functional handle serves as a gateway to a diverse array of complex molecules, including potent therapeutic agents and advanced organic materials. Notably, the C4-substituted indole framework is a key structural motif in numerous natural products and bioactive compounds, such as the ergot alkaloids, which exhibit a wide range of pharmacological activities.[2] Consequently, the development of efficient and regioselective methods for the synthesis of indole-4-carbaldehyde is a topic of significant interest for researchers in drug discovery and process development. This guide provides an in-depth, comparative analysis of prominent synthetic strategies, offering field-proven insights and experimental data to inform your selection of the most suitable method for your research endeavors.
Methodology 1: Directed ortho-Metalation (DoM) – A Classic Approach to C4-Functionalization
Directed ortho-metalation (DoM) is a powerful and well-established strategy for the regioselective functionalization of aromatic and heteroaromatic rings.[3] This method relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. The resulting organometallic intermediate can then be trapped with a suitable electrophile, in this case, a formylating agent, to introduce the desired functionality with high precision.
Causality Behind Experimental Choices
The success of a DoM strategy for the synthesis of indole-4-carbaldehyde hinges on the judicious choice of a directing group that selectively activates the C4 position. The indole nitrogen (N1) is a common anchoring point for DMGs. A silyl protecting group, for instance, can be employed in conjunction with another directing functionality to steer lithiation away from the more acidic C2 position and towards the benzenoid ring. Snieckus and co-workers demonstrated that a gramine-type directing group at C3, in concert with an N-silyl group, can effectively direct lithiation to the C4 position.[4] The bulky silyl group on the nitrogen sterically hinders approach to the C2 and C7 positions, while the dimethylamino group of the gramine substituent at C3 coordinates with the lithium cation, positioning the base for selective deprotonation at C4.
Experimental Protocol: Directed C4-Lithiation and Formylation
The following protocol is a representative example of a DoM approach to indole-4-carbaldehyde, adapted from principles established in the literature.[4][5]
Step 1: N-Protection and C3-Functionalization (Preparation of the DoM Substrate)
-
To a solution of indole in anhydrous THF at 0 °C is added sodium hydride (1.1 eq). The mixture is stirred for 30 minutes, followed by the addition of a suitable silyl chloride (e.g., triisopropylsilyl chloride, 1.1 eq). The reaction is allowed to warm to room temperature and stirred until complete consumption of the starting material.
-
The N-silyl protected indole is then subjected to a Mannich reaction with formaldehyde and dimethylamine to introduce the dimethylaminomethyl (gramine) group at the C3 position.
Step 2: Directed ortho-Metalation and Formylation
-
A solution of the N-silyl-3-(dimethylaminomethyl)indole (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon).
-
sec-Butyllithium (2.2 eq) is added dropwise, and the resulting deep-colored solution is stirred at -78 °C for 1 hour to ensure complete C4-lithiation.
-
Anhydrous N,N-dimethylformamide (DMF, 3.0 eq) is added dropwise to the solution of the C4-lithiated indole.
-
The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford indole-4-carbaldehyde. The N-silyl and C3-gramine groups are typically cleaved during workup and purification.
Visualization of the DoM Workflow
Caption: Workflow for the synthesis of indole-4-carbaldehyde via Directed ortho-Metalation.
Methodology 2: Transition-Metal-Catalyzed C-H Functionalization – A Modern and Efficient Strategy
In recent years, transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical tool for the synthesis of complex molecules.[6] This approach allows for the direct conversion of inert C-H bonds into new C-C or C-heteroatom bonds, often with high levels of regioselectivity. For the synthesis of indole-4-carbaldehydes, a directing group at the C3 position can be utilized to steer a transition metal catalyst to selectively activate the C4-H bond.
Causality Behind Experimental Choices
The regioselectivity of transition-metal-catalyzed C-H functionalization is dictated by the formation of a stable metallacyclic intermediate.[2] A weakly coordinating directing group, such as a formyl or acetyl group at the C3 position of the indole, can coordinate to a transition metal center (e.g., palladium or ruthenium). This coordination event positions the metal in close proximity to the C4-H bond, facilitating its cleavage through a concerted metalation-deprotonation (CMD) pathway or related mechanism. The resulting C4-metalated indole can then participate in various coupling reactions. While direct C-H formylation is still an evolving area, the established principles of C4-arylation and C4-alkenylation provide a strong foundation for this approach.[7][8] A plausible strategy involves the C4-palladation of a C3-formyl indole followed by a carbonylation reaction or coupling with a formylating equivalent.
Experimental Protocol: Palladium-Catalyzed C4-H Arylation (as a proxy for C-H Functionalization)
The following protocol for C4-arylation illustrates the general principles of C3-directed C-H functionalization. A subsequent carbonylation step under appropriate conditions could conceptually lead to the desired aldehyde.
Step 1: Synthesis of the C3-Formyl Indole Substrate
-
Indole-3-carbaldehyde can be readily prepared in high yield from indole using the Vilsmeier-Haack reaction (POCl₃, DMF).[2]
Step 2: Palladium-Catalyzed C4-H Arylation
-
To an oven-dried reaction vessel are added indole-3-carbaldehyde (1.0 eq), the aryl iodide coupling partner (1.5 eq), palladium(II) acetate (10 mol%), and a suitable ligand (e.g., triphenylphosphine, 20 mol%).
-
A silver salt, such as silver acetate (2.0 eq), is added as an oxidant.
-
The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon).
-
Anhydrous solvent, such as 1,2-dichloroethane or hexafluoroisopropanol (HFIP), is added.
-
The reaction mixture is heated to 100-130 °C and stirred for 12-24 hours, or until consumption of the starting material is observed by TLC.
-
Upon cooling to room temperature, the reaction mixture is filtered through a pad of celite and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the C4-arylated indole-3-carbaldehyde.
Visualization of the C-H Functionalization Workflow
Caption: General workflow for C4-functionalization via transition-metal catalysis.
Methodology 3: Synthesis from a Pre-functionalized Indole via Metal-Halogen Exchange
A reliable and versatile approach to indole-4-carbaldehyde involves the use of a pre-functionalized indole precursor, such as 4-bromoindole. This strategy leverages the well-established metal-halogen exchange reaction to generate a C4-organometallic intermediate, which is then trapped with a formylating agent.[9] This method offers excellent regiocontrol as the position of the formyl group is predetermined by the initial placement of the halogen atom.
Causality Behind Experimental Choices
The carbon-bromine bond at the C4 position of indole is susceptible to cleavage by strong organolithium bases, such as n-butyllithium or tert-butyllithium, through a lithium-halogen exchange mechanism.[10] This exchange is typically very fast, even at low temperatures, and efficiently generates the corresponding 4-lithioindole. The choice of the organolithium reagent and reaction conditions can be crucial to avoid side reactions, such as deprotonation at other positions. The resulting 4-lithioindole is a potent nucleophile that readily reacts with electrophiles like N,N-dimethylformamide (DMF) to install the formyl group.
Experimental Protocol: Lithium-Halogen Exchange and Formylation of 4-Bromoindole
The following is a representative protocol for the synthesis of indole-4-carbaldehyde from 4-bromoindole.
Step 1: Synthesis of 4-Bromoindole
-
4-Bromoindole can be synthesized via various methods, including the Batcho-Leimgruber indole synthesis starting from 2-methyl-3-bromoaniline.
Step 2: Lithium-Halogen Exchange and Formylation
-
A solution of 4-bromoindole (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
n-Butyllithium (1.1 eq in hexanes) is added dropwise to the solution. The reaction mixture is stirred at -78 °C for 30 minutes.
-
Anhydrous N,N-dimethylformamide (DMF, 2.0 eq) is added dropwise, and the mixture is stirred at -78 °C for 1 hour.
-
The reaction is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is carefully quenched with saturated aqueous ammonium chloride.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure indole-4-carbaldehyde.
Visualization of the Metal-Halogen Exchange Workflow
Caption: Workflow for indole-4-carbaldehyde synthesis via metal-halogen exchange.
Methodology 4: Oxidation of 4-Methylindole
The direct oxidation of a methyl group on an aromatic ring to an aldehyde is a classical and often efficient transformation. For the synthesis of indole-4-carbaldehyde, 4-methylindole serves as a readily available starting material. Various oxidizing agents can be employed for this purpose, with selenium dioxide (SeO₂) being a common choice for the oxidation of benzylic methyl groups.[11]
Causality Behind Experimental Choices
Selenium dioxide is a specific oxidizing agent for the conversion of activated methyl and methylene groups to carbonyl functionalities.[12] The reaction is believed to proceed through an ene reaction to form an allylic seleninic acid, followed by a[13]-sigmatropic rearrangement and subsequent hydrolysis to yield the aldehyde. The choice of solvent is critical, with dioxane often being used to solubilize both the substrate and the reagent. Careful control of the reaction temperature is necessary to prevent over-oxidation to the corresponding carboxylic acid.
Experimental Protocol: Selenium Dioxide Oxidation of 4-Methylindole
The following protocol is a representative example of the oxidation of 4-methylindole to indole-4-carbaldehyde.
Step 1: Synthesis of 4-Methylindole
-
4-Methylindole can be prepared using standard indole syntheses, such as the Fischer indole synthesis from (3-methylphenyl)hydrazine and a suitable carbonyl compound.
Step 2: Oxidation to Indole-4-carbaldehyde
-
To a solution of 4-methylindole (1.0 eq) in dioxane is added selenium dioxide (1.1 eq).
-
The reaction mixture is heated to reflux (approximately 101 °C) and monitored by TLC.
-
After completion of the reaction (typically 4-6 hours), the mixture is cooled to room temperature.
-
The precipitated black selenium is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford indole-4-carbaldehyde.
Visualization of the Oxidation Workflow
Caption: Workflow for the synthesis of indole-4-carbaldehyde via oxidation of 4-methylindole.
Comparative Performance Analysis
To facilitate an objective comparison of these synthetic methodologies, the following table summarizes key performance indicators based on literature precedents and established chemical principles.
| Methodology | Typical Reagents | Regioselectivity | Typical Yield | Key Advantages | Key Disadvantages |
| Directed ortho-Metalation (DoM) | s-BuLi, DMF, N-silyl-3-graminyl-indole | Excellent (C4) | Moderate to Good | High regiocontrol; well-established. | Requires multi-step synthesis of the substrate; cryogenic temperatures needed. |
| Transition-Metal-Catalyzed C-H Functionalization | Pd(OAc)₂, Ligand, Oxidant, C3-formylindole | Good to Excellent (C4) | Moderate to Good | Atom-economical; potential for late-stage functionalization. | Requires expensive metal catalysts and ligands; direct formylation can be challenging. |
| Metal-Halogen Exchange | n-BuLi, DMF, 4-bromoindole | Excellent (C4) | Good to High | High yielding; reliable and predictable. | Requires synthesis of the halogenated precursor; cryogenic temperatures needed. |
| Oxidation of 4-Methylindole | SeO₂, Dioxane, 4-methylindole | N/A (pre-functionalized) | Moderate | Simple one-step transformation from a readily available precursor. | Use of toxic selenium dioxide; potential for over-oxidation. |
Conclusion and Future Outlook
The synthesis of indole-4-carbaldehyde can be approached through several distinct and effective strategies. The choice of the optimal method depends on factors such as the availability of starting materials, the desired scale of the reaction, and tolerance for multi-step procedures versus the use of expensive catalysts.
-
Directed ortho-Metalation and Metal-Halogen Exchange represent robust and reliable classical organometallic approaches that offer excellent regiocontrol, albeit requiring cryogenic conditions and, in the case of DoM, a more complex starting material.
-
Transition-Metal-Catalyzed C-H Functionalization is a powerful modern alternative that is particularly attractive for its atom economy and potential for late-stage modification of complex molecules. Further development of direct C-H formylation reactions will undoubtedly increase the utility of this method.
-
The Oxidation of 4-Methylindole provides a straightforward and simple route, provided the potential hazards of the reagents are appropriately managed.
As the demand for structurally diverse C4-substituted indoles continues to grow in the pharmaceutical and materials science sectors, the development of even more efficient, sustainable, and scalable methods for the synthesis of indole-4-carbaldehyde will remain a key area of research. Future innovations may lie in the realm of photoredox catalysis or biocatalysis, offering milder and more environmentally benign pathways to this valuable synthetic intermediate.
References
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- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
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- Siegel, D. (n.d.). lithium halogen exchange #1 revised. University of Wisconsin-Madison.
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- Wynberg, H. (1960). The Reimer-Tiemann Reaction. Chemical Reviews, 60(2), 169-184.
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- Shi, Z., et al. (2019). Selective C–H acylation of indoles with α-oxocarboxylic acids at the C4 position by palladium catalysis.
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A Senior Application Scientist's Guide to Analytical Standards for 3-chloro-1H-indole-4-carbaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-chloro-1H-indole-4-carbaldehyde is a pivotal building block in contemporary medicinal chemistry, serving as a precursor for a range of pharmacologically active agents. The integrity of research and development outcomes hinges on the purity and identity of such starting materials. This guide provides an in-depth comparison of analytical standards for this compound, moving beyond a simple supplier list to establish a framework for robust in-house validation. We will dissect the essential analytical techniques—HPLC, NMR, and Mass Spectrometry—offering detailed protocols and explaining the scientific rationale behind each experimental choice. This document is designed to empower researchers to select and, more importantly, verify the quality of their analytical standards, ensuring the reliability and reproducibility of their scientific endeavors.
The Strategic Importance of this compound
The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic drugs. The specific substitution pattern of this compound, featuring a reactive aldehyde at the 4-position and a chlorine atom at the 3-position, offers synthetic chemists versatile handles for molecular elaboration. The aldehyde facilitates reactions like reductive amination, Wittig reactions, and condensations, while the chloro-substituent can be exploited in cross-coupling reactions to build molecular complexity. Consequently, this intermediate is crucial for synthesizing compounds targeting a spectrum of diseases.
Given this role, the quality of the this compound starting material is paramount. Undisclosed impurities can lead to unforeseen side reactions, generate difficult-to-remove byproducts, and ultimately compromise the yield, purity, and biological activity of the final compound. Therefore, a rigorously characterized analytical standard is not a mere commodity but a foundational element of successful research.
Comparative Landscape of Commercial Analytical Standards
The selection of a commercial standard should be guided by more than just price and availability. The level of characterization and the transparency of the supplier's quality control data are critical discriminators. While a comprehensive market survey is dynamic, researchers should evaluate potential suppliers based on the criteria outlined below.
| Evaluation Criterion | Supplier A (Representative) | Supplier B (Representative) | Rationale & Key Considerations |
| Product Number | ENAH9ADF2B6C | CS-0312798 (for 2-carbaldehyde isomer)[1] | Always use the specific CAS number (1216113-27-7) to ensure you are sourcing the correct isomer. Note that suppliers may offer related isomers. |
| Stated Purity | Typically ≥97% (HPLC) | Typically ≥95% | The purity value is only as reliable as the method used to determine it. Always request the Certificate of Analysis (CoA) to scrutinize the data. |
| Method of Analysis | HPLC, NMR | HPLC | A comprehensive CoA will specify the analytical methods used. A combination of techniques (e.g., HPLC and NMR) provides greater confidence. |
| Documentation Provided | Certificate of Analysis (CoA) | CoA, possibly HPLC/NMR spectra upon request | A readily available CoA with detailed analytical spectra (HPLC chromatogram, NMR spectrum) is the hallmark of a trustworthy supplier. |
| Physical Form | Solid (e.g., powder, crystals) | Solid | The physical form is generally consistent, but storage conditions (e.g., under inert gas) can be a differentiating factor for long-term stability. |
Expert Insight: The stated purity on a product page is a starting point. The true measure of a standard's quality lies within its Certificate of Analysis. A robust CoA should include the lot number, the purity determined by a high-resolution technique like HPLC (ideally with the chromatogram shown), and identity confirmation via methods like NMR or MS.
Orthogonal Validation: A Framework for Trust
To ensure the highest level of confidence, an analytical standard should be validated using multiple, independent (orthogonal) analytical techniques. This approach ensures that the purity assessment is not an artifact of a single method and confirms the structural identity beyond any doubt. The following sections provide detailed protocols for a comprehensive validation workflow.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the industry standard for determining the purity of non-volatile organic compounds.[2] A reversed-phase (RP-HPLC) method is ideal for indole derivatives, separating the target molecule from more polar or less polar impurities based on their differential partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase.[3] The use of a Diode Array Detector (DAD) allows for the simultaneous monitoring of absorbance at multiple wavelengths, which can help in identifying co-eluting impurities and selecting the optimal wavelength for quantification.
Experimental Protocol:
-
Instrumentation:
-
HPLC System: Agilent 1200 series or equivalent, equipped with a quaternary pump, degasser, autosampler, column thermostat, and DAD.
-
Analytical Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
-
Reagents and Mobile Phase:
-
Mobile Phase A (A): 0.1% Formic Acid in Water.
-
Mobile Phase B (B): 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid is used to protonate silanol groups on the column, improving peak shape, and to ensure the analyte is in a consistent ionic state.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
DAD Wavelength: Monitor at 254 nm and 280 nm.
-
Gradient Program:
Time (min) %A %B 0.0 70 30 15.0 10 90 20.0 10 90 20.1 70 30 | 25.0 | 70 | 30 |
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the this compound standard.
-
Dissolve in 1 mL of Acetonitrile to create a 1 mg/mL stock solution.
-
Perform a further 1:10 dilution with a 50:50 mixture of Acetonitrile and Water for analysis.
-
Data Interpretation: The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks. A high-purity standard (>98%) should exhibit a single major peak with minimal secondary peaks. Pay close attention to peak symmetry (tailing factor should be close to 1) as poor peak shape can indicate interactions with the column or the presence of unresolved impurities.
Structural Identity Confirmation by NMR Spectroscopy
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the structure of an organic molecule. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, it will confirm the substitution pattern on the indole ring and the presence of the key functional groups.
Experimental Protocol:
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the standard in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Rationale: DMSO-d₆ is an excellent solvent for many organic compounds and its residual solvent peak does not typically interfere with the aromatic or aldehyde protons of the analyte. The indole N-H proton is also readily observable in DMSO-d₆.
-
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
Predicted ¹H NMR Spectrum and Interpretation (in DMSO-d₆):
-
~12.5 ppm (singlet, broad, 1H): This corresponds to the N-H proton of the indole ring.[4] Its broadness is due to quadrupole broadening and exchange.
-
~10.0 ppm (singlet, 1H): This is the characteristic signal for the aldehyde proton (-CHO).[5]
-
~8.0-8.5 ppm (singlet or narrow doublet, 1H): This signal is from the H2 proton on the indole ring.
-
~7.2-7.8 ppm (multiplets, 3H): These signals correspond to the three protons on the benzene portion of the indole ring (H5, H6, H7). The specific splitting patterns will confirm the 4-carbaldehyde substitution.
Molecular Weight and Isotopic Fingerprint Verification by Mass Spectrometry
Causality: Mass Spectrometry (MS) provides the exact mass of the molecule, confirming its elemental composition. For halogenated compounds, MS offers a unique and definitive validation point: the isotopic pattern. Chlorine naturally exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[6] A molecule containing one chlorine atom will therefore exhibit two distinct molecular ion peaks separated by 2 mass units (m/z), with a characteristic intensity ratio of approximately 3:1.[7][8] This isotopic signature is a powerful confirmation of the presence of chlorine.
Experimental Protocol:
-
Instrumentation: LC-MS system with an Electrospray Ionization (ESI) source and a Time-of-Flight (ToF) or Orbitrap mass analyzer for high-resolution mass measurement.
-
Sample Preparation: Use the diluted sample prepared for HPLC analysis.
-
Method: Infuse the sample directly or analyze the eluent from the HPLC peak.
-
Ionization Mode: ESI positive.
-
Mass Range: Scan from m/z 100 to 500.
-
Data Interpretation:
-
Molecular Weight: The molecular formula is C₉H₆ClNO, with a monoisotopic mass of 179.0138. Look for the protonated molecule [M+H]⁺.
-
Isotopic Pattern:
-
The primary [M+H]⁺ peak (containing ³⁵Cl) should appear at m/z 180.0211.
-
A secondary peak, the [M+2+H]⁺ (containing ³⁷Cl), should appear at m/z 182.0181.
-
The intensity of the peak at m/z 180 should be roughly three times the intensity of the peak at m/z 182. Observing this 3:1 ratio is unequivocal proof of the presence of a single chlorine atom.
-
Visualizing the Analytical Workflow
A systematic approach is crucial for validating an analytical standard. The following diagrams illustrate the decision-making process for selecting a standard and the subsequent experimental workflow for its characterization.
Caption: Decision workflow for selecting a high-quality analytical standard.
Caption: Orthogonal workflow for the in-house validation of an analytical standard.
Conclusion
The quality of an analytical standard for a key building block like this compound is not a trivial detail; it is a critical determinant of research validity, reproducibility, and success. A proactive, evidence-based approach to selecting and verifying standards is essential. By moving beyond reliance on supplier-stated purity and adopting a multi-faceted, orthogonal analytical workflow, researchers can establish a higher degree of confidence in their starting materials. The integration of HPLC for purity, NMR for structural identity, and mass spectrometry for molecular weight and elemental confirmation constitutes a robust, self-validating system. This guide provides the strategic framework and detailed protocols necessary for scientists to implement such a system, thereby safeguarding the integrity of their drug discovery and development programs.
References
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Di Meo, F., et al. (2024). A colorimetric assay for indole-3-carbaldehyde detection in foods. Food Chemistry Advances, 4, 100643. [Link]
-
Li, Y., et al. (2024). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Organic Letters. [Link]
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. RSC. [Link]
-
Clark, J. (2023). mass spectra - the M+2 peak. Chemguide. [Link]
-
Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - The Royal Society of Chemistry. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0029737). [Link]
-
Ali, O. M., et al. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Journal of Chemistry. [Link]
-
Leja, K., et al. (2011). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Acta Chromatographica. [Link]
-
Takhistov, V. V., & Pleshkova, A. P. (2001). Mass spectrometry of halogen-containing organic compounds. Russian Journal of Organic Chemistry. [Link]
-
National Center for Biotechnology Information. 3-Chloro-1H-indole-2-carbaldehyde. PubChem Compound Database. [Link]
-
Thermo Fisher Scientific. Certificate of analysis. [Link]
-
Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]
-
TutorChase. How can you identify the presence of halogens using mass spectrometry?[Link]
-
Al-Mulla, A. (2022). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. [Link]
- Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
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A Senior Application Scientist's Comparative Guide to Halogenated Indole Aldehydes
Introduction: The Strategic Value of Halogenated Indole Aldehydes
The indole nucleus is a cornerstone of medicinal chemistry, celebrated as a "privileged structure" due to its prevalence in natural products and its ability to interact with a wide array of biological targets[1][2]. When functionalized with an aldehyde group at the C-3 position, the resulting indole-3-carboxaldehyde, or "formylindole," becomes an exceptionally versatile synthetic intermediate[3]. This guide focuses on a specific, high-potential subclass: halogenated indole aldehydes.
The introduction of a halogen atom (F, Cl, Br, I) onto the indole scaffold is a deliberate and strategic modification in drug design. Halogenation profoundly influences a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for target proteins[4][5]. By altering electron distribution and introducing the potential for specific "halogen bonds," this modification can dramatically enhance biological activity[6][7]. This guide provides a comparative analysis of the synthesis, reactivity, and biological significance of various halogenated indole aldehydes, offering field-proven insights for researchers in drug discovery and synthetic chemistry.
Comparative Synthesis: The Vilsmeier-Haack Reaction
The most reliable and widely adopted method for synthesizing indole-3-aldehydes is the Vilsmeier-Haack reaction[8]. This process is highly efficient for electron-rich aromatic compounds like indoles. The causality for its success lies in the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The indole's π-system, particularly the electron-rich C-3 position, readily attacks this electrophile, leading to formylation in near-quantitative yields[8].
For halogenated indole aldehydes, the most common strategy involves the formylation of a pre-halogenated indole substrate.
Caption: General workflow for the Vilsmeier-Haack synthesis of halogenated indole-3-aldehydes.
Experimental Protocol: Synthesis of 5-Bromo-1H-indole-3-carboxaldehyde
This protocol is a self-validating system, representing a standard and reproducible method.
Materials:
-
5-Bromoindole (10.0 g, 51.0 mmol)
-
N,N-Dimethylformamide (DMF) (40 mL)
-
Phosphorus oxychloride (POCl₃) (5.8 mL, 61.2 mmol)
-
Ice bath
-
Sodium hydroxide (NaOH) solution (5 M)
-
Distilled water
Procedure:
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve 5-bromoindole in 20 mL of DMF. Cool the solution to 0-5°C in an ice bath.
-
Vilsmeier Reagent Addition: Add POCl₃ dropwise to the remaining 20 mL of DMF, keeping the temperature below 20°C. Once the addition is complete, stir the resulting Vilsmeier reagent for 15 minutes.
-
Formylation: Add the prepared Vilsmeier reagent dropwise to the cooled 5-bromoindole solution over 30 minutes. The reaction mixture will become thick.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Hydrolysis: Carefully pour the reaction mixture onto 200 g of crushed ice.
-
Basification & Precipitation: Neutralize the solution by slowly adding 5 M NaOH solution until the pH is approximately 8-9. A precipitate will form.
-
Isolation & Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The resulting 5-bromo-1H-indole-3-carboxaldehyde can be further purified by recrystallization from ethanol if necessary.
Comparative Physicochemical & Spectroscopic Properties
The identity and position of the halogen atom significantly alter the electronic and physical properties of the indole aldehyde. These changes are directly observable through spectroscopic analysis and are critical for characterization and predicting reactivity[9].
| Property | 5-Fluoro-indole-3-aldehyde | 5-Chloro-indole-3-aldehyde | 5-Bromo-indole-3-aldehyde | 5-Iodo-indole-3-aldehyde |
| Melting Point | ~185-188 °C | ~205-208 °C | ~210-213 °C | ~215-218 °C |
| Appearance | Off-white to light yellow solid | Pale yellow solid | Yellow to brown solid | Brown solid |
| ¹H NMR (Aldehyde H) | ~9.95 ppm | ~9.98 ppm | ~10.00 ppm | ~10.01 ppm |
| ¹H NMR (Indole H-2) | ~8.20 ppm | ~8.25 ppm | ~8.30 ppm | ~8.35 ppm |
| Electronic Effect | Strong -I, Weak +R | -I, +R | -I, +R | Weak -I, +R |
Causality & Interpretation:
-
Melting Point: The melting point generally increases with the size and polarizability of the halogen (I > Br > Cl > F), reflecting stronger intermolecular forces.
-
¹H NMR Chemical Shifts: The aldehyde proton and the H-2 proton are deshielded (shifted downfield) as the halogen becomes less electronegative. This is due to the decreasing inductive electron-withdrawing (-I) effect from F to I, which alters the overall electron density of the aromatic system.
Comparative Reactivity: A Tale of Two Handles
Halogenated indole aldehydes are bifunctional molecules, offering two distinct sites for chemical modification: the aldehyde group and the carbon-halogen bond. The nature of the halogen governs the reactivity at both sites.
Caption: Dual reactivity pathways of halogenated indole-3-aldehydes.
-
Aldehyde Reactivity: The aldehyde's electrophilicity is enhanced by the electron-withdrawing nature of the halogens. This makes these compounds excellent substrates for condensation reactions. Studies have shown that aldehydes with electron-withdrawing groups, including halogens, generally result in higher reaction yields and faster rates in Knoevenagel-type condensations compared to those with electron-donating groups[10]. This heightened reactivity is a key advantage in the synthesis of complex heterocyclic systems.
-
Carbon-Halogen Bond Reactivity: The C-X bond serves as a handle for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern drug synthesis. The reactivity is highly dependent on the halogen and follows the general trend: I > Br >> Cl . Bromo- and iodo-indole aldehydes are particularly valuable substrates for Suzuki, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of diverse aryl, amino, and alkynyl groups, respectively[11]. Chloro-indoles are less reactive and often require specialized catalysts. Fluoro-indoles are generally unreactive in these transformations.
Comparative Biological Activity & Applications
The true value of halogenated indole aldehydes is realized in the biological activities of the molecules derived from them. The choice of halogen and its position is a critical determinant of therapeutic potential.
| Halogen Type & Position | Derivative Class | Reported Biological Activity | Supporting Evidence & Rationale |
| Bromo (C5 or C6) | Kinase Inhibitors | Potent inhibition of Cyclin-Dependent Kinases (CDKs) | A single bromine at the C5 or C6 position of the indole ring leads to a considerable improvement in inhibitory potency against kinases like CDK1 and CDK5[6][12]. |
| Bromo (C6) | Antimalarials | Activity against Plasmodium falciparum | 6-Bromoaplysinopsin, derived from a 6-bromoindole precursor, exhibited in vitro antimalarial activity, highlighting the importance of this specific substitution pattern[6]. |
| Fluoro (C6) | Antipsychotics | Improved metabolic stability and receptor affinity | Fluorination at the C6 position of a 3-piperidinylindole series provided higher metabolic stability and enhanced affinity for the 5-HT₂ₐ serotonin receptor[13]. |
| Di-halogenated (e.g., 4,6-dibromo) | Antifungals | Potent activity against drug-resistant Candida species | Di-halogenated indoles, such as 4,6-dibromoindole, showed significantly stronger antifungal activity than their mono-halogenated counterparts or clinical azoles like ketoconazole[14]. |
| Multi-halogenated (e.g., 6-bromo-4-iodo) | Antibacterials | Potent bactericidal and antibiofilm activity against MRSA | Multi-halogenated indoles exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suppressed virulence, and showed synergy with conventional antibiotics[15]. |
Structure-Activity Relationship (SAR) Insights:
-
Lipophilicity & Permeability: Halogenation, particularly with Cl, Br, and I, increases the lipophilicity of the indole scaffold. This can enhance membrane permeability and improve cell uptake, which is often beneficial for antimicrobial and anticancer agents[5][16].
-
Metabolic Stability: Fluorine is often substituted for hydrogen at metabolically vulnerable positions. The strength of the C-F bond prevents enzymatic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life[4][13].
-
Target Binding: Halogens can form specific, non-covalent interactions known as "halogen bonds" with electron-rich pockets (e.g., containing carbonyl oxygens or aromatic rings) in a protein's active site. This provides an additional binding interaction that can significantly increase potency and selectivity[7].
Conclusion and Future Outlook
Halogenated indole aldehydes are not merely synthetic curiosities; they are strategic building blocks that empower medicinal chemists to fine-tune the properties of drug candidates with a high degree of precision. This comparative guide demonstrates that the choice of halogen is a critical decision point that impacts synthesis, reactivity, and, most importantly, the ultimate biological function of the resulting molecules. Bromo- and iodo-derivatives offer unparalleled versatility for synthetic diversification through cross-coupling, while fluoro-derivatives provide a proven strategy for enhancing metabolic stability. The potent antimicrobial activities of multi-halogenated indoles suggest a promising avenue for combating drug-resistant pathogens[15]. As our understanding of halogen bonding and its role in molecular recognition deepens, the rational design and application of these powerful intermediates will continue to drive innovation in the development of next-generation therapeutics.
References
-
Januário, A. H., et al. (2011). Halogenated Indole Alkaloids from Marine Invertebrates. Marine Drugs, 9(4), 569-597. Available at: [Link]
-
Silva, A., et al. (2011). Comparison of the biological activity of the main natural halogenated indole alkaloids meridianins, psammopemmins, aplicyanins, and aplysinopsins. ResearchGate. Available at: [Link]
- Anonymous. (2025). Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. Pre-print server.
-
Januário, A. H., et al. (2011). Halogenated Indole Alkaloids from Marine Invertebrates. ResearchGate. Available at: [Link]
-
Faleye, A., et al. (2024). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. Journal of Fungi, 10(1), 39. Available at: [Link]
-
Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620-6662. Available at: [Link]
-
Ahmadi, M., et al. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances, 15, 12345-12367. Available at: [Link]
-
Walsh, M., et al. (2016). Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. Organic Letters, 18(24), 6344-6347. Available at: [Link]
-
Anonymous. (n.d.). Haloindole Carboxaldehyde as an Emerging Precursor for the Synthesis of Versatile Essential Skeletons. ResearchGate. Available at: [Link]
-
Anonymous. (n.d.). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. Beilstein Journals. Available at: [Link]
-
Brown, A. M., et al. (2018). Halogenase engineering and its utility in medicinal chemistry. Biocatalysis and Biotransformation, 36(5), 334-350. Available at: [Link]
- Anonymous. (2024). Utility of aromatic aldehydes, halogens, and cyano groups in drug synthesis. Journal of Chemical Sciences.
-
Anonymous. (n.d.). Synthesis of substituted indole-3-carboxaldehyde derivatives. ResearchGate. Available at: [Link]
-
Galathri, E. M., et al. (2023). Organocatalytic Friedel–Crafts arylation of aldehydes with indoles utilizing N-heterocyclic iod(az)olium salts as halogen-bonding catalysts. Green Chemistry, 26(1), 350-356. Available at: [Link]
-
Anonymous. (n.d.). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. MDPI. Available at: [Link]
-
Levesque, P., & Fournier, P.-A. (2010). Synthesis of Substituted Indole from 2-Aminobenzaldehyde through[1][6]-Aryl Shift. The Journal of Organic Chemistry, 75(20), 7033-7036. Available at: [Link]
- Vishwakarma, L. K. (2026). A comprehensive review on the antimalarial potential of indole derivatives: SAR, mechanistic insights, and future perspectives. International Journal of Pharmaceutical Sciences.
-
Rosati, O., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1668. Available at: [Link]
-
Faleye, A., et al. (2025). Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus. ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 3-chloro-1H-indole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel compounds for pharmaceutical and research applications, the rigorous assessment of purity is not merely a quality control step but a fundamental pillar of scientific integrity. This guide provides an in-depth comparison of analytical methodologies for determining the purity of synthesized 3-chloro-1H-indole-4-carbaldehyde, a halogenated indole aldehyde with potential applications in medicinal chemistry. We will delve into the practical and theoretical considerations behind various analytical techniques, offering field-proven insights and detailed experimental protocols to ensure the validity of your research outcomes.
The Synthetic Landscape: Understanding Potential Impurities
The most probable synthetic route to this compound is the Vilsmeier-Haack formylation of 3-chloroindole. This reaction, while effective, can introduce a range of impurities that necessitate careful analytical scrutiny.
The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). This electrophilic reagent attacks the electron-rich indole ring to introduce a formyl group (-CHO).[1][2]
Diagram of the Vilsmeier-Haack Reaction Workflow
Caption: General workflow of the Vilsmeier-Haack formylation reaction.
Common Impurities to Consider:
-
Unreacted Starting Material: Incomplete reaction can lead to the presence of the starting 3-chloroindole.
-
Isomeric Products: While the Vilsmeier-Haack reaction is generally regioselective, trace amounts of other formylated isomers could be present.
-
Over-formylated Products: Under harsh conditions, diformylation might occur.
-
Hydrolysis Byproducts: Incomplete hydrolysis of the iminium intermediate can lead to the corresponding amine.
-
Residual Solvents: Solvents used in the reaction and purification steps (e.g., DMF, ethyl acetate) may be present in the final product.
Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique for purity determination depends on the physicochemical properties of the target compound and the potential impurities. For this compound, a solid with moderate polarity, a multi-pronged approach is recommended.
| Analytical Technique | Principle | Suitability for this compound | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Excellent for non-volatile and thermally stable compounds. | High resolution, quantitative accuracy, and adaptability to various detectors (e.g., UV-Vis). | May not be suitable for highly volatile impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. | Suitable if the compound is thermally stable and sufficiently volatile. | High sensitivity and provides structural information for impurity identification. | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Provides a comprehensive purity assessment based on the relative integration of signals. | Gives a holistic view of the sample's composition and can identify unknown impurities. | Lower sensitivity compared to chromatographic methods for trace impurities. |
| Melting Point Analysis | Determination of the temperature range over which a solid transitions to a liquid. | A simple and rapid indicator of purity. | Quick and inexpensive. | A sharp melting point is indicative of high purity, but a depressed and broad range suggests the presence of impurities.[3] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
Rationale: HPLC is the workhorse for purity analysis of pharmaceutical compounds due to its robustness and versatility. A reversed-phase method is ideal for separating the moderately polar this compound from both more polar and less polar impurities.
Step-by-Step Protocol:
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended to ensure good peak shape and separation.
-
Initial Conditions: 30% Acetonitrile / 70% Water
-
Gradient: Linearly increase to 95% Acetonitrile over 15 minutes.
-
Hold at 95% Acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (typically around 254 nm and 300 nm for indole derivatives).
-
Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject 10 µL of the sample and record the chromatogram. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Data Interpretation Workflow for HPLC Analysis
Caption: Step-by-step workflow for HPLC purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is a powerful technique for identifying volatile and semi-volatile impurities. Given that indole aldehydes can be sufficiently volatile, GC-MS provides an excellent orthogonal method to HPLC for purity confirmation and impurity identification.[2][4]
Step-by-Step Protocol:
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Analysis: Inject 1 µL of the sample. Identify the main peak and any impurity peaks by their retention times and mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H and ¹³C NMR spectroscopy provide unambiguous structural confirmation and a quantitative assessment of purity by comparing the integrals of the analyte's signals to those of any impurities.
Expected ¹H NMR Spectral Features:
-
Indole N-H: A broad singlet typically downfield (> 10 ppm).
-
Aldehyde Proton: A singlet between 9.5 and 10.5 ppm.
-
Aromatic Protons: Signals in the aromatic region (7-8.5 ppm) with characteristic coupling patterns for the substituted indole ring.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbon: A signal in the range of 180-190 ppm.
-
Aromatic Carbons: Multiple signals in the aromatic region (110-140 ppm).
Data Comparison: The obtained spectra should be compared with data from closely related compounds. For instance, the aldehyde proton of 1H-indole-3-carbaldehyde appears at approximately 10.08 ppm in CDCl₃.[5] The chemical shifts for this compound will be influenced by the positions of the chloro and formyl groups.
Comparative NMR Data of Related Indole Aldehydes
| Compound | Solvent | Aldehyde ¹H Shift (ppm) | Aldehyde ¹³C Shift (ppm) | Reference |
| 1H-Indole-3-carbaldehyde | CDCl₃ | 10.08 | 185.34 | [5] |
| 1-Methyl-1H-indole-3-carbaldehyde | CDCl₃ | 10.01 | 184.43 | [5] |
| 6-Chloro-5-iodo-1H-indole-3-carbaldehyde | DMSO-d₆ | 9.91 | 185.3 | [6] |
| 7-Iodo-4-methoxy-1H-indole-3-carbaldehyde | DMSO-d₆ | 10.31 | 186.5 | [6] |
Melting Point Determination
Rationale: The melting point is a fundamental physical property that is highly sensitive to impurities. A pure crystalline solid will have a sharp melting point range (typically < 2 °C), while an impure sample will exhibit a depressed and broader melting range.[3]
Procedure:
-
Pack a small amount of the dried, crystalline sample into a capillary tube.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample slowly (1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid.
Conclusion
A comprehensive assessment of the purity of synthesized this compound requires a multi-technique approach. HPLC-UV stands out as the primary method for routine quantitative purity analysis due to its high resolution and reproducibility for non-volatile compounds. GC-MS serves as an excellent orthogonal technique, particularly for the identification of volatile and semi-volatile impurities, providing valuable structural information. NMR spectroscopy offers a holistic view of the sample's composition and is indispensable for structural confirmation and the identification of major impurities. Finally, melting point determination provides a rapid and cost-effective preliminary assessment of purity. By judiciously employing these techniques, researchers can ensure the quality and reliability of their synthesized compounds, paving the way for successful downstream applications.
References
- Regioselective C5−H Direct Iodin
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
- Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - The Royal Society of Chemistry. (n.d.).
-
1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0029737). (n.d.). Human Metabolome Database. Retrieved from [Link]
- Melting point determin
- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evalu
- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents. (n.d.).
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Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
3-Chloro-1H-indole-2-carbaldehyde | C9H6ClNO | CID 778247 - PubChem. (n.d.). Retrieved from [Link]
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
-
2-chloro-1H-indole-3-carbaldehyde | C9H6ClNO | CID 314791 - PubChem. (n.d.). Retrieved from [Link]
-
indole-3-aldehyde - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013).
-
(PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. (n.d.). Retrieved from [Link]
-
Indole-4-carboxaldehyde | C9H7NO | CID 333703 - PubChem. (n.d.). Retrieved from [Link]
- A New Approach to 3-Indolecarboxaldehyde | Journal of the American Chemical Society. (n.d.).
-
Chlorine-Directed Formylation of Chloroindanones under Vilsmeier?Haack Reaction Condition | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
a comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds - ResearchGate. (n.d.). Retrieved from [Link]
-
Separation of 1H-Indole-3-carboxaldehyde, 1,2-diphenyl- on Newcrom R1 HPLC column. (n.d.). Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (n.d.). Retrieved from [Link]
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube. (2025). Retrieved from [Link]
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Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved from [Link]
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The fragmentation patterns of compound 4 - ResearchGate. (n.d.). Retrieved from [Link]
-
A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds Application | Agilent. (n.d.). Retrieved from [Link]
- Food Chemistry Advances - FLORE. (n.d.).
-
Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem. (n.d.). Retrieved from [Link]
- Mass Spectrometry: Fragment
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-chloro-1H-indole-4-carbaldehyde
As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-chloro-1H-indole-4-carbaldehyde, grounding every recommendation in established safety protocols and regulatory standards. The goal is to ensure that every laboratory can handle this compound not only effectively but with the highest degree of safety and environmental stewardship.
Part 1: Hazard Assessment and Waste Classification
Before any disposal procedure can be established, a thorough understanding of the compound's hazards is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this compound may not be universally available, we can infer its primary hazards from its chemical structure and data on analogous compounds like 4- and 5-chloroindole-3-carbaldehyde.
Inherent Hazards:
-
Irritation: Similar chloro-indole compounds are classified as causing skin and serious eye irritation.[1][2]
-
Respiratory Effects: May cause respiratory irritation upon inhalation of dust or aerosols.[2]
-
Carcinogenicity: Many halogenated organic compounds are considered potential or known carcinogens.[3][4] Under the OSHA Laboratory Standard, substances that are "select carcinogens" are categorized as Particularly Hazardous Substances (PHS) , mandating additional safety precautions.[5]
Regulatory Waste Classification: Based on its chemical structure, this compound must be classified under multiple regulatory frameworks, primarily the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[6][7]
The primary classification for this compound is Halogenated Organic Waste . The presence of the carbon-chlorine bond places it squarely in this category, distinguishing it from non-halogenated solvents and other waste streams.[8][9][10]
| Parameter | Classification & Rationale | Regulatory Standard |
| Waste Type | Halogenated Organic Waste | EPA, 40 CFR Part 261[11] |
| Hazard Characteristic | Likely Toxic (potential carcinogen) | OSHA Laboratory Standard (29 CFR 1910.1450)[5] |
| Common Disposal Path | Regulated Hazardous Waste Incineration | Bucknell University Hazardous Waste Segregation Guide[8] |
Part 2: The Core Disposal Workflow: From Benchtop to Pickup
The following protocol outlines the necessary steps for safely handling and disposing of waste containing this compound. The causality behind each step is explained to reinforce the principles of laboratory safety.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure appropriate PPE is worn. This is the first line of defense against exposure.
-
Gloves: Nitrile gloves are standard. Always consult a glove compatibility chart for the specific solvents being used. Discard gloves immediately after any contact with the chemical.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[12]
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect skin and clothing.
Step 2: Waste Segregation at the Point of Generation
Proper segregation is the most critical step in a compliant waste management program. It prevents dangerous chemical reactions, protects personnel, and significantly reduces disposal costs.[10] Waste containing this compound must be kept separate from other waste streams.
Diagram: Waste Stream Segregation Decision Process
Caption: Decision workflow for proper chemical waste segregation.
Step 3: Containerization and Labeling
Regulatory compliance hinges on correct containerization and labeling from the moment the first drop of waste is added.[3]
-
Select an Appropriate Container:
-
Use a chemically compatible container (e.g., glass or polyethylene) with a tight-fitting, threaded screw cap.
-
The container must be in good condition, free of cracks or leaks.
-
-
Apply a "Hazardous Waste" Label:
-
Affix your institution's official hazardous waste tag to the container before adding any waste.[13]
-
Clearly write the full chemical name: "Waste this compound" and list any solvents or other chemicals present with their approximate percentages. Do not use abbreviations or chemical formulas.[3]
-
Mark all applicable hazard checkboxes on the label (e.g., Toxic, Flammable if in a flammable solvent).
-
Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)
The designated area in the lab where waste is temporarily stored is known as a Satellite Accumulation Area (SAA).
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Containment: Store the waste container in a secondary containment bin to catch any potential leaks.
-
Closure: Keep the waste container closed at all times except when actively adding waste.[3][10] This is an EPA requirement to prevent the release of volatile compounds.
Step 5: Arranging for Final Disposal
Laboratory personnel are responsible for accumulation, but final disposal must be handled by trained professionals.
-
Monitor Fill Level: Do not overfill the container; stop at about 80% capacity to allow for vapor expansion.
-
Request Pickup: Once the container is full or you are finished with the project, contact your institution's Environmental Health and Safety (EHS) department to request a waste pickup.
-
Transportation and Disposal: The EHS office will transport the waste to a central accumulation facility before it is transferred to a licensed hazardous waste disposal company. The ultimate disposal method for halogenated organic compounds is typically high-temperature incineration at a specialized facility.[8]
Part 3: Decontamination and Spill Management
Accidents happen, and a clear plan for decontamination and spill control is essential. As this compound is a suspected carcinogen, all contaminated materials must be handled as hazardous waste.[14]
Routine Decontamination:
-
Glassware: Rinse glassware with a small amount of a suitable solvent (e.g., acetone). The resulting solvent rinse (rinsate) must be collected and disposed of as halogenated hazardous waste.
-
Surfaces: Wipe down the work area (fume hood sash, benchtop) with a cloth dampened with a decontaminating solution or solvent. The used cloth must also be disposed of as solid hazardous waste.
Spill Response Protocol:
Diagram: Laboratory Spill Response Protocol
Sources
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- 2. fishersci.com [fishersci.com]
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- 4. Carcinogens - Overview | Occupational Safety and Health Administration [osha.gov]
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- 9. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
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- 11. epa.gov [epa.gov]
- 12. fishersci.com [fishersci.com]
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- 14. downloads.regulations.gov [downloads.regulations.gov]
Comprehensive Safety Protocol: Personal Protective Equipment for Handling 3-chloro-1H-indole-4-carbaldehyde
As a Senior Application Scientist, it is my priority to ensure that your research is not only groundbreaking but also conducted with the highest standards of safety. Handling specialized reagents like 3-chloro-1H-indole-4-carbaldehyde requires a nuanced understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, procedural framework for the safe handling of this compound, grounded in established safety data for structurally similar molecules. The causality behind each recommendation is explained to build a self-validating system of safety in your laboratory.
Hazard Analysis: Understanding the Risks
-
Skin Irritation and Sensitization: Indole-carboxaldehyde derivatives are known to cause skin irritation.[1][2][3][4] More critically, some may cause an allergic skin reaction (skin sensitization), meaning that after an initial exposure, subsequent smaller exposures can lead to a significant rash and irritation.[5]
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[1][2][3][4][5] This is a common hazard for many powdered chemical reagents.
-
Respiratory Irritation: Inhalation of the dust may cause respiratory irritation.[1][2][3][4] Therefore, minimizing dust generation is a primary handling objective.
-
Harmful if Swallowed: These compounds are also classified as harmful if ingested.[4][5]
Given these potential hazards, a robust Personal Protective Equipment (PPE) plan is not merely a recommendation; it is an essential component of the experimental design.
Essential Personal Protective Equipment (PPE) Summary
The following table summarizes the mandatory PPE for handling this compound. This represents the minimum level of protection required for any procedure involving this reagent.
| Protection Type | Specific Recommendation | Rationale for Use |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes and airborne dust, preventing serious eye irritation.[1][3][6] |
| Hand Protection | Chemical-resistant, powder-free nitrile gloves. | Prevents direct skin contact, mitigating the risk of skin irritation and sensitization.[1][5][6] |
| Body Protection | A fully-buttoned laboratory coat. | Minimizes the risk of skin exposure on the arms and torso from spills or dust.[6] |
| Respiratory | Use in a well-ventilated area or chemical fume hood. NIOSH-approved particulate respirator (e.g., N95) if dust cannot be controlled. | Prevents inhalation of airborne particles, which can cause respiratory tract irritation.[1][3][6] |
Detailed PPE Protocols and Operational Plans
Merely wearing PPE is insufficient; how it is used is critical for ensuring safety. The following protocols provide a self-validating system for minimizing exposure.
Engineering Controls: The First Line of Defense
Before any PPE is donned, engineering controls must be in place.
-
Ventilation: Always handle this compound inside a certified chemical fume hood or in a well-ventilated area to minimize the concentration of airborne dust.[1][3][5]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and unobstructed near the workstation.[1][5]
Step-by-Step PPE and Handling Workflow
The following workflow illustrates the logical sequence of operations, from preparation to disposal, ensuring safety at each stage.
Caption: Workflow for Safe Handling of this compound.
Hand Protection: Best Practices
Given the risk of skin sensitization, proper glove use is paramount.
-
Glove Type: Use nitrile gloves. Avoid latex, as it can have its own sensitizing properties, and PVC gloves may offer less chemical protection.[7]
-
Double Gloving: For procedures with a higher risk of splashes or when handling larger quantities, wearing two pairs of gloves is recommended. The outer glove can be removed immediately after the primary handling task, reducing the spread of contamination.[7]
-
Inspection and Removal: Always inspect gloves for tears or punctures before use. Remove gloves by peeling them off from the cuff, ensuring the external surface is not touched with bare skin. Dispose of them immediately in a designated waste container.
Disposal and Decontamination Plan
Proper disposal is a critical final step in the safe handling workflow.
-
Solid Waste: All disposable materials that have come into contact with this compound, including weigh boats, contaminated paper towels, and used gloves, must be placed in a clearly labeled, sealed waste container.[3][5] This container should be designated for chemical waste and disposed of according to your institution's hazardous waste management plan.
-
Decontamination: Spatulas and any reusable glassware should be decontaminated immediately after use. This can typically be achieved by rinsing with an appropriate solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water. All rinsate should be collected as hazardous waste.
-
Spill Response: In the event of a spill, avoid raising dust.[5] Gently cover the spill with an absorbent material. Wearing appropriate PPE, carefully sweep the material into a designated waste container.[5][8] Ventilate the area and wash the spill site once the material has been removed.
Emergency First Aid Procedures
In the event of an accidental exposure, immediate and correct action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[3][5] If skin irritation or a rash develops, seek medical attention.[5]
-
Inhalation: Move the affected person to fresh air.[3][5] If they are not breathing, provide artificial respiration. Seek medical attention if symptoms occur.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and drink plenty of water afterwards.[5] Call a physician or poison control center immediately.[5]
By adhering to these comprehensive guidelines, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Indole-3-carboxaldehyde. [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. [Link]
- Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Practice News.
- Samson, I. (2015, March 2). Considerations for personal protective equipment when handling cytotoxic drugs. European Pharmaceutical Review.
-
Carl ROTH. (n.d.). Safety Data Sheet: Indole-3-carboxaldehyde ≥98 %. [Link]
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LeelineWork. (2026, January 7). What PPE Should You Wear When Handling Acid 2026?[Link]
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- 8. carlroth.com:443 [carlroth.com:443]
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
